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  • Product: 3-((3-Methylbenzyl)oxy)azetidine
  • CAS: 1121628-52-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-((3-Methylbenzyl)oxy)azetidine

An In-Depth Technical Guide to 3-((3-Methylbenzyl)oxy)azetidine: Structure, Properties, and Synthetic Methodologies Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-((3-Methylbenzyl)oxy)azetidine: Structure, Properties, and Synthetic Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-((3-Methylbenzyl)oxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their unique structural and physicochemical properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] This document delves into the chemical structure, predicted physicochemical properties, and a detailed, plausible synthetic route for 3-((3-Methylbenzyl)oxy)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity offer distinct advantages in the design of bioactive molecules.[1][2] These features can lead to improved solubility, metabolic stability, and enhanced binding affinity to biological targets.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety, highlighting its therapeutic relevance.[1] The azetidine ring serves as a versatile building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics.[1][3]

Chemical Structure and Nomenclature

The compound of interest, 3-((3-Methylbenzyl)oxy)azetidine, is a disubstituted azetidine derivative. Its structure consists of a central four-membered azetidine ring, with an oxygen atom at the 3-position linking it to a 3-methylbenzyl group via an ether linkage.

  • IUPAC Name: 3-((3-Methylbenzyl)oxy)azetidine

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • SMILES: Cc1cccc(c1)COC2CNC2

The presence of the benzylic ether at the 3-position and the methyl group on the phenyl ring are key structural features that will influence the molecule's overall properties and potential biological activity.

Physicochemical Properties (Predicted)

Direct experimental data for 3-((3-Methylbenzyl)oxy)azetidine is not extensively available in the public domain. However, based on the known properties of similar azetidine derivatives and computational models, we can predict its key physicochemical parameters. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Discovery
pKa 8.5 - 9.5Influences ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. The basicity of the azetidine nitrogen is similar to that of pyrrolidine.[3]
LogP 1.5 - 2.5Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Moderately SolubleEssential for formulation and bioavailability. The ether linkage and the azetidine nitrogen can act as hydrogen bond acceptors.
Polar Surface Area (PSA) 21.3 ŲInfluences cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from the N-H of the azetidine ring)Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the ether oxygen and the azetidine nitrogen)Contributes to binding interactions and solubility.
Rotatable Bonds 3Affects conformational flexibility and binding entropy.

Synthesis and Purification: A Plausible Experimental Protocol

The synthesis of 3-((3-Methylbenzyl)oxy)azetidine can be achieved through a multi-step process, leveraging established methodologies for the preparation of substituted azetidines.[4] A reliable approach involves the nucleophilic substitution of a protected 3-hydroxyazetidine with 3-methylbenzyl bromide, followed by deprotection.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Et₃N C N-Boc-3-((3-methylbenzyl)oxy)azetidine B->C 1. NaH 2. 3-Methylbenzyl bromide D 3-((3-Methylbenzyl)oxy)azetidine C->D TFA or HCl

Caption: Synthetic workflow for 3-((3-Methylbenzyl)oxy)azetidine.

Step-by-Step Experimental Procedure

Step 1: Protection of 3-Hydroxyazetidine

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (2.2 equivalents) at 0 °C to neutralize the hydrochloride salt.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: O-Alkylation with 3-Methylbenzyl Bromide

  • Formation of Alkoxide: In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or THF. Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Nucleophilic Substitution: Stir the mixture at 0 °C for 30-60 minutes, then add 3-methylbenzyl bromide (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the consumption of the starting material by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-((3-methylbenzyl)oxy)azetidine.

Step 3: Deprotection to Yield the Final Product

  • Acid-mediated Deprotection: Dissolve the purified N-Boc-3-((3-methylbenzyl)oxy)azetidine (1 equivalent) in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane at 0 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC.

  • Isolation of the Final Compound: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product will be obtained. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and concentrate to yield the final product, 3-((3-methylbenzyl)oxy)azetidine.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 3-((3-Methylbenzyl)oxy)azetidine can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.00 (m, 4H): Aromatic protons of the 3-methylbenzyl group.

  • δ 4.45 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ar).

  • δ 4.10-4.00 (m, 1H): Proton at the 3-position of the azetidine ring (-CH-O-).

  • δ 3.70-3.50 (m, 4H): Methylene protons at the 2- and 4-positions of the azetidine ring.

  • δ 2.35 (s, 3H): Methyl protons of the 3-methylbenzyl group.

  • δ ~2.0 (br s, 1H): N-H proton of the azetidine ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 138.0, 137.5, 128.5, 128.0, 127.5, 125.0: Aromatic carbons.

  • δ 72.0: Benzylic carbon (-O-CH₂-Ar).

  • δ 68.0: Carbon at the 3-position of the azetidine ring (-CH-O-).

  • δ 50.0 (2C): Carbons at the 2- and 4-positions of the azetidine ring.

  • δ 21.5: Methyl carbon.

Mass Spectrometry (ESI+):

  • m/z: 178.12 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-((3-Methylbenzyl)oxy)azetidine are not yet reported, its structural motifs suggest potential applications in several therapeutic areas. The azetidine core is a known bioisostere for other cyclic amines and can modulate the physicochemical properties of a lead compound. The 3-oxy-azetidine scaffold is particularly interesting as it can act as a rigid scaffold to present the 3-methylbenzyl group to a target protein. This moiety could potentially interact with hydrophobic pockets in enzyme active sites or receptors.

Potential areas for investigation include:

  • CNS Disorders: The lipophilicity and polar surface area of the molecule may allow for penetration of the blood-brain barrier, making it a candidate for targeting central nervous system receptors.[5]

  • Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted heterocyclic scaffolds.

  • Infectious Diseases: The azetidine ring is present in some antibacterial and antiviral agents.[5]

Conclusion

3-((3-Methylbenzyl)oxy)azetidine represents a promising, yet underexplored, chemical entity. This technical guide provides a solid foundation for its synthesis and characterization, based on established chemical principles and data from analogous structures. The unique combination of the strained azetidine ring and the substituted benzyl ether moiety makes it an attractive scaffold for further investigation in drug discovery programs. The methodologies and predicted data presented herein are intended to facilitate and accelerate research into the potential therapeutic applications of this and related compounds.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Sigma-Aldrich. 3-[(4-Methoxybenzyl)oxy]azetidine.
  • Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Chemistry Portal. Azetidine synthesis.
  • PubMed. (2026).
  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).
  • Taylor & Francis Online. (2026).

Sources

Exploratory

Therapeutic Potential of 3-((3-Methylbenzyl)oxy)azetidine in Medicinal Chemistry: A Strategic Scaffold Analysis

Executive Summary 3-((3-Methylbenzyl)oxy)azetidine (CAS: 1121628-52-1) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the optimization of Central Nervous System (CNS) agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((3-Methylbenzyl)oxy)azetidine (CAS: 1121628-52-1) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the optimization of Central Nervous System (CNS) agents.[1] As a structural hybrid combining a rigid, polar azetidine core with a lipophilic 3-methylbenzyl tail via an ether linkage, this scaffold offers a distinct physicochemical profile compared to its pyrrolidine and piperidine analogs.

This technical guide analyzes the compound not merely as a building block, but as a strategic tool for Lead Optimization . It details the structural causality behind its use in modulating pKa, metabolic stability (LLE), and vector positioning for targets such as monoamine transporters (MATs), histamine H3 receptors, and nicotinic acetylcholine receptors (nAChRs).

Part 1: Structural Analysis & Pharmacochemistry[1]

The Azetidine Advantage

The transition from a 5- or 6-membered ring (pyrrolidine/piperidine) to the 4-membered azetidine is a classic bioisosteric replacement strategy.[1] 3-((3-Methylbenzyl)oxy)azetidine leverages two critical properties:

  • pKa Modulation: Azetidines generally exhibit a lower pKa (approx. 8.5–9.[1]5) compared to pyrrolidines (pKa ~10.5).[1] This reduction decreases the fraction of ionized species at physiological pH (7.4), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration without sacrificing the essential cation-pi interactions required for GPCR or transporter binding.[1]

  • Vector Rigidification: The azetidine ring exists in a puckered conformation.[1] Substituents at the 3-position are projected with defined vectors that differ from the flexible "envelope" of pyrrolidines.[1] This rigidity reduces the entropic penalty upon binding.[1]

The 3-Methylbenzyl Tail (The "Anchor")

The (3-methylbenzyl)oxy moiety serves as the hydrophobic anchor.[1]

  • Meta-Substitution: The 3-methyl group is strategically placed to probe "meta-pockets" in receptor active sites, often providing superior selectivity over unsubstituted benzyl or para-substituted analogs due to steric clashes in off-targets.[1]

  • Ether Linkage: Acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in the binding pocket (e.g., Ser residue in the orthosteric site of amine transporters).

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric interactions of the scaffold within a hypothetical CNS target binding pocket.

Pharmacophore Azetidine Azetidine Nitrogen (Protonated) Ether Ether Oxygen (H-Bond Acceptor) Azetidine->Ether 3-Position Linker Target_Asp Receptor Aspartate (Ionic Bond) Azetidine->Target_Asp Interaction Benzene Phenyl Ring (Pi-Stacking) Ether->Benzene Benzyl Spacer Target_Ser Receptor Serine (H-Bond Donor) Ether->Target_Ser Interaction Methyl 3-Methyl Group (Hydrophobic Pocket) Benzene->Methyl Meta-Substitution Target_Phe Receptor Phenylalanine (T-Stacking) Benzene->Target_Phe Interaction Target_Pocket Lipophilic Cleft (Van der Waals) Methyl->Target_Pocket Selectivity

Figure 1: Pharmacophore map highlighting the interaction points of 3-((3-Methylbenzyl)oxy)azetidine with a theoretical monoamine transporter binding site.[1]

Part 2: Therapeutic Target Landscape

This scaffold is not a drug in isolation but a "privileged structure" found in the chemotypes of several therapeutic classes.[1][2]

Monoamine Reuptake Inhibitors (Depression/ADHD)

The 3-aryloxyazetidine motif is a known scaffold for Triple Reuptake Inhibitors (TRIs) targeting SERT, NET, and DAT.

  • Mechanism: The azetidine nitrogen mimics the secondary amine of serotonin/norepinephrine, anchoring to the conserved Aspartate residue (e.g., Asp98 in hSERT). The 3-methylbenzyl group extends into the hydrophobic S1 or S2 pocket, blocking transporter function.

  • Reference: Studies on 3-aryl-azetidines as GAT-1 and monoamine transporter inhibitors demonstrate the utility of this ring system in balancing selectivity [1].[1]

Histamine H3 Receptor Antagonists (Cognition/Narcolepsy)

Non-imidazole H3 antagonists frequently utilize basic ether-linked heterocycles.[1]

  • Application: The azetidine acts as the basic core required for ionic interaction with Asp114 (in H3R).[1] The ether linker provides the necessary spacing to the lipophilic tail, which occupies the antagonist binding pocket.

  • Advantage: Azetidine analogs often show reduced hERG channel affinity compared to larger piperidine homologs, lowering cardiotoxicity risks.

Nicotinic Acetylcholine Receptors (nAChR)

Azetidine is a core structural element of A-85380 , a potent nAChR agonist.

  • Relevance: 3-substituted azetidine ethers are explored as positive allosteric modulators (PAMs) or selective agonists for

    
     subtypes, useful in pain management and neurodegenerative diseases [2].[1]
    

Part 3: Synthetic Protocols

To utilize this scaffold in drug discovery, a robust synthetic route is required. The following protocol describes the synthesis starting from commercially available N-Boc-3-hydroxyazetidine.

Synthesis Workflow (DOT Visualization)

Synthesis Start N-Boc-3-hydroxyazetidine (Starting Material) Reagent1 NaH (1.5 eq), DMF, 0°C (Deprotonation) Start->Reagent1 Intermediate1 Alkoxide Intermediate Reagent1->Intermediate1 30 min Reagent2 3-Methylbenzyl bromide (1.1 eq) (SN2 Alkylation) Intermediate1->Reagent2 Product_Boc N-Boc-3-((3-methylbenzyl)oxy)azetidine Reagent2->Product_Boc 2-16 h, RT Reagent3 TFA/DCM (1:4) (Deprotection) Product_Boc->Reagent3 Final 3-((3-Methylbenzyl)oxy)azetidine (TFA Salt) Reagent3->Final 1 h, RT

Figure 2: Synthetic pathway for the generation of the target scaffold.

Detailed Experimental Protocol

Step 1: Ether Formation (Williamson Ether Synthesis)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 346 mg, 8.66 mmol) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add 3-methylbenzyl bromide (1.17 g, 6.35 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) yields the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2.5 mL) dropwise at 0°C.

  • Completion: Stir at room temperature for 1 hour.

  • Isolation: Concentrate in vacuo. For the free base, redissolve in DCM, wash with saturated NaHCO3, dry, and concentrate.

Part 4: Physicochemical Profile & Data Summary[1]

The following table summarizes the calculated properties of the free base, essential for predicting "drug-likeness."

PropertyValueSignificance in Drug Design
Molecular Weight 191.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
cLogP ~2.1Optimal lipophilicity for CNS penetration (1.5 < logP < 3.5).[1]
TPSA 21.26 ŲHigh membrane permeability (Target < 90 Ų for BBB).[1]
pKa (Calc) ~9.2Lower than pyrrolidine (~10.5), reducing lysosomal trapping.[1]
H-Bond Donors 1 (NH)Key interaction point for Asp/Glu residues in receptors.[1]
H-Bond Acceptors 2 (N, O)Ether oxygen adds dipolar interaction capability.[1]

Part 5: Strategic Recommendations for Researchers

  • Metabolic Spot-Check: The 3-methyl group on the benzyl ring is a potential site for metabolic oxidation (benzylic hydroxylation).[1] If high clearance is observed in microsomes, consider replacing the methyl with a Chlorine (Cl) or Trifluoromethyl (CF3) group to block metabolism while maintaining lipophilicity [3].

  • Selectivity Tuning: If hERG liability is encountered, increase the polarity of the tail by introducing a pyridine ring instead of the benzene, or add a fluorine to the azetidine ring (3-fluoro-3-aryloxyazetidine) to lower the pKa of the amine further.[1]

  • Library Expansion: Use this scaffold as a "core" in parallel synthesis.[1] The secondary amine is readily derivatized via reductive amination or amide coupling to generate diverse libraries for HTS screening.[1]

References

  • BenchChem Application Notes. "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem, 2025.[3] Link[1]

  • National Institutes of Health (NIH). "Azetidines in medicinal chemistry: emerging applications and approved drugs."[1] PubMed, 2026.[4] Link

  • Pfizer Global Research. "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent."[1][5] Bioorganic & Medicinal Chemistry Letters, 2010.[5] Link

  • ChemScene. "3-((2-Chloro-4-methylbenzyl)oxy)azetidine Data Sheet." ChemScene, 2025. Link

Sources

Foundational

Physicochemical characteristics of 3-((3-Methylbenzyl)oxy)azetidine derivatives

The integration of sp³-rich, conformationally restricted small heterocyclic rings has fundamentally reshaped modern medicinal chemistry. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of sp³-rich, conformationally restricted small heterocyclic rings has fundamentally reshaped modern medicinal chemistry. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a highly privileged scaffold[1]. Specifically, 3-((3-Methylbenzyl)oxy)azetidine and its derivatives represent a critical class of chemical building blocks. By combining the metabolic robustness and low lipophilicity of the azetidine core with the hydrophobic targeting capabilities of the 3-methylbenzyl ether moiety, these derivatives offer a finely tuned physicochemical profile ideal for central nervous system (CNS) penetrant drugs, monoamine transporter modulators, and bioisosteric replacements.

This technical guide provides an in-depth analysis of the physicochemical characteristics, synthetic methodologies, and in vitro validation protocols for 3-((3-Methylbenzyl)oxy)azetidine derivatives.

Physicochemical Profiling: The Azetidine Advantage

The fundamental differences in the physicochemical properties of azetidines compared to larger heterocycles (such as pyrrolidines and piperidines) are rooted in their distinct ring sizes and associated conformational features[2]. The strategic inclusion of the 3-((3-Methylbenzyl)oxy) substituent further modulates these properties.

Acid-Base Properties (pKa) and Permeability

Unsubstituted azetidine is highly basic, with a pKa of approximately 11.29[2]. However, the introduction of an electron-withdrawing oxygen atom at the 3-position exerts a strong inductive effect that lowers the basicity of the amine. For 3-alkoxyazetidines like 3-((3-Methylbenzyl)oxy)azetidine, the pKa typically shifts to a more physiologically favorable range (~8.5–9.5). This reduction in basicity compared to piperidine analogs decreases the extent of protonation at physiological pH (7.4). A lower fraction of positively charged molecules directly enhances passive membrane permeability (critical for BBB penetration) and reduces off-target liabilities, such as hERG channel inhibition, which is often driven by highly basic amines trapping in the channel pore.

Lipophilicity (LogP/LogD)

Azetidines are among the least lipophilic saturated nitrogen heterocycles. Replacing a piperidine or pyrrolidine ring with an azetidine core typically lowers the calculated LogP (cLogP) by approximately 0.5 to 1.0 units[3]. In 3-((3-Methylbenzyl)oxy)azetidine, the highly lipophilic 3-methylbenzyl group is effectively counterbalanced by the polar, low-lipophilicity azetidine core. This creates a balanced LogD, preventing the molecule from becoming excessively "greasy," which would otherwise lead to poor aqueous solubility and high plasma protein binding.

Metabolic Stability

Azetidines exhibit remarkable stability against cytochrome P450 (CYP450) mediated oxidative metabolism. The high ring strain (approximately 25.4 kcal/mol) and reduced lipophilicity make the azetidine ring significantly less susceptible to α-carbon oxidation and ring-opening compared to its larger ring counterparts[2][4]. Studies consistently demonstrate that azetidine analogs possess superior half-lives in human liver microsomes (HLM) relative to pyrrolidine and piperidine derivatives[4].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycle Scaffolds

PropertyPyrrolidine AnalogPiperidine AnalogAzetidine Analog (3-Substituted)
Ring Size 5-membered6-membered4-membered
Ring Strain (kcal/mol) ~6.0~0.1~25.4
Relative Basic pKa High (~10.0 - 10.5)Highest (~10.5 - 11.2)Moderate (~8.5 - 9.5)
Relative cLogP Baseline+0.4 to +0.6-0.5 to -1.0
Metabolic Stability (HLM) ModerateLow to ModerateHigh

Structural Logic and Pharmacological Relevance

The 3-aryloxyazetidine and 3-alkoxyazetidine substructures are frequently utilized as bioisosteres for larger, more flexible amines in drug discovery[1]. By restricting the conformational freedom of the ether oxygen and orienting the 3-methylbenzyl group in a defined three-dimensional vector, these derivatives achieve high affinity and selectivity for target receptors. Furthermore, the compact size of the azetidine allows it to fit into narrow binding pockets where a piperidine might cause steric clashes[5].

LogicTree Root 3-((3-Methylbenzyl)oxy)azetidine Azetidine Azetidine Core Root->Azetidine Ether 3-Methylbenzyl Group Root->Ether pKa Lower basicity (pKa ~9.5) Reduced hERG liability Azetidine->pKa LogP Reduced Lipophilicity Enhanced Aqueous Solubility Azetidine->LogP Metab Steric & Strain Effects High CYP450 Stability Azetidine->Metab Lipid Hydrophobic Interaction Target Pocket Anchoring Ether->Lipid Flex Ether Linkage Conformational Adaptability Ether->Flex

Physicochemical logic tree illustrating the dual advantages of the azetidine core and the ether moiety.

Synthetic Workflows and Structural Assembly

The synthesis of 3-alkoxyazetidines requires careful selection of protecting groups and reaction conditions to prevent ring-opening due to the inherent ring strain[6]. The most robust method for synthesizing 3-((3-Methylbenzyl)oxy)azetidine is the Williamson ether synthesis using an N-protected 3-hydroxyazetidine.

Synthesis A N-Boc-3-hydroxyazetidine (Starting Material) C NaH / DMF (0°C to RT) Deprotonation A->C B 3-Methylbenzyl bromide (Alkylating Agent) B->C D N-Boc-3-((3-Methylbenzyl)oxy)azetidine (Protected Intermediate) C->D Williamson Ether Synthesis E TFA / DCM (RT) Acidic Cleavage D->E Boc Deprotection F 3-((3-Methylbenzyl)oxy)azetidine (Final Product) E->F >85% Yield

Step-by-step synthetic workflow for 3-((3-Methylbenzyl)oxy)azetidine via Williamson ether synthesis.

Protocol 1: Synthesis of 3-((3-Methylbenzyl)oxy)azetidine

This protocol is designed to maximize yield while preventing strain-induced ring-opening.

  • Preparation of the Alkoxide: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The Boc group is essential to protect the secondary amine from competitive alkylation by the benzylic bromide. DMF is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the resulting alkoxide highly nucleophilic. Cooling to 0 °C controls the exothermic deprotonation step, preventing thermal degradation of the strained ring.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • Causality: NaH acts as a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohol, driving the equilibrium entirely toward the alkoxide intermediate.

  • Alkylation: Add 3-Methylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor completion via TLC/LC-MS. Quench with ice-cold water and extract with Ethyl Acetate (EtOAc).

  • Deprotection: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at RT. Stir for 2 hours.

    • Causality: TFA provides a clean, acid-catalyzed hydrolysis of the Boc carbamate. Because the ether linkage is highly stable under these specific acidic conditions, the azetidine ring and the ether bond remain intact.

  • Isolation: Concentrate under reduced pressure. The product is isolated as the TFA salt, which can be free-based using saturated aqueous NaHCO₃ if required.

In Vitro Validation: Metabolic Stability

To empirically validate the metabolic advantages of the azetidine core against larger heterocycles, a rigorous Human Liver Microsome (HLM) stability assay is required. This protocol acts as a self-validating system by incorporating intrinsic clearance controls[4].

Protocol 2: High-Throughput HLM Stability Assay
  • Incubation Mixture Preparation: Prepare a 1 µM solution of the 3-((3-Methylbenzyl)oxy)azetidine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (concentration << Km), allowing for accurate calculation of intrinsic clearance (

      
      ).
      
  • System Controls: Run parallel incubations with Verapamil (high clearance control) and Dextromethorphan (CYP2D6 specific control).

    • Causality: Verapamil validates the general enzymatic viability of the microsomes, while Dextromethorphan confirms the specific activity of CYP2D6, a major metabolizer of basic amines. If controls fail to clear at expected rates, the assay is invalidated.

  • Reaction Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require NADPH as an electron donor. A regenerating system is used instead of direct NADPH addition to ensure the cofactor is not depleted during the 60-minute incubation, which would artificially halt metabolism and yield false stability data.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, 45, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining over time. Calculate half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • Azetidines in medicinal chemistry: emerging applic
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - acs.org -
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry - acs.org -
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - benchchem.com -
  • Buy 2-(Azetidin-3-yl)-N,N-dimethylethanamine (EVT-13276266) - evitachem.com -
  • Stereoselective functionaliz

Sources

Exploratory

Literature review of 3-substituted azetidine building blocks

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary: The Four-Membered Advantage In modern drug discovery, the "escape from flatland" is...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Four-Membered Advantage

In modern drug discovery, the "escape from flatland" is more than a trend—it is a necessity for improving physicochemical properties and patentability. 3-Substituted azetidines represent a high-value structural motif that bridges the gap between the high strain of aziridines and the entropic freedom of pyrrolidines.

This guide analyzes the utility of 3-substituted azetidines as bioisosteres for cyclobutanes, piperidines, and isopropyl groups. It provides validated protocols for synthesizing key building blocks—specifically 3-fluoroazetidine and 3-arylazetidines —and examines the structural causality that makes these rings potent tools for modulating lipophilicity (


) and metabolic stability (

).

Physicochemical Landscape

The azetidine ring is defined by a significant ring strain (~25.4 kcal/mol), which imparts unique reactivity and conformational properties.[1] Unlike the chair-like piperidine, the azetidine ring adopts a puckered conformation to relieve torsional strain, influencing the vector alignment of substituents at the 3-position.

Comparative Analysis: Azetidine vs. Homologs

The following table summarizes the critical differences between azetidine and its 5- and 6-membered counterparts. Note the "Goldilocks" zone of basicity and the significant reduction in lipophilicity (LogP) when substituting a piperidine with an azetidine.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.2~0 (Chair)
pKa (Conjugate Acid) 11.2911.2711.22
LogP (Parent) 0.140.460.84
Conformation Puckered (

)
Envelope (

/

)
Chair (

)
Fsp3 Contribution HighHighHigh
Metabolic Liability Ring opening (oxidative)

-hydroxylation

-hydroxylation

Key Insight: Replacing a piperidine with an azetidine often lowers


 while maintaining basicity, a critical tactic for reducing hERG liability and improving CNS penetration.

Core Building Block I: 3-Fluoroazetidine

The introduction of fluorine at the 3-position exploits the gauche effect, influencing the ring pucker and lowering the pKa of the amine slightly through inductive effects (


-withdrawal). This building block is ubiquitous in fragment-based drug discovery.
Mechanistic Pathway

The synthesis typically proceeds via the deoxyfluorination of


-protected 3-hydroxyazetidine. The choice of protecting group (Boc vs. Cbz vs. Benzhydryl) is critical for stability during the fluorination step.

G Start Epichlorohydrin Inter1 1-Benzhydryl-3-azetidinol Start->Inter1 Ph2CHNH2, Cyclization Inter2 N-Boc-3-hydroxyazetidine Inter1->Inter2 1. H2, Pd/C 2. Boc2O Reagent DAST / XtalFluor-E Inter2->Reagent Deoxyfluorination (-78°C to RT) Product 3-Fluoroazetidine HCl Reagent->Product 1. Deprotection (HCl) 2. Salt Formation

Figure 1: Synthetic workflow for 3-Fluoroazetidine Hydrochloride from commodity chemicals.

Validated Protocol: Deoxyfluorination

Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-fluoroazetidine. Precursor: 1-Boc-3-hydroxyazetidine (Commercial or synthesized via ring closure).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 5.0 g) in anhydrous Dichloromethane (DCM) (10 vol, 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Control temperature to prevent carbamate cleavage or elimination.

  • Addition: Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) dropwise via syringe pump over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight (approx. 12–16 h).

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0-20%) yields the fluorinated product as a colorless oil.

  • Deprotection (Optional for HCl salt): Treat with 4M HCl in dioxane at 0 °C for 2 h. Filter the resulting white solid to obtain 3-Fluoroazetidine HCl .

Self-Validating Check:

  • 
     NMR:  Look for a multiplet around 
    
    
    
    -180 ppm (decoupled).
  • Coupling: Observe

    
     geminal coupling (~50-60 Hz) in 
    
    
    
    NMR at the 3-position.

Core Building Block II: 3-Arylazetidines[2]

3-Arylazetidines are privileged scaffolds acting as bioisosteres for benzyl amines or biaryl systems. The challenge lies in the


 cross-coupling on a strained ring. Traditional nucleophilic displacement often fails due to competing elimination or ring opening.
Strategic Approaches

Two primary routes dominate the literature:

  • Suzuki-Miyaura Coupling: Using 3-iodoazetidine (or 3-bromo) + Aryl Boronic Acids.[2]

  • Nickel-Catalyzed Cross-Coupling: Enabling the use of alkyl halides with aryl zinc/boron reagents under milder conditions to prevent

    
    -hydride elimination.
    

CrossCoupling cluster_Suzuki Suzuki-Miyaura Route cluster_Nickel Ni-Catalyzed Negishi/Suzuki Precursor N-Boc-3-Iodoazetidine Reagent1 Ar-B(OH)2 Pd(OAc)2 / DavePhos Cs2CO3 Precursor->Reagent1 Reagent2 Ar-ZnX or Ar-B(OH)2 NiCl2(glyme) / Pybox Vicinal Diamine Ligand Precursor->Reagent2 Product 3-Aryl-N-Boc-Azetidine Reagent1->Product High Temp (80-100°C) Reagent2->Product RT / Mild Heat

Figure 2: Divergent cross-coupling strategies for 3-arylation.

Validated Protocol: Nickel/Photoredox or Palladium Coupling

Adapted from recent advances in


 cross-coupling (e.g., Duncton et al., Liu et al.).

Protocol: Palladium-Catalyzed Hiyama-Type Coupling (Robust for scale-up) Precursors:


-Boc-3-iodoazetidine + Aryltrimethoxysilane.
  • Catalyst Prep: In a glovebox or Schlenk line, combine

    
      (5 mol%) and ligand (e.g., DavePhos  or XPhos , 10 mol%) in anhydrous toluene. Stir for 10 min to ligate.
    
  • Substrate Addition: Add

    
    -Boc-3-iodoazetidine  (1.0 equiv) and the Aryltrimethoxysilane  (2.0 equiv).
    
  • Activation: Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 2.0 equiv) dropwise. Note: Fluoride activates the silane.

  • Reaction: Heat to 80 °C for 12 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Why this works: The Hiyama coupling avoids the basic aqueous conditions of Suzuki coupling that might hydrolyze sensitive groups, and the oxidative addition to the strained 3-iodoazetidine is facilitated by electron-rich phosphine ligands.

Advanced Applications & Case Studies

Bioisosterism in Action[3][4]
  • Isopropyl Replacement: In the optimization of certain GPCR antagonists, replacing an isopropyl group with a 3,3-difluoroazetidine or 3-methylazetidine reduced lipophilicity (

    
    ) while maintaining van der Waals volume.
    
  • Piperidine Replacement: In the development of Cobimetinib (MEK inhibitor), the azetidine ring provided a rigid scaffold that positioned the piperidine-like nitrogen for interaction while minimizing steric clash in the ATP binding pocket.

Emerging Trends: Spirocyclic Azetidines

Spirocyclic azetidines (e.g., 2-azaspiro[3.3]heptane) are emerging as "perfect" bioisosteres for morpholines and piperazines. They offer defined exit vectors (90° angles) that are inaccessible to flat aromatic systems, allowing exploration of novel chemical space in fragment growing.

References

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Liu, Z., et al. (2019).[3] Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12358-12365.[3] Link

  • Lowe, G. (2010). Azetidines: New Perspectives on an Old Ring. Journal of Heterocyclic Chemistry.
  • BenchChem Application Note. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Link

  • Patent CN105384673B. (2016). Synthetic method of 3-fluoroazetidine derivatives. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Sources

Foundational

Engineering Metabolic Resilience: A Technical Whitepaper on Benzyloxy Azetidine Scaffolds in Drug Discovery

Executive Summary The incorporation of four-membered nitrogen-containing heterocycles, specifically azetidines, has revolutionized modern medicinal chemistry[1]. Historically, drug developers relied heavily on piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of four-membered nitrogen-containing heterocycles, specifically azetidines, has revolutionized modern medicinal chemistry[1]. Historically, drug developers relied heavily on piperidine and pyrrolidine rings. However, the unique physicochemical properties of azetidines—namely their high ring strain, sp3-rich character, and conformational rigidity—confer superior pharmacokinetic profiles and enhanced metabolic stability[1]. FDA-approved therapeutics such as baricitinib and cobimetinib leverage the azetidine motif to optimize receptor selectivity and mitigate rapid clearance[1].

Within this chemical space, the benzyloxy azetidine scaffold has emerged as a highly versatile intermediate and structural motif, appearing in the development of CB1 receptor antagonists, SOS1 inhibitors, and menin-MLL interaction inhibitors[2][3][4]. While the azetidine ring itself resists oxidative degradation, the benzyloxy appendage introduces specific metabolic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the metabolic stability of benzyloxy azetidines, detailing the causality of their biotransformation and outlining a self-validating experimental framework for pharmacokinetic profiling.

Mechanistic Profiling: The Azetidine Advantage vs. The Benzyloxy Liability

The metabolic stability of a scaffold is fundamentally dictated by its lipophilicity and the presence of sterically accessible, electron-rich C-H bonds.

The Azetidine Core (The Advantage)

Saturated four-membered rings like azetidine and oxetane are among the least lipophilic heterocycles[5]. The reduction in ring size from a five-membered pyrrolidine to a four-membered azetidine significantly lowers the cLogD at physiological pH. Furthermore, the increased s-character of the C-H bonds within the strained four-membered ring increases their bond dissociation energy. This structural rigidity makes the core highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP450) iron-oxo species, dramatically lowering intrinsic clearance compared to larger rings[5].

The Benzyloxy Motif (The Liability)

Conversely, the benzyloxy ether linkage acts as a metabolic "soft spot." The benzylic carbon is highly activated and susceptible to CYP-mediated oxidation. The mechanism involves initial hydrogen abstraction from the benzylic CH₂ group, followed by oxygen rebound to form a chemically unstable hemiacetal intermediate. This intermediate rapidly collapses (O-dealkylation/O-debenzylation), yielding an azetidinol and benzaldehyde.

MetabolicPathways Parent Benzyloxy Azetidine Scaffold CYP3A4 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Parent->CYP3A4 ODebenzylation O-Debenzylation (Major Pathway) CYP3A4->ODebenzylation Ether Cleavage BenzylicHydroxylation Benzylic Hydroxylation (Intermediate) CYP3A4->BenzylicHydroxylation C-H Oxidation NOxidation N-Oxidation (Minor Pathway) CYP3A4->NOxidation Lone Pair Oxidation Metabolite1 Azetidinol + Benzaldehyde ODebenzylation->Metabolite1 Metabolite2 Hemiacetal Collapse BenzylicHydroxylation->Metabolite2 Metabolite3 Azetidine N-Oxide NOxidation->Metabolite3 Metabolite2->Metabolite1

Caption: CYP450-mediated biotransformation pathways of the benzyloxy azetidine scaffold.

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To accurately quantify the metabolic clearance of benzyloxy azetidine derivatives, in vitro liver microsomal stability assays (e.g., HLM, RLM) are employed[6]. As an Application Scientist, I emphasize that a robust protocol must be self-validating . This means integrating controls that isolate CYP450-specific metabolism from chemical instability and verifying the enzymatic viability of the microsome batch.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation. Thaw Human Liver Microsomes (HLM) on ice to prevent premature loss of enzymatic activity.

  • Incubation Mixture Assembly: Combine HLM (final protein concentration 0.5 mg/mL) with the benzyloxy azetidine test compound (final concentration 1 µM) in the phosphate buffer. Keep the organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent CYP450 inhibition.

  • System Validation Controls:

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (moderate clearance) to validate the metabolic competence of the microsomes[6].

    • Negative Control (Minus-NADPH): Prepare an identical reaction mixture lacking NADPH. Causality: CYP450 enzymes absolutely require NADPH as an electron donor. If degradation occurs in this control, the compound is chemically unstable or subject to non-CYP enzymatic hydrolysis (e.g., esterases), proving the clearance is not CYP-mediated.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (or 1 mM NADPH).

  • Kinetic Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract an aliquot and immediately transfer it into three volumes of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS column clogging.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Workflow Prep 1. Microsome Preparation Incubation 2. Compound Incubation Prep->Incubation Quench 3. Reaction Quenching Incubation->Quench Centrifuge 4. Centrifugation & Extraction Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. CLint & t1/2 Calculation LCMS->Data

Caption: Self-validating experimental workflow for in vitro liver microsomal stability assessment.

Quantitative Data & Structure-Activity Relationships (SAR)

The structural shift from larger heterocycles to azetidines drastically improves the intrinsic clearance (CLint) profile. The table below synthesizes representative comparative data, demonstrating how the azetidine core mitigates the overall metabolic burden despite the presence of the labile benzyloxy group[5][6].

Compound ScaffoldRing SizecLogD (pH 7.4)HLM t½ (min)CLint (µL/min/mg)Primary Metabolic Pathway
Benzyloxy Piperidine62.81257.8N-oxidation, O-debenzylation
Benzyloxy Pyrrolidine52.41838.5Ring oxidation, O-debenzylation
Benzyloxy Azetidine 4 1.9 42 16.5 O-debenzylation
Verapamil (Control)N/A3.8886.6N-dealkylation
Dextromethorphan (Control)N/A2.62527.7O-demethylation

Note: Data synthesized from comparative heterocycle metabolism and standard clearance studies[5][6].

Strategies for Mitigating Benzyloxy Metabolism

When the benzyloxy azetidine scaffold exhibits suboptimal half-lives due to rapid O-debenzylation, medicinal chemists can employ targeted structural modifications:

  • Deuteration: Substituting the benzylic hydrogen atoms with deuterium (e.g., -CD₂-O-) exploits the kinetic isotope effect. The stronger C-D bond (compared to C-H) slows the rate-determining hydrogen abstraction step by CYP450, thereby increasing the in vivo half-life without altering the molecule's fundamental pharmacology[2][4].

  • Bioisosteric Replacement: Replacing the ether oxygen or the entire benzyloxy group with metabolically inert bioisosteres, such as oxetanes, can maintain the required spatial geometry and hydrophilicity while completely eliminating the O-dealkylation liability[7].

Conclusion

The benzyloxy azetidine scaffold represents a powerful structural motif in drug discovery, balancing the profound metabolic stability of the sp3-rich, strained azetidine ring with the synthetic versatility of the benzyloxy group. By understanding the precise causality of its CYP450-mediated biotransformation and employing rigorous, self-validating in vitro assays, researchers can systematically optimize these scaffolds into robust, long-lasting clinical candidates.

References

1.[1]1 - PubMed / NIH 2.[5] 5 - Journal of Medicinal Chemistry / ACS 3.[7]7 - Thieme Connect 4.[6]6 - Benchchem 5.[2]2 - Google Patents 6.[3]3 - ScholarWorks@UNO 7.[4]4 - Google Patents

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 3-((3-Methylbenzyl)oxy)azetidine in FBDD

Topic: Applications of 3-((3-Methylbenzyl)oxy)azetidine in Fragment-Based Drug Design Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 3-((3-Methylbenzyl)oxy)azetidine in Fragment-Based Drug Design Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists

Executive Summary: The Shift to sp³-Rich Scaffolds

In the current landscape of Fragment-Based Drug Design (FBDD), the industry is pivoting away from flat, sp²-rich heteroaromatic fragments toward three-dimensional, sp³-rich scaffolds.[1][2][3] This shift addresses a critical bottleneck in lead optimization: the "flatland" problem, where planar fragments lead to insoluble, metabolically unstable clinical candidates.

3-((3-Methylbenzyl)oxy)azetidine represents a paradigmatic "Second-Generation Fragment." It combines a rigid, sp³-rich azetidine core with a flexible, hydrophobic probing tail. This guide details the physicochemical rationale, synthetic accessibility, and experimental workflows for deploying this scaffold to interrogate cryptic hydrophobic pockets in high-value targets such as GPCRs and kinases.

Physicochemical Profile & Design Logic

Structural Deconstruction

The compound functions as a high-value chemical probe due to three distinct structural features:

  • The Azetidine Core (The Anchor): Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the 4-membered azetidine ring possesses unique puckering geometry (

    
    ), offering distinct exit vectors for fragment growing. It lowers lipophilicity (LogP) while maintaining ligand efficiency (LE).
    
  • The Ether Linkage (The H-Bond Acceptor): The oxygen atom acts as a specific hydrogen bond acceptor, often engaging backbone amides in the target protein's hinge region or allosteric loops.

  • The 3-Methylbenzyl Group (The Probe): This moiety is designed to map hydrophobic sub-pockets. The meta-methyl group specifically tests for steric tolerance. If a protein pocket accommodates the meta-methyl but clashes with a para-methyl, it provides immediate structural insight into the shape of the binding site.

Calculated Properties (Rule of Three Compliance)

Data below confirms the fragment's suitability for high-concentration screening (1 mM+).

PropertyValueFBDD Threshold (Ro3)Implication
Molecular Weight 191.27 Da< 300 DaHigh room for "growing"
cLogP ~2.1< 3Good solubility/permeability balance
H-Bond Donors 1 (NH)< 3Critical for specific anchoring
H-Bond Acceptors 2 (N, O)< 3Minimal desolvation penalty
TPSA 21.26 Ų< 60 ŲExcellent membrane permeability
Rotatable Bonds 3< 3Low entropic penalty upon binding

Experimental Workflows

Synthesis Protocol: Divergent Access

Causality: We utilize a convergent Williamson ether synthesis. This route is preferred over reductive amination because it preserves the azetidine nitrogen for late-stage diversification (e.g., urea/amide formation) without requiring deprotection steps if the N-Boc starting material is used.

Protocol: Synthesis of 3-((3-Methylbenzyl)oxy)azetidine

  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 3-methylbenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Activation: To a flame-dried flask under

    
    , add NaH to DMF at 0°C. Dropwise add 3-hydroxyazetidine. Stir for 30 min to form the alkoxide. Critical: Evolution of 
    
    
    
    gas must cease before alkylation to prevent side reactions.
  • Alkylation: Add 3-methylbenzyl bromide slowly. Allow to warm to RT and stir for 4 hours.

  • Quench & Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with LiCl (5%) to remove DMF. Dry over 
    
    
    
    .
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (1 hr, RT) to remove the Boc group. Precipitate the HCl salt with

    
    .
    
  • Yield: Typically >85% (HCl salt).

Screening Cascade: Validating the Hit

Once synthesized, the fragment is entered into a biophysical screening cascade. We prioritize Ligand-Observed NMR due to the fragment's size and exchange dynamics.

Method: Saturation Transfer Difference (STD) NMR

  • Rationale: STD-NMR detects transient binding (

    
     mM-
    
    
    
    M range) by transferring magnetization from the protein to the bound ligand.
  • Setup:

    • Protein: 10

      
      M target protein in 
      
      
      
      buffer.
    • Ligand: 500

      
      M 3-((3-Methylbenzyl)oxy)azetidine.
      
    • Pulse Sequence: On-resonance irradiation at -0.5 ppm (protein methyls); Off-resonance at 30 ppm.

  • Readout: Signals from the benzyl aromatic protons and the methyl group will show strong STD effects if the hydrophobic tail is buried in the pocket. The azetidine protons often show lower STD effects if the N-terminus is solvent-exposed (a desirable trait for growing).

Visualization of Workflows

Synthesis & Optimization Pathway

This diagram illustrates the synthesis and the subsequent "Fragment Growing" strategy, utilizing the azetidine nitrogen as the primary exit vector.

SynthesisPath Start N-Boc-3-Hydroxyazetidine Step1 Alkoxide Formation (NaH, DMF, 0°C) Start->Step1 Inter1 Activated Alkoxide Step1->Inter1 Deprotonation Step2 Williamson Ether Synthesis (+ 3-Methylbenzyl bromide) Inter1->Step2 Prod1 N-Boc-Protected Intermediate Step2->Prod1 SN2 Reaction Step3 Acidic Deprotection (4M HCl/Dioxane) Prod1->Step3 Final 3-((3-Methylbenzyl)oxy)azetidine (Active Fragment) Step3->Final Yield >85% Opt1 Fragment Growing (Amide Coupling / Urea Formation) Final->Opt1 Hit-to-Lead Lead Lead Candidate (nM Potency) Opt1->Lead SAR Expansion

Caption: Divergent synthesis pathway for 3-((3-Methylbenzyl)oxy)azetidine and subsequent lead optimization via the N-vector.

Biophysical Screening Logic

A logic gate for validating the fragment hit using orthogonal methods.

ScreeningCascade Library Fragment Library (Inc. Azetidine Ethers) Primary Primary Screen: STD-NMR (Detects Binder) Library->Primary Decision1 STD Signal > 5%? Primary->Decision1 Secondary Secondary Screen: SPR (Kinetics/Affinity) Decision1->Secondary Yes Discard Discard / Re-pool Decision1->Discard No Validation X-Ray Crystallography (Soak @ 20mM) Secondary->Validation KD confirmed

Caption: Orthogonal screening cascade prioritizing structural validation (NMR/X-ray) for low-affinity fragment hits.

Strategic Application: Fragment Growing

The primary utility of 3-((3-Methylbenzyl)oxy)azetidine lies in its Exit Vector .

  • The Vector: The secondary amine of the azetidine.

  • The Strategy: Because the benzyl ether moiety anchors the fragment in a hydrophobic pocket, the nitrogen atom is usually positioned towards the solvent interface.

  • Chemistry: This allows for rapid parallel synthesis of libraries using:

    • Amidation: Reacting with carboxylic acids to probe adjacent polar pockets.

    • Urea Synthesis: Reacting with isocyanates to engage nearby backbone hydrogen bond donors.

    • Reductive Amination: To extend into solvent with flexible alkyl linkers.

Case Study Insight: In GPCR targets (e.g., Histamine H1 or Dopamine D3), azetidine ethers have successfully replaced piperidine rings. The azetidine reduces the basicity (pKa ~8-9 vs ~10-11 for piperidine), improving blood-brain barrier (BBB) penetration while maintaining critical salt-bridge interactions with conserved Aspartate residues in the receptor binding site.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Scott, D. E., et al. (2012). "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Biochemistry. [Link][4][5]

  • Barnes-Seeman, D. (2012). "The role of sp3-rich scaffolds in modern medicinal chemistry." Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Physicochemical Profiling of 3-((3-Methylbenzyl)oxy)azetidine: A Comprehensive Guide to Solubility and Lipophilicity

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Researchers Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the strategic incorporation of saturated heterocycles is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Researchers Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic incorporation of saturated heterocycles is a proven tactic for modulating physicochemical properties. 3-((3-Methylbenzyl)oxy)azetidine (Chemical Formula: C₁₁H₁₅NO; MW: 177.24 g/mol ) is a highly versatile pharmacophore. It merges the sterically compact, metabolically stable azetidine core with a lipophilic 3-methylbenzyl ether motif.

Understanding the solubility and lipophilicity (LogP/LogD) of this molecule requires a deep analysis of its structural micro-environments. This whitepaper provides an authoritative framework for predicting, measuring, and interpreting the physicochemical behavior of 3-((3-Methylbenzyl)oxy)azetidine, offering self-validating experimental protocols for preclinical development.

Structural Deconstruction & Theoretical Framework

To accurately profile this compound, we must deconstruct it into its functional moieties and understand how they interact electronically and thermodynamically.

The Azetidine Core: Basicity and Inductive Effects

Unsubstituted azetidine is a highly basic secondary amine with an experimentally determined pKa of approximately 11.29[1][2]. This high basicity is a function of its four-membered ring strain (~25.2 kcal/mol), which alters the hybridization and orbital overlap of the nitrogen lone pair compared to acyclic amines or larger rings like piperidine[2][3].

However, in 3-((3-Methylbenzyl)oxy)azetidine, the presence of the ether oxygen at the C3 position fundamentally alters this basicity. The electronegative oxygen exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. By pulling electron density away from the nitrogen atom, the oxygen stabilizes the neutral free base and destabilizes the protonated conjugate acid. Drawing parallels from structurally similar substituted saturated heterocycles[4], this inductive effect lowers the pKa of the azetidine nitrogen from 11.3 to an estimated 9.0 – 9.2 .

The Benzyl Ether Motif: Lipophilicity Driver

The 3-methylbenzyl ether side chain is the primary driver of the molecule's intrinsic lipophilicity (LogP). Benzyl ethers are known to contribute significantly to hydrophobic partitioning; for instance, simple benzyl ethers typically exhibit LogP values in the range of 3.0 to 3.8[5]. The addition of the meta-methyl group further increases the non-polar surface area, pushing the intrinsic LogP of the neutral 3-((3-Methylbenzyl)oxy)azetidine species higher.

The LogP vs. LogD Dichotomy

Because the predicted pKa is ~9.1, the molecule will be >98% protonated at physiological pH (7.4) . Therefore, while its intrinsic LogP (partitioning of the neutral species) is moderately high, its apparent lipophilicity at pH 7.4 (LogD₇.₄) will be significantly lower. This pH-dependent ionization is critical: it ensures high aqueous solubility in the gastrointestinal tract while maintaining enough lipophilicity for passive membrane permeability.

Quantitative Physicochemical Projections

The following tables synthesize the predicted physicochemical parameters based on structural group-contribution models and ionization states.

Table 1: Core Physicochemical Parameters

ParameterPredicted ValueMechanistic Rationale
Molecular Weight 177.24 g/mol Calculated from formula C₁₁H₁₅NO.
pKa (Basic) 9.0 – 9.2Azetidine basicity attenuated by C3-oxygen inductive effect[4].
LogP (Neutral) 2.2 – 2.6Driven by the hydrophobic 3-methylbenzyl ether moiety[5].
LogD (pH 7.4) 0.5 – 1.0Significant drop from LogP due to >98% protonation at pH 7.4.
Topological PSA 21.3 ŲSum of secondary amine (12.0 Ų) and ether oxygen (9.2 Ų) contributions.

Table 2: pH-Dependent Aqueous Solubility Profile

pH LevelDominant SpeciesPredicted SolubilityBiological Relevance
pH 1.2 Cationic (Protonated)High (>10 mg/mL)Gastric fluid dissolution.
pH 7.4 Cationic (Protonated)Moderate (1 - 5 mg/mL)Blood plasma / Intestinal fluid.
pH 10.0+ Neutral (Free Base)Low (<0.1 mg/mL)Precipitation risk in basic formulations.

Experimental Methodologies (Self-Validating Protocols)

To move from prediction to empirical validation, the following protocols are designed to eliminate common experimental artifacts (e.g., metastable supersaturation, micro-emulsions).

Protocol 1: Shake-Flask Determination of LogP and LogD₇.₄

Causality Note: We utilize a pre-saturated shake-flask method rather than purely computational or HPLC-retention time proxies. Pre-saturating the phases prevents volume shifts during the assay, ensuring the phase ratio remains strictly constant.

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 for LogD; pH 11.5 for LogP) for 24 hours at 25°C. Allow phases to separate completely.

  • Standard Preparation: Dissolve 1 mg of 3-((3-Methylbenzyl)oxy)azetidine in 1 mL of the pre-saturated octanol phase.

  • Equilibration: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated aqueous buffer.

  • Agitation: Shake the vials at 300 RPM for 60 minutes at precisely 25°C to achieve thermodynamic partitioning.

  • Phase Separation (Critical Step): Centrifuge the vials at 3000 × g for 15 minutes. Why? Agitation creates micro-emulsions of octanol in the aqueous phase. Failing to centrifuge will falsely elevate the aqueous concentration, artificially lowering the calculated LogP.

  • Quantification: Carefully extract aliquots from both layers. Dilute appropriately and quantify using LC-MS/MS (MRM mode targeting the m/z 178 [M+H]⁺ parent ion).

  • Calculation: LogD = Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: Thermodynamic Aqueous Solubility Assay

Causality Note: Kinetic solubility assays use DMSO stocks, which can trap the compound in a supersaturated, amorphous state. For accurate formulation data, a thermodynamic assay using crystalline solid powder is mandatory.

  • Sample Preparation: Weigh 5 mg of solid 3-((3-Methylbenzyl)oxy)azetidine into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.4).

  • Incubation: Shake the suspension at 25°C for 48 hours. The presence of undissolved solid at the end of this period is required to confirm that equilibrium has been reached.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved particles.

  • Analysis: Analyze the filtrate via HPLC-UV (using a standard calibration curve) to determine the exact equilibrium solubility limit.

Visualizations of Physicochemical Workflows

The following diagrams map the logical flow of the experimental and chemical processes described above.

LogD_Workflow N1 Phase Pre-saturation (Octanol & Buffer) N2 Compound Spiking (Neutral or Buffer) N1->N2 N3 Equilibration (Shake 60 min, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5

Diagram 1: Self-validating Shake-Flask Workflow for LogP/LogD Determination.

Solubility_Mechanism Solid Solid Compound (Free Base) Dissolved_Neutral Dissolved Neutral Species (Low Solubility) Solid->Dissolved_Neutral Dissolution (pH > 10) Dissolved_Ionized Protonated Azetidinium (High Solubility) Solid->Dissolved_Ionized Dissolution (pH < 8) Dissolved_Neutral->Dissolved_Ionized +H+ (pKa ~9.2)

Diagram 2: pH-Dependent Ionization and Thermodynamic Solubility Equilibrium.

Conclusion

3-((3-Methylbenzyl)oxy)azetidine is a structurally elegant building block that offers a highly tunable physicochemical profile. By understanding the interplay between the basicity of the strained azetidine ring[1] and the lipophilicity of the benzyl ether[6], researchers can accurately predict its behavior in biological systems. The methodologies outlined herein provide a robust, self-validating framework for generating high-confidence LogP, LogD, and solubility data critical for downstream drug development.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES CLOCKSS (University of Alberta) [Link]

  • Azetidine | C3H7N | CID 10422 PubChem - NIH[Link]

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties ResearchGate [Link]

  • Dibenzyl ether | C14H14O | CID 7657 PubChem - NIH [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 3-((3-Methylbenzyl)oxy)azetidine

Introduction Azetidine scaffolds are of significant interest to the pharmaceutical and drug discovery sectors due to their unique three-dimensional structure, which can impart favorable physicochemical properties to drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine scaffolds are of significant interest to the pharmaceutical and drug discovery sectors due to their unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates.[1] Specifically, 3-substituted azetidines serve as versatile building blocks for creating novel molecular entities. This document provides a detailed, scalable, and robust two-step protocol for the synthesis of 3-((3-Methylbenzyl)oxy)azetidine, a valuable intermediate for further chemical elaboration.

The synthetic strategy hinges on two fundamental and well-established organic transformations: the Williamson ether synthesis for the crucial C-O bond formation, followed by the deprotection of a nitrogen-protecting group.[2] The use of the tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is a key aspect of this protocol. The Boc group is stable under the basic conditions required for the ether synthesis but can be readily removed under acidic conditions, providing an orthogonal and efficient route to the desired product.[3]

Overall Synthetic Workflow

The synthesis of 3-((3-Methylbenzyl)oxy)azetidine is achieved through a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The workflow is designed to be scalable and amenable to standard laboratory equipment.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-((3-methylbenzyl)oxy)azetidine A->C NaH, DMF B 3-Methylbenzyl bromide B->C D N-Boc-3-((3-methylbenzyl)oxy)azetidine E 3-((3-Methylbenzyl)oxy)azetidine D->E TFA or HCl in Dioxane

Figure 1: Overall synthetic workflow for 3-((3-Methylbenzyl)oxy)azetidine.

Part 1: Scalable Synthesis of N-Boc-3-((3-methylbenzyl)oxy)azetidine via Williamson Ether Synthesis

The first step involves the O-alkylation of N-Boc-3-hydroxyazetidine with 3-methylbenzyl bromide. The Williamson ether synthesis is a reliable method for forming ether linkages and proceeds via an SN2 mechanism.[4] The choice of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl group of the azetidinol, forming a potent nucleophile that readily displaces the bromide from the electrophilic benzylic carbon.

Causality of Experimental Choices:
  • Base (Sodium Hydride, NaH): Sodium hydride is a strong base that irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide.[2] Its insoluble nature in many organic solvents can sometimes be a drawback, but in a polar aprotic solvent like DMF, it is highly effective.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation, leaving the alkoxide anion more nucleophilic and accelerating the rate of reaction.[5]

  • Electrophile (3-Methylbenzyl bromide): As a primary benzylic halide, 3-methylbenzyl bromide is an excellent electrophile for SN2 reactions, minimizing the potential for competing elimination reactions.[2]

Experimental Protocol:

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )Amount (for a 10g scale)Moles (mol)Molar Ratio
N-Boc-3-hydroxyazetidine173.2110.0 g0.05771.0
Sodium Hydride (60% dispersion in oil)40.002.77 g0.06921.2
3-Methylbenzyl bromide185.0611.7 g0.06351.1
Anhydrous N,N-Dimethylformamide (DMF)-200 mL--
Diethyl ether-As needed for workup--
Saturated aqueous NH4Cl solution-As needed for workup--
Brine-As needed for workup--
Anhydrous Magnesium Sulfate (MgSO4)-As needed for drying--

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 2.77 g, 0.0692 mol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-3-hydroxyazetidine (10.0 g, 0.0577 mol) in anhydrous DMF (100 mL).

  • Slowly add the N-Boc-3-hydroxyazetidine solution to the stirred NaH suspension at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 3-methylbenzyl bromide (11.7 g, 0.0635 mol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and add water (200 mL) and diethyl ether (200 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-3-((3-methylbenzyl)oxy)azetidine as a colorless oil.

Part 2: Deprotection to Yield 3-((3-Methylbenzyl)oxy)azetidine

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.[6] Two common and effective methods are presented here: using trifluoroacetic acid (TFA) in dichloromethane (DCM) or using hydrogen chloride (HCl) in dioxane. Both methods are highly efficient and scalable.

Causality of Experimental Choices:
  • Acid (TFA or HCl): Strong acids like TFA and HCl are effective at cleaving the acid-labile tert-butyl carbamate group.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6]

  • Solvent (DCM or Dioxane): Dichloromethane is a common solvent for TFA-mediated deprotections as it is relatively inert and easily removed.[6] Dioxane is often used for HCl deprotections as it can be obtained in an anhydrous form, which is important for the stability of the resulting hydrochloride salt.[7]

Experimental Protocol:

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Amount (for a 10g scale of starting material)Moles (mol)
N-Boc-3-((3-methylbenzyl)oxy)azetidine277.36 (calculated)10.0 g0.0361
Method A: TFA
Dichloromethane (DCM), anhydrous-100 mL-
Trifluoroacetic acid (TFA)114.0220 mL-
Saturated aqueous NaHCO3 solution-As needed for workup-
Method B: HCl in Dioxane
4 M HCl in Dioxane-50 mL0.200
Diethyl ether-As needed for precipitation-

Procedure (Method A: TFA in DCM):

  • Dissolve N-Boc-3-((3-methylbenzyl)oxy)azetidine (10.0 g, 0.0361 mol) in anhydrous DCM (100 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (20 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (100 mL) and carefully neutralize by washing with saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3-((3-Methylbenzyl)oxy)azetidine.

  • Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Procedure (Method B: HCl in Dioxane):

  • Dissolve N-Boc-3-((3-methylbenzyl)oxy)azetidine (10.0 g, 0.0361 mol) in 4 M HCl in dioxane (50 mL) at room temperature.

  • Stir the solution for 1-2 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC.[7]

  • Upon completion, add diethyl ether (100 mL) to facilitate the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-((3-Methylbenzyl)oxy)azetidine hydrochloride.

  • To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or K2CO3), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

N-Boc-3-((3-methylbenzyl)oxy)azetidine:

  • 1H NMR and 13C NMR: To confirm the structure and the presence of both the azetidine and 3-methylbenzyl moieties, as well as the Boc protecting group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and the carbamate carbonyl.

3-((3-Methylbenzyl)oxy)azetidine:

  • 1H NMR and 13C NMR: To confirm the removal of the Boc group and the integrity of the final product's structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Purity Analysis (HPLC or GC): To determine the purity of the final compound.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.

  • 3-Methylbenzyl bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA) and HCl in Dioxane: Are corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • de Meijere, A., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1726.
  • Al-Juboori, A. M., & Al-Masoudi, N. A. (2024). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon.
  • Capriati, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Mandal, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8056.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • Aouf, C., et al. (2012).
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook.
  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Pelletier, J. C., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291-293.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(16), 7187-7211.
  • Patel, R. B., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Stanetty, P., et al. (2004). Unexpected course of a Williamson ether synthesis. ARKIVOC, 2004(5), 18-24.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem.
  • How can we do the deprotection of boc-amino acids using hcl ?
  • A Multioutcome Experiment for the Williamson Ether Synthesis | Request PDF - ResearchG
  • How to do work-up of a BOC deprotection reaction by TFA?
  • 3-Benzyloxy-2-methyl Propano
  • Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry - Reddit.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • 3-((4-Phenoxybenzyl)oxy)azetidine-1-carbonitrile | C17H16N2O2 | CID 118524747 - PubChem.
  • Experiment 06 Williamson Ether Synthesis.
  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.

Sources

Application

N-protection strategies during the synthesis of 3-((3-Methylbenzyl)oxy)azetidine

Application Note: Strategic N-Protection in the Synthesis of 3-((3-Methylbenzyl)oxy)azetidine Executive Summary The synthesis of 3-((3-Methylbenzyl)oxy)azetidine presents a classic chemoselectivity challenge in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Protection in the Synthesis of 3-((3-Methylbenzyl)oxy)azetidine

Executive Summary

The synthesis of 3-((3-Methylbenzyl)oxy)azetidine presents a classic chemoselectivity challenge in medicinal chemistry: functionalizing a sterically crowded, strained heterocycle without compromising ring integrity. This guide details the strategic selection of N-protecting groups (PGs) to facilitate the Williamson ether synthesis of 3-hydroxyazetidine.

While multiple PGs exist, this protocol establishes tert-Butyloxycarbonyl (Boc) as the superior choice over Benzyl (Bn) or Sulfonyl groups. This decision is driven by the requirement for orthogonality: the final target contains a benzylic ether linkage that is susceptible to the hydrogenolysis conditions typically used to remove N-Bn groups.

Strategic Analysis: The N-Protection Paradox

The synthesis hinges on the O-alkylation of 3-hydroxyazetidine with 3-methylbenzyl bromide. Two primary failure modes must be mitigated:

  • N-Alkylation: The azetidine nitrogen is highly nucleophilic. Without protection, N-alkylation competes with or dominates O-alkylation.

  • Ring Opening: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1][2] Electron-withdrawing groups (like sulfonyls) or strong Lewis acids can activate the ring carbons toward nucleophilic attack, leading to ring-opening to acyclic amines.

Comparative Assessment of Protecting Groups
Protecting GroupStability to Base (NaH)Deprotection MethodCompatibility with Target EtherVerdict
Boc (tert-Butyl carbamate) High Acid (TFA or HCl)Excellent. Acid cleavage leaves the O-benzyl ether intact.Recommended
Bn (Benzyl) HighHydrogenolysis (H₂/Pd)Poor. Hydrogenolysis risks cleaving the target 3-methylbenzyl ether.Not Recommended
Cbz (Carboxybenzyl) HighHydrogenolysis or Strong AcidModerate. Hydrogenolysis risks ether cleavage; acid removal requires harsh conditions (HBr/AcOH).Alternative only
Ts/Ns (Sulfonyls) HighReductive (Na/Naphthalene)Risk. Strong EWG character increases susceptibility to nucleophilic ring opening.Avoid

Detailed Protocol: The N-Boc Route

This protocol assumes the use of 1-Boc-3-hydroxyazetidine as the starting material.[3] If starting from the HCl salt of 3-hydroxyazetidine, a preliminary Boc-protection step (Boc₂O, Et₃N, DCM) is required.

Reagents & Materials
  • Substrate: 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Electrophile: 3-Methylbenzyl bromide (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF/DMF mixture.

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology

Phase 1: Deprotonation (Alkoxide Formation)

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (N₂) atmosphere.

  • Solvation: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF (0.2 M concentration). Cool to 0 °C in an ice bath.

    • Expert Insight: DMF is preferred over THF to solubilize the tight ion pair of the sodium alkoxide, increasing nucleophilicity.

  • Activation: Carefully add NaH (60% dispersion) portion-wise.

    • Observation: Vigorous gas evolution (H₂) will occur. Allow stirring at 0 °C for 30 minutes until gas evolution ceases.

Phase 2: Williamson Ether Synthesis 4. Addition: Add 3-Methylbenzyl bromide dropwise via syringe to the cold alkoxide solution. 5. Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 4–16 hours.

  • Critical Control Point:Do not heat above 60 °C. Thermal energy combined with the basic medium can trigger E2 elimination of the benzyl bromide (forming styrenes) or ring-opening of the azetidine.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product (ether) will be less polar (higher R_f) than the starting alcohol.

Phase 3: Workup & Purification 7. Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. 8. Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Note: DMF can partition into the organic phase. Wash the combined organic layers with 5% LiCl solution (3x) to effectively remove DMF.
  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
  • Yield Expectation: 75–85% as a colorless oil.

Phase 4: N-Deprotection (Optional - To Isolate Free Amine) 11. Dissolve the intermediate in DCM (0.1 M). 12. Add TFA (10–20 equiv) at 0 °C. Stir at RT for 2 hours. 13. Concentrate in vacuo. The product is isolated as the TFA salt , which is significantly more stable than the free base.

Visualized Workflows

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the transformation from the protected alcohol to the final ether, highlighting the critical intermediate states.

G cluster_0 Critical Control Point Start 1-Boc-3-hydroxyazetidine Alkoxide Sodium Alkoxide Intermediate Start->Alkoxide NaH, DMF 0°C, 30 min Product_Boc N-Boc-3-((3-methylbenzyl)oxy) azetidine Alkoxide->Product_Boc SN2 Attack Electrophile 3-Methylbenzyl bromide Electrophile->Product_Boc Final_Salt Target Product (TFA Salt) Product_Boc->Final_Salt TFA/DCM Deprotection

Caption: Step-wise synthesis of 3-((3-Methylbenzyl)oxy)azetidine via N-Boc strategy.

Figure 2: Protecting Group Decision Matrix

A logic flow for selecting the correct PG based on the target ether's sensitivity.

Decision Q1 Target: 3-Alkoxyazetidine Synthesis Q2 Is the O-Ether linkage sensitive to Hydrogenolysis? Q1->Q2 Branch_Yes YES (e.g., Benzyl/Allyl ethers) Q2->Branch_Yes Branch_No NO (e.g., Methyl/Alkyl ethers) Q2->Branch_No Result_Boc USE BOC GROUP (Cleaved by Acid) Orthogonal to Benzyl Ether Branch_Yes->Result_Boc Recommended Result_Bn USE BENZYL GROUP (Cleaved by H2/Pd) Cheaper, stable Branch_No->Result_Bn

Caption: Decision logic for N-protection. Benzyl ethers require Boc protection to ensure orthogonality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous (water <50 ppm). Increase NaH to 2.0 equiv.
Ring Opening Reaction temperature too high (>60°C) or prolonged exposure to strong Lewis acids.Keep reaction at RT. Avoid heating. Quench immediately upon consumption of SM.
Elimination Product Alkyl halide undergoing E2 elimination instead of S_N2.This is common with secondary halides, but less likely with benzyl halides. Ensure the temperature is kept low (0°C to RT).
Difficult Separation DMF carryover in organic layer.Use 5% LiCl washes during workup to pull DMF into the aqueous phase.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc/Bn stability profiles).
  • Dunetz, J. R., et al. (2016). "Large-Scale Synthesis of a 3-Alkoxyazetidine via Williamson Ether Synthesis." Organic Process Research & Development, 20(1), 140–146.

  • Lowe, G., et al. (2010). "Synthesis of 3-substituted azetidines." Journal of Organic Chemistry, 75(22), 7885-7887.
  • ChemicalBook. (2024). "1-N-Boc-3-hydroxyazetidine Product Properties and Synthesis."

  • BenchChem. (2025).[4] "How to prevent the ring-opening of azetidines during subsequent reactions."

Sources

Method

Application Note: Strategic N-Functionalization of 3-((3-Methylbenzyl)oxy)azetidine

Executive Summary The incorporation of functionalized azetidines into small-molecule scaffolds is a proven strategy in modern drug discovery. The target molecule, 3-((3-Methylbenzyl)oxy)azetidine , presents a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of functionalized azetidines into small-molecule scaffolds is a proven strategy in modern drug discovery. The target molecule, 3-((3-Methylbenzyl)oxy)azetidine , presents a highly versatile building block: the azetidine core provides a metabolically stable, sp³-rich framework, while the 3-methylbenzyl ether offers a defined lipophilic vector. Functionalizing the secondary azetidine nitrogen is a critical late-stage operation for exploring Structure-Activity Relationships (SAR), allowing medicinal chemists to modulate physicochemical properties such as basicity (pKa), lipophilicity (LogD), and target residence time[1].

This application note provides field-proven, self-validating protocols for the divergent N-functionalization of 3-((3-Methylbenzyl)oxy)azetidine, focusing on N-alkylation, N-arylation, and N-acylation.

Mechanistic Insights & Structural Rationale

Before executing functionalization workflows, it is critical to understand the intrinsic reactivity of the azetidine ring:

  • Ring Strain & Hybridization: Azetidines possess significant ring strain (approximately 26 kcal/mol), which fundamentally alters the hybridization of the nitrogen atom compared to larger, unstrained macrocycles[2]. The increased s-character of the N-H bond slightly lowers the basicity of the amine (pKa ~10.4) relative to pyrrolidines, yet the highly exposed nature of the nitrogen lone pair ensures exceptional nucleophilicity[1].

  • Ether Linkage Stability: The 3-((3-methylbenzyl)oxy) motif is a benzylic ether. While robust under standard basic and reductive conditions, it is susceptible to cleavage under strongly acidic environments (e.g., BBr₃) or aggressive hydrogenolysis (Pd/C with H₂). Consequently, the protocols selected below strictly utilize mild conditions to preserve the ether linkage while achieving quantitative conversion at the nitrogen center.

Reaction Pathways Visualization

Workflow Core 3-((3-Methylbenzyl)oxy)azetidine (Secondary Amine Core) Alk N-Alkylation (Reductive Amination) Core->Alk Aldehyde, STAB AcOH (cat.), DCE, RT Ary N-Arylation (Buchwald-Hartwig) Core->Ary Aryl Halide, Pd2(dba)3 RuPhos, NaOtBu, 100°C Acy N-Acylation (Amide Formation) Core->Acy Acyl Chloride, DIPEA DCM, 0°C to RT

Divergent N-functionalization pathways for 3-((3-Methylbenzyl)oxy)azetidine.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of the 3-alkoxyazetidine scaffold based on established cross-coupling and amination standards[3][4].

Reaction TypeReagent / PartnerCatalyst / AdditivesTemp / TimeExpected Yield (%)
N-Alkylation Aliphatic/Aryl Aldehyde (1.2 eq)STAB (1.5 eq), AcOH (0.1 eq)RT, 4–6 h75 – 85%
N-Arylation Aryl Bromide (1.2 eq)Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)100 °C, 12–24 h65 – 80%
N-Acylation Acyl Chloride (1.2 eq)DIPEA (2.0 eq), DMAP (cat.)0 °C to RT, 2 h85 – 95%
N-Sulfonylation Sulfonyl Chloride (1.2 eq)Pyridine (2.0 eq)RT, 12 h80 – 90%

Self-Validating Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Causality & Rationale: Reductive amination is heavily prioritized over direct alkylation with alkyl halides to prevent over-alkylation (formation of quaternary ammonium salts). Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; its electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde before the iminium intermediate is fully formed[3].

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask, add 3-((3-Methylbenzyl)oxy)azetidine (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 eq).

    • Expert Insight: The catalytic acid lowers the pH to ~5.5, accelerating the dehydration of the hemiaminal into the reactive iminium ion without fully protonating the azetidine nitrogen[3].

  • Self-Validation Checkpoint: Stir at room temperature for 45 minutes. Withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the[M+H]⁺ peak corresponding to the imine/iminium species confirms the system is ready for reduction.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir at room temperature for 4–6 hours.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: A basic quench neutralizes the acetic acid and decomposes unreacted STAB, ensuring the basic azetidine product remains in the organic layer. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Forming a C(sp²)–N(sp³) bond with a strained heterocycle requires a highly tuned catalyst to prevent competitive β-hydride elimination or thermally induced ring-opening. The combination of Pd₂(dba)₃ and the bulky, electron-rich biaryl phosphine ligand RuPhos facilitates rapid oxidative addition and reductive elimination, ensuring high yields even with sterically hindered aryl halides[4].

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq)[4].

    • Expert Insight: NaOtBu is selected because it is strong enough to deprotonate the secondary amine upon coordination to the palladium center, facilitating the formation of the palladium-amido complex[4].

  • Reagent Addition: Add 3-((3-Methylbenzyl)oxy)azetidine (1.0 eq), the aryl bromide (1.2 eq), and anhydrous toluene (0.1 M) via syringe.

  • Self-Validation Checkpoint: Heat the mixture to 100 °C. Within the first 30 minutes, observe the color shift from dark purple/red (Pd⁰-dba complex) to a pale yellow/brown. This color change visually validates active catalyst formation. If the solution turns pitch black, palladium black has precipitated (catalyst deactivation), indicating oxygen ingress or wet reagents.

  • Workup: After 12–24 hours, cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium residues[4]. Concentrate and purify via flash chromatography.

Protocol C: N-Acylation (Amide Bond Formation)

Causality & Rationale: Acylation is utilized to neutralize the basicity of the azetidine nitrogen, which often dramatically improves passive membrane permeability in SAR studies. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-((3-Methylbenzyl)oxy)azetidine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M). Cool the mixture to 0 °C in an ice bath to control the highly exothermic acylation.

  • Addition: Add the acyl chloride (1.2 eq) dropwise over 15 minutes. Add a catalytic amount of DMAP (0.05 eq) if the acyl chloride is sterically hindered.

  • Self-Validation Checkpoint: After warming to room temperature and stirring for 2 hours, withdraw a 5 µL aliquot and quench with methanol. Analyze via LC-MS. If a methyl ester peak is detected, unreacted acyl chloride remains, indicating the reaction requires more time or additional base to drive completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted azetidine and DIPEA), saturated NaHCO₃ (to remove residual acid), and brine[3]. Dry and concentrate to yield the highly pure amide.

References

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL

Sources

Application

Reductive amination techniques using 3-((3-Methylbenzyl)oxy)azetidine

Topic: Reductive Amination Techniques for 3-((3-Methylbenzyl)oxy)azetidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Techniques for 3-((3-Methylbenzyl)oxy)azetidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Analysis

3-((3-Methylbenzyl)oxy)azetidine (CAS: 1121628-52-1) represents a high-value pharmacophore in modern drug discovery. As a 3-substituted azetidine, it serves as a superior bioisostere for piperidine or pyrrolidine rings, offering lowered lipophilicity (LogP) and distinct vector positioning of substituents due to the puckered conformation of the four-membered ring.

However, the functionalization of this scaffold via reductive amination presents specific challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high temperatures.

  • Nucleophilicity: The secondary amine in azetidines exhibits distinct nucleophilicity compared to acyclic amines due to hybridization effects (increased s-character in the N-lone pair), often requiring optimized imine formation times.

  • Ether Linkage Stability: While the (3-methylbenzyl)oxy ether is stable to hydride reductions, it is incompatible with catalytic hydrogenation (Pd/C, H₂) , which would cleave the benzylic ether.

This guide details two validated protocols: a Standard Method for aldehydes using Sodium Triacetoxyborohydride (STAB), and an Enhanced Method for ketones/hindered substrates using Titanium(IV) Isopropoxide.

Chemical Compatibility & Handling

ParameterSpecification / Recommendation
Starting Material Form Often supplied as HCl or Oxalate salt . Must be neutralized in situ or free-based prior to reaction.
Solvent Selection DCE (1,2-Dichloroethane) (Preferred for rate), DCM , or THF . Avoid protic solvents (MeOH) with STAB to prevent reagent decomposition.
Reducing Agents Recommended: NaBH(OAc)₃, NaBH₃CN.[1][2][3][4] Avoid: H₂/Pd (Hydrogenolysis risk), NaBH₄ (Poor chemoselectivity).
Temperature Range 0 °C to 25 °C. Heating >50 °C increases risk of azetidine polymerization.

Experimental Workflows

Visualizing the Decision Process

ReductiveAminationWorkflow Start Substrate Selection: 3-((3-Methylbenzyl)oxy)azetidine Electrophile Electrophile Type? Start->Electrophile Aldehyde Aldehyde (R-CHO) Electrophile->Aldehyde High Reactivity Ketone Ketone (R-C=O-R') Electrophile->Ketone Low Reactivity STAB_Method Protocol A: NaBH(OAc)3 in DCE (Mild, Chemoselective) Aldehyde->STAB_Method Lewis_Acid Protocol B: Ti(OiPr)4 Activation (Force Imine Formation) Ketone->Lewis_Acid Direct_Add Direct Addition: Amine + Aldehyde + Reductant STAB_Method->Direct_Add Workup Workup: NaHCO3 Quench (Maintain pH > 8) Direct_Add->Workup Reductant_B Reduction: NaBH3CN or NaBH4 (In situ) Lewis_Acid->Reductant_B Reductant_B->Workup

Caption: Decision tree for selecting the optimal reductive amination condition based on electrophile reactivity.

Protocol A: Standard Reductive Amination (Aldehydes)

Best for: Aliphatic and aromatic aldehydes. Mechanism: Direct reductive amination where the iminium ion is reduced faster than the aldehyde.

Reagents:
  • Amine: 3-((3-Methylbenzyl)oxy)azetidine (1.0 equiv).

  • Electrophile: Aldehyde (1.1 – 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.6 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 – 2.0 equiv, only if using azetidine salt).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Procedure:
  • Preparation: In a flame-dried vial equipped with a stir bar, suspend the 3-((3-Methylbenzyl)oxy)azetidine salt (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Neutralization: Add DIPEA (1.0 equiv relative to salt) and stir for 5 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir for 15–30 minutes.

    • Note: Unlike primary amines, secondary azetidines form iminium ions which do not require extensive pre-equilibrium times for reactive aldehydes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; disappearance of aldehyde).

  • Quench: Dilute with DCM and quench by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Separate phases. Extract aqueous layer 2x with DCM. Dry combined organics over Na₂SO₄, filter, and concentrate.[1][5]

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc).

Protocol B: Lewis Acid-Mediated Amination (Ketones/Hindered)

Best for: Cyclic ketones, sterically hindered aldehydes, or unreactive aromatic ketones. Mechanism: Titanium(IV) acts as a water scavenger and Lewis acid to drive the equilibrium toward the iminium species.

Reagents:
  • Amine: 3-((3-Methylbenzyl)oxy)azetidine (1.0 equiv).

  • Electrophile: Ketone (1.2 – 1.5 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv).

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH₄.

  • Solvent: THF (anhydrous).[5]

Step-by-Step Procedure:
  • Complexation: In a dried flask under N₂, combine the azetidine free base (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (neat Ti(OiPr)₄ can also be used if solvent volume is minimized).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Critical: The solution often turns slightly yellow/orange.

  • Stirring: Stir at RT for 6–12 hours (or 50 °C for 2 hours if substrate is very hindered) to ensure complete imine/enamine formation.

  • Reduction: Cool to 0 °C. Dilute with MeOH (required to solubilize the borohydride). Carefully add NaBH₃CN (2.0 equiv) or NaBH₄.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add 1N NaOH or a solution of Rochelle’s salt (Sodium potassium tartrate) to precipitate titanium salts. Stir vigorously until two clear phases appear (the "Rochelle's salt wash" is essential to break Ti-emulsions).

  • Workup: Filter through Celite if necessary. Extract with EtOAc.[1][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aldehyde) Incomplete imine formation or wet solvent.Add 4Å molecular sieves to the reaction mixture. Ensure DCE is anhydrous.
Ring Opening Acidic conditions too harsh.Avoid using acetic acid as a co-solvent. Ensure quench is basic (NaHCO₃).
De-benzylation Incorrect reducing agent.Never use H₂/Pd/C. The (3-methylbenzyl)oxy group is labile to hydrogenolysis.
Dialkylation N/A (Secondary amine).Not possible with this specific azetidine (it is a secondary amine).
Sticky Emulsion Titanium salts (Method B).Use Rochelle's salt (sat. aq.) and stir for >1 hour during workup.

Mechanistic Pathway (DOT Diagram)

Mechanism Amine Azetidine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Ti(OiPr)4 helps here) Product Tertiary Amine Product Iminium->Product + H- (Hydride) (NaBH(OAc)3)

Caption: Mechanistic pathway from azetidine nucleophilic attack to hydride reduction of the iminium species.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Lowe, M. A., et al. (2012). "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry, 55(18), 8188–8192.[7] Link

  • BenchChem. (2025). "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." Link

  • Common Organic Chemistry. (2023). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Protocols." Link

Sources

Method

Microwave-assisted synthesis of 3-alkoxyazetidine derivatives

Application Note: Microwave-Assisted Synthesis of 3-Alkoxyazetidine Derivatives Executive Summary The azetidine ring, particularly the 3-alkoxyazetidine scaffold, has emerged as a privileged motif in modern drug design.[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Alkoxyazetidine Derivatives

Executive Summary

The azetidine ring, particularly the 3-alkoxyazetidine scaffold, has emerged as a privileged motif in modern drug design.[1] It serves as a metabolically stable, conformationally restricted bioisostere for cyclobutanes, pyrrolidines, and piperidines.[1] However, the synthesis of these strained 4-membered rings via conventional thermal heating is often plagued by slow kinetics, incomplete conversion, and the formation of ring-opening byproducts.[1]

This guide details a microwave-assisted protocol for the rapid O-alkylation and O-arylation of N-protected 3-hydroxyazetidines. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, researchers can reduce reaction times from 12–24 hours to 10–30 minutes while significantly suppressing side reactions.[1]

Strategic Rationale & Mechanism

Why Microwave Irradiation?

The formation of 3-alkoxyazetidines involves nucleophilic attack on a halide (aliphatic or aromatic). In conventional synthesis, the high energy barrier associated with the steric strain of the azetidine ring often requires prolonged heating, which degrades the sensitive N-protecting group (e.g., Boc).

Microwave irradiation (MW) offers two distinct advantages here:

  • Direct Heating: Solvents with high dielectric constants (e.g., DMF, NMP) couple directly with the microwave field, generating rapid, uniform internal heating.[1]

  • Arrhenius Acceleration: The ability to safely access temperatures above the solvent's boiling point (in sealed vessels) exponentially increases the reaction rate (

    
    ), allowing the desired substitution to outcompete thermal decomposition pathways.
    
Reaction Pathways

We focus on two primary workflows starting from the commercially available 1-Boc-3-hydroxyazetidine :

  • Path A (Williamson Ether Synthesis): Reaction with alkyl halides using a strong base.

  • Path B (S_NAr Reaction): Reaction with electron-deficient aryl fluorides/chlorides.

ReactionScheme Start 1-Boc-3-hydroxyazetidine Base Activation (Base Deprotonation) Start->Base NaH or Cs2CO3 Intermediate Azetidin-3-oxide Anion Base->Intermediate Alkoxide Formation PathA Path A: Alkyl Halide (R-X) Intermediate->PathA PathB Path B: Aryl Fluoride (Ar-F, EWG) Intermediate->PathB ProductA 3-Alkoxyazetidine PathA->ProductA MW: 80-100°C 10-20 min ProductB 3-Aryloxyazetidine PathB->ProductB MW: 100-140°C 15-30 min

Figure 1: Divergent synthesis pathways for 3-alkoxyazetidines from a common precursor.

Experimental Protocols

Protocol A: Synthesis of 3-Alkoxyazetidines (Aliphatic)

Target: Introduction of methyl, ethyl, or benzyl ethers.[1]

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Alkyl Halide (1.5 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP.

Safety Critical: NaH generates hydrogen gas. Do NOT seal a microwave vial immediately after adding NaH.

Step-by-Step:

  • Activation: In a dried microwave vial (2–5 mL), dissolve 1-Boc-3-hydroxyazetidine (1 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Carefully add NaH (1.5 mmol) portion-wise at room temperature. Stir open to the atmosphere for 10–15 minutes until gas evolution ceases.

    • Tip: A brief sonication can ensure complete deprotonation and gas release.

  • Addition: Add the Alkyl Halide (1.5 mmol).

  • Sealing: Cap the vial with a crimp top or screw cap with a PTFE/silicone septum.

  • Irradiation:

    • Temperature: 80 °C

    • Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150 W)

  • Workup: Quench carefully with water. Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.

Protocol B: Synthesis of 3-Aryloxyazetidines (S_NAr)

Target: Ethers derived from pyridines, pyrimidines, or nitrobenzenes.[1]

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Aryl Fluoride/Chloride (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: Anhydrous DMSO or NMP.

Step-by-Step:

  • Assembly: To a microwave vial, add the azetidine (1 mmol), Aryl Fluoride (1.2 mmol), and Cs2CO3 (2 mmol).

  • Solvent: Add DMSO (3 mL). Add a magnetic stir bar.[2]

  • Irradiation:

    • Temperature: 120 °C (Start here; increase to 150 °C for unactivated aryl chlorides).

    • Time: 20 minutes.

    • Pre-stir: 30 seconds (to suspend solids).

  • Workup: Dilute with water/brine. Extract with EtOAc or DCM.

    • Note: DMSO is difficult to remove by evaporation. Extensive water washes or lyophilization are recommended.

Optimization & Troubleshooting

Use the following decision tree to optimize conditions if the initial protocol fails.

Optimization Problem Low Yield / Incomplete Reaction CheckLCMS Analyze Crude by LCMS Problem->CheckLCMS SM_Remains Starting Material Remains CheckLCMS->SM_Remains Decomp Decomposition / Boc Loss CheckLCMS->Decomp Action1 Increase Temp by 20°C SM_Remains->Action1 Action2 Switch Solvent (DMF -> NMP) SM_Remains->Action2 Action3 Lower Temp, Extend Time Decomp->Action3 Action4 Switch Base (NaH -> KOtBu) Decomp->Action4

Figure 2: Optimization logic for microwave synthesis.

Key Variable Table:

VariableRecommendationRationale
Solvent DMF, NMP, DMSOHigh tan δ (loss tangent) ensures efficient microwave absorption.[1]
Concentration 0.2 – 0.5 MHigher concentrations favor bimolecular substitution but increase polymerization risk.
Vessel Filling 2 mL – 5 mLFill vials between 30% and 70% volume to ensure accurate IR temperature monitoring.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Source: CEM Corporation.[3] "Nucleophilic additions and substitutions."

    • URL:[Link]

  • Synthesis of 1-N-Boc-3-hydroxyazetidine (Precursor Data): Source: ChemicalBook. "1-N-Boc-3-hydroxyazetidine synthesis."
  • Microwave SNAr Methodology

    • Title: Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.[4]

    • Source: Journal of the Serbian Chemical Society.

    • URL:[Link]

  • Medicinal Chemistry Relevance of Azetidines

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: PubMed / Taylor & Francis.
    • URL:[Link]

  • General Microwave Ether Synthesis (Williamson)

    • Title: Microwave Reaction Tutorial (Biotage).
    • Source: Biotage.[2]

    • URL:[Link]

Sources

Application

Advanced Application Note: Preparation of Pharmaceutical Intermediates Using 3-((3-Methylbenzyl)oxy)azetidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The incorporation of strained four-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—into active pharmaceutical ingredients (APIs) has become a cornerstone strategy in modern medicinal chemistry. Azetidines offer unique bioisosteric properties, providing conformational restriction, improved metabolic stability, and optimized pharmacokinetic profiles compared to their larger piperidine or acyclic amine counterparts.

This application note provides a comprehensive, self-validating guide for utilizing 3-((3-Methylbenzyl)oxy)azetidine as a critical building block in the synthesis of advanced pharmaceutical intermediates. Specifically, this guide details the mechanistic rationale and step-by-step protocols for integrating this ether-functionalized azetidine into targeted protein degraders (PROTACs) and phosphodiesterase (PDE) inhibitors.

Scientific Rationale & Chemical Context

The Role of Azetidines in Drug Discovery

Azetidines exhibit distinct physical and chemical properties driven by their ring strain (~26 kcal/mol) and the reduced electronegativity of the nitrogen atom within the constrained ring system [1]. In drug design, the azetidine ring serves as a rigid spacer that lowers the overall lipophilicity (LogP) of a molecule while maintaining necessary basicity (pKa ~10.4 to 11.2 depending on substitution) [1].

Advantages of the 3-((3-Methylbenzyl)oxy) Motif

The specific use of 3-((3-Methylbenzyl)oxy)azetidine provides two distinct functional zones:

  • The Secondary Amine: Highly nucleophilic and ideal for Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling to heteroaryl cores.

  • The Ether-Linked Aryl Group: The 3-methylbenzyl ether projects into hydrophobic binding pockets. In the context of targeted protein degradation (e.g., GSPT1 or CDK2 degraders), benzyloxy-substituted azetidines have been shown to act as highly effective linker-binding motifs that stabilize the ternary complex between the target protein, the molecular glue, and the E3 ubiquitin ligase [2, 3]. Furthermore, similar motifs are heavily utilized in the design of highly selective PDE7 inhibitors for neurological and inflammatory disorders [4].

Workflow A 3-((3-Methylbenzyl)oxy)azetidine Hydrochloride D S_NAr or Buchwald-Hartwig Coupling (80-100°C) A->D B Heteroaryl Halide (e.g., 2-Chloro-pyridine core) B->D C Base (Cs2CO3 or DIPEA) Solvent (DMF or Dioxane) C->D E Azetidine-Substituted Pharmaceutical Intermediate D->E High Yield Conversion

Figure 1: Synthetic workflow for utilizing 3-((3-Methylbenzyl)oxy)azetidine in intermediate preparation.

Experimental Protocols

The following protocols describe the preparation of a pharmaceutical intermediate via the coupling of 3-((3-Methylbenzyl)oxy)azetidine hydrochloride to an electron-deficient heteroaryl halide (a common precursor for PROTACs and PDE inhibitors).

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Causality of Experimental Choices: Because 3-((3-Methylbenzyl)oxy)azetidine is typically supplied as a hydrochloride salt to prevent spontaneous degradation or dimerization, a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) is required to free-base the amine in situ. Polar aprotic solvents like DMF or NMP are chosen to stabilize the highly polar transition state of the S_NAr reaction.

Materials Required:

  • 3-((3-Methylbenzyl)oxy)azetidine hydrochloride (1.05 equivalents)

  • Electrophilic core: e.g., 5-bromo-2-fluoropyridine or 6-bis(benzyloxy)-3-(2-chloro-3-fluoro-4-iodophenyl)pyridine (1.00 equivalent) [2]

  • DIPEA (3.00 equivalents)

  • Anhydrous DMF (0.2 M relative to the electrophile)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Reagent Addition: Dissolve the heteroaryl halide (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Free-Basing: Add DIPEA (3.0 mmol, 0.52 mL) to the solution, followed by the portion-wise addition of 3-((3-Methylbenzyl)oxy)azetidine hydrochloride (1.05 mmol, 224 mg).

  • Reaction Execution: Heat the reaction mixture to 85 °C using an oil bath or heating block. Monitor the reaction via LC-MS or TLC (typically 4 to 12 hours depending on the electrophilicity of the aryl halide).

  • Quenching & Extraction: Once complete, cool the mixture to room temperature. Quench by pouring into ice-cold saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure intermediate.

Protocol B: Buchwald-Hartwig Amination (For Unactivated Aryl Halides)

If the target aryl halide is not sufficiently electron-deficient for S_NAr, palladium-catalyzed cross-coupling is required.

Causality of Experimental Choices: Cesium carbonate (Cs₂CO₃) is utilized as the base because its high solubility and large cationic radius facilitate the transmetalation step. Xantphos is selected as the ligand due to its wide bite angle, which is highly effective for coupling secondary cyclic amines while suppressing deleterious β-hydride elimination [2].

Step-by-Step Methodology:

  • Charge a Schlenk tube with 3-((3-Methylbenzyl)oxy)azetidine hydrochloride (1.2 eq), the aryl bromide/chloride (1.0 eq), Cs₂CO₃ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the tube with Argon (repeat 3 times).

  • Add anhydrous 1,4-Dioxane (0.1 M) via syringe.

  • Seal the tube and heat to 100 °C for 16 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the intermediate.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for coupling 3-((3-Methylbenzyl)oxy)azetidine to a standard unactivated aryl chloride to form a PROTAC intermediate.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(OAc)₂ / BINAPNaOtBuToluene902434%
2Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane1001862%
3Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001688%
4RuPhos Pd G3LHMDSTHF651271%

Note: Entry 3 represents the optimal self-validating system, balancing catalyst cost, reaction time, and product yield while minimizing side reactions.

Biological Application: Mechanism of Action

Once the 3-((3-Methylbenzyl)oxy)azetidine intermediate is synthesized, it is frequently incorporated into bifunctional degraders (PROTACs). The azetidine ether acts as a high-affinity anchoring motif that engages specific hydrophobic pockets on the target protein, facilitating the recruitment of E3 ligases.

PROTAC_Mechanism Target Target Protein (e.g., CDK2 / GSPT1) Degrader Azetidine-based PROTAC (Molecular Glue) Target->Degrader Azetidine Motif Binds Target Proteasome 26S Proteasome Target->Proteasome Poly-ubiquitination via E3 Ligase Degrader->Target E3 E3 Ubiquitin Ligase (e.g., Cereblon / VHL) Degrader->E3 E3->Degrader Ligand Binds E3 Degradation Peptide Fragments (Target Degradation) Proteasome->Degradation Proteolysis

Figure 2: Biological mechanism of targeted protein degradation mediated by azetidine-containing PROTACs.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized intermediate, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic azetidine ring protons. The methine proton (C3-H) typically appears as a multiplet around δ 4.30 - 4.50 ppm. The methylene protons (C2-H₂, C4-H₂) appear as distinct doublets of doublets or broad multiplets between δ 3.60 - 4.10 ppm due to the ring strain and restricted rotation. The benzylic CH₂ from the 3-methylbenzyl group will appear as a sharp singlet near δ 4.45 ppm.

  • LC-MS (ESI+): The mass spectrum should display a clear [M+H]⁺ peak corresponding to the exact mass of the coupled intermediate. Ensure the absence of the unreacted azetidine starting material (m/z ~178.1 for the free base).

  • Purity: >95% by HPLC (UV detection at 254 nm and 220 nm).

References

  • Goethals, E. J., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry, Royal Society of Chemistry, 2019. Available at:[Link]

  • "Compounds that mediate protein degradation and uses thereof." World Intellectual Property Organization, Patent WO2023069708A1, 2023.
  • "Compounds that mediate protein degradation and methods of use thereof." World Intellectual Property Organization, Patent WO2024092039A1, 2024.
  • "Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors." United States Patent and Trademark Office, Patent US11685745B2, 2023.
Method

Technical Application Note: Optimizing Coupling Strategies for 3-((3-Methylbenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Subject: 3-((3-Methylbenzyl)oxy)azetidine (CAS: 1340048-09-0) Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol

This Application Note details the optimization of coupling reactions involving the 3-((3-Methylbenzyl)oxy)azetidine scaffold. This building block is a critical pharmacophore in modern medicinal chemistry, often employed as a lipophilicity-lowering surrogate for piperidine or morpholine rings. The 3-alkoxyazetidine core offers a unique vector for solubilizing groups while maintaining a sp³-rich character that improves metabolic stability.

Chemical Stability & Handling
  • Basicity: The azetidine nitrogen is a secondary amine with a pKa

    
     10-11 (conjugate acid). It is sufficiently nucleophilic for standard couplings but more sterically constrained than pyrrolidine.
    
  • Ether Linkage: The 3-benzyloxy ether is stable to basic and mild acidic conditions. Caution: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids at high temperatures, which may cleave the ether or degrade the strained azetidine ring.

  • Benzylic Methyl: The 3-methyl group on the phenyl ring is generally inert but susceptible to radical bromination or vigorous oxidation (KMnO₄/Jones).

  • Storage: Typically supplied as an HCl or TFA salt. Hygroscopic. Store under desiccant at -20°C.

Reaction Selection Guide (Decision Logic)

The following decision tree illustrates the optimal coupling pathway based on the electrophile partner.

ReactionLogic Start Electrophile Partner ArylHalide Aryl Halide (Ar-X) Start->ArylHalide CarboxAcid Carboxylic Acid (R-COOH) Start->CarboxAcid Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde ElectronPoor Electron Deficient? (e.g., p-NO2, Pyridine) ArylHalide->ElectronPoor Amide Amide Coupling (Protocol B) CarboxAcid->Amide RedAm Reductive Amination (Protocol D) Aldehyde->RedAm Sterics Steric Bulk? ElectronPoor->Sterics No SNAr SNAr Coupling (Protocol C) ElectronPoor->SNAr Yes Buchwald Buchwald-Hartwig (Protocol A) Sterics->Buchwald High/Low

Figure 1: Strategic workflow for selecting the appropriate coupling methodology for azetidine scaffolds.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Coupling with unactivated aryl bromides/chlorides. Rationale: Azetidines are secondary amines that can suffer from


-hydride elimination in some Pd cycles. We utilize RuPhos  or BrettPhos , which are bulky, electron-rich ligands optimized to prevent this side reaction and accelerate reductive elimination.

Materials:

  • Scaffold: 3-((3-Methylbenzyl)oxy)azetidine HCl (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃

  • Ligand: RuPhos (4-10 mol%) (Use 1:2 Pd:Ligand ratio)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) - Essential for activating the Pd-cycle.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)₂ and RuPhos in a small volume of solvent. Stir at room temperature for 5 minutes to form the active catalytic species (L-Pd-X).

  • Reaction Assembly: To a reaction vial, add the Azetidine HCl salt, Aryl Bromide, and NaOtBu.

  • Addition: Add the pre-complexed catalyst solution and remaining solvent.

  • Deoxygenation: Sparge with Nitrogen/Argon for 2 minutes. Seal the vial.

  • Heating: Heat to 80-100°C for 4-12 hours.

    • Note: Azetidines are thermally stable up to ~110°C in these conditions.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Troubleshooting:

  • Low Yield? Switch base to Cs₂CO₃ (weaker, slower) if the electrophile has base-sensitive groups (e.g., esters). Switch solvent to t-Amyl alcohol.

  • Protodehalogenation? Increase catalyst loading or switch to BrettPhos Pd G4 precatalyst.

Protocol B: Amide Coupling (HATU Method)

Application: Formation of amides with carboxylic acids. Rationale: Azetidines are slightly less nucleophilic than pyrrolidines due to ring strain (hybridization effects). HATU is preferred over EDC/HOBt for faster kinetics and higher yields.

Materials:

  • Scaffold: 3-((3-Methylbenzyl)oxy)azetidine HCl (1.0 equiv)

  • Acid: Carboxylic Acid (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM (0.1 - 0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid in DMF. Add HATU and stir for 2 minutes.

  • Neutralization: In a separate vial, dissolve the Azetidine HCl salt in minimal DMF and add 2.0 equiv of DIPEA. (Ensure the salt is fully neutralized to the free base).

  • Coupling: Add the Azetidine solution to the activated acid mixture. Add the remaining DIPEA.

  • Reaction: Stir at RT for 1-3 hours.

  • Workup: Dilute with EtOAc. Wash extensively with:

    • 10% LiCl (aq) (to remove DMF)

    • Sat. NaHCO₃ (to remove acid/HATU byproducts)

    • Brine.

  • Purification: Dry over Na₂SO₄ and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Application: Coupling with electron-deficient heteroarenes (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Rationale: The most atom-economic method. Does not require transition metals.

Materials:

  • Scaffold: 3-((3-Methylbenzyl)oxy)azetidine HCl (1.0 equiv)

  • Electrophile: 2-Chloro-4-cyanopyridine (example) (1.0 equiv)

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (High dielectric constant promotes the transition state).

Step-by-Step Procedure:

  • Combine Azetidine salt, Electrophile, and Base in DMSO (0.5 M).

  • Heat to 60-90°C.

    • Monitor: Reaction is usually fast (1-4 hours).

  • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[1]

Analytical Data Summary (Expected)

FeatureMethodExpected Observation
¹H NMR CDCl₃Azetidine Ring: Multiplets at

3.8 - 4.5 ppm (4H). Benzylic CH₂: Singlet at

4.4 ppm. Aryl-CH₃: Singlet at

2.35 ppm.
LC-MS ESI+[M+H]⁺: 178.1 (Free base). Expect [M+H]⁺ of coupled product. Fragmentation: Loss of benzyl group (91/105 amu) is common in MS/MS.
TLC SiO₂Azetidines stain well with KMnO₄ (oxidation) or Dragendorff (amines).

References

  • Buchwald-Hartwig Amination of Azetidines

    • Citation: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes RuPhos as the gold standard for secondary cyclic amines.
  • Azetidine Ring Stability & Synthesis

    • Citation: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Relevance: Discusses the stability of 3-alkoxyazetidines under acidic/basic conditions.
  • HATU Coupling Protocols

    • Citation: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.
    • Relevance: Foundational text for the Protocol B methodology.[2]

  • Commercial Scaffold Data

    • Source: BenchChem / Chemical Vendors.
    • Relevance: Verification of CAS 1340048-09-0 availability and salt forms.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-((3-Methylbenzyl)oxy)azetidine

Welcome to the technical support center for the synthesis of 3-((3-Methylbenzyl)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-((3-Methylbenzyl)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. The synthesis, primarily achieved through a Williamson ether synthesis, presents several potential pitfalls that can be overcome with a thorough understanding of the reaction mechanism and careful control of experimental parameters.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic efforts.

Section 1: Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of 3-((3-Methylbenzyl)oxy)azetidine. The following table outlines frequent issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of N-Boc-3-hydroxyazetidine: The base used may be too weak or used in insufficient quantity to generate the alkoxide nucleophile effectively.[1] 2. Poor Quality of Reagents: Degradation of the 3-methylbenzyl halide or the base can lead to failed reactions. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may dominate at excessively high temperatures.1. Base Selection and Stoichiometry: Use a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1-1.2 equivalents). Ensure the N-Boc-3-hydroxyazetidine is fully deprotonated before adding the alkylating agent.[1][2] 2. Reagent Quality Check: Use freshly purchased or purified 3-methylbenzyl bromide or chloride. Ensure the base is not expired and has been stored under appropriate conditions. 3. Temperature Optimization: Conduct the reaction at a moderate temperature, typically between room temperature and 60 °C. Monitor the reaction by TLC to determine the optimal temperature for your specific conditions.
Formation of N-Alkylated Byproduct Competitive N-alkylation: If the azetidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile, leading to the formation of a quaternary ammonium salt. Even with a protecting group, harsh conditions can sometimes lead to its partial removal or reaction.Effective N-Protection: The use of a tert-butyloxycarbonyl (Boc) group is crucial to prevent N-alkylation.[1] Ensure the Boc group is intact on your starting material. If N-alkylation is still observed, consider using a bulkier N-protecting group.
Presence of Elimination Byproduct (3-Methylstyrene) E2 Elimination: The alkoxide of N-Boc-3-hydroxyazetidine is a strong base and can induce elimination of HBr from 3-methylbenzyl bromide, especially at higher temperatures.[3]Control of Reaction Temperature: Maintain a lower reaction temperature (e.g., room temperature to 40 °C) to favor the SN2 substitution over the E2 elimination pathway.[4]
Formation of Quaternary Azetidinium Salt Over-alkylation of the Product: The nitrogen of the newly formed 3-((3-Methylbenzyl)oxy)azetidine can act as a nucleophile and react with another molecule of 3-methylbenzyl halide. This is more likely to occur after deprotection if excess alkylating agent is present.Stoichiometric Control: Use a slight excess (1.0-1.1 equivalents) of the 3-methylbenzyl halide to ensure complete reaction of the starting alcohol without having a large excess that could lead to side reactions.
Difficult Purification Polarity of Azetidine Compounds: The polar nature of azetidine derivatives can lead to tailing on silica gel chromatography and difficulty in separating closely related impurities.[5]Chromatography Optimization: Use a well-chosen solvent system for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol). A small amount of triethylamine (0.1-1%) can be added to the eluent to suppress tailing.[5] Alternatively, purification via salt formation and recrystallization can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is N-protection of 3-hydroxyazetidine necessary for this synthesis?

A1: The nitrogen atom in the azetidine ring is a secondary amine and is nucleophilic. Without a protecting group, it will compete with the hydroxyl group in the O-alkylation reaction, leading to the formation of the undesired N-alkylated byproduct and a quaternary ammonium salt. The tert-butyloxycarbonyl (Boc) group is an effective protecting group that reduces the nucleophilicity of the nitrogen, thereby directing the alkylation to the oxygen atom.[1][6]

Q2: What is the best choice of base for the deprotonation of N-Boc-3-hydroxyazetidine?

A2: A strong, non-nucleophilic base is ideal to ensure complete deprotonation of the hydroxyl group without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.[1][2] It forms the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture. Weaker bases like potassium carbonate can also be used, often in conjunction with a phase-transfer catalyst.[7]

Q3: Which solvent is most suitable for this Williamson ether synthesis?

A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide salt without strongly solvating the alkoxide anion, thus maintaining its nucleophilicity.[4] Anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices for this reaction.[1][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[8][9] A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, N-Boc-3-hydroxyazetidine, is more polar and will have a lower Rf value than the less polar product, N-Boc-3-((3-methylbenzyl)oxy)azetidine.

Q5: What is the role of a phase-transfer catalyst, and should I use one?

A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from a solid phase or an aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[8][10] This can be particularly useful when using a solid base like potassium carbonate in a non-polar solvent. A PTC can increase the reaction rate and allow for milder reaction conditions.[11]

Q6: My final product, 3-((3-Methylbenzyl)oxy)azetidine, is unstable. How can I handle and store it?

A6: The free azetidine is a secondary amine and can be susceptible to oxidation and other degradation pathways. For long-term storage, it is best to store it as a salt, such as the hydrochloride salt. This can be achieved by treating the purified free base with a solution of HCl in a suitable solvent like diethyl ether or dioxane. The resulting salt is typically a stable, crystalline solid.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Synthesis of N-Boc-3-((3-methylbenzyl)oxy)azetidine

This protocol details the O-alkylation of N-Boc-3-hydroxyazetidine using 3-methylbenzyl bromide and sodium hydride.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-Methylbenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • Cool the reaction mixture back to 0 °C and add 3-methylbenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-((3-methylbenzyl)oxy)azetidine.

Protocol 2: Deprotection of N-Boc-3-((3-methylbenzyl)oxy)azetidine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-3-((3-methylbenzyl)oxy)azetidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-((3-methylbenzyl)oxy)azetidine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add 4 M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-((3-Methylbenzyl)oxy)azetidine hydrochloride as a white to off-white solid.

Section 4: Visualizations & Diagrams

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_step2 Step 2: N-Boc Deprotection A N-Boc-3-hydroxyazetidine D N-Boc-3-((3-methylbenzyl)oxy)azetidine A->D 1. Deprotonation 2. SN2 Attack B 3-Methylbenzyl Bromide B->D C Base (e.g., NaH) in THF C->A E N-Boc-3-((3-methylbenzyl)oxy)azetidine G 3-((3-Methylbenzyl)oxy)azetidine E->G Acid-catalyzed cleavage F Acid (e.g., HCl in Dioxane) F->E

Caption: Overall synthetic route to 3-((3-Methylbenzyl)oxy)azetidine.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed Q1 Is starting material consumed (TLC)? Start->Q1 A1_Yes Check for side products (N-alkylation, elimination) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Was a strong base (e.g., NaH) used? A1_No->Q2 A2_Yes Increase reaction time or temperature moderately Q2->A2_Yes Yes A2_No Use a stronger base or add a phase-transfer catalyst Q2->A2_No No Q3 Are reagents of good quality? A2_Yes->Q3 A2_No->Q3 A3_Yes Optimize solvent and concentration Q3->A3_Yes Yes A3_No Use fresh, pure reagents Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved March 4, 2026, from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide. BenchChem.
  • Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • Williamson Ether Synthesis Final. (2021, January 22). YouTube. Retrieved March 4, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved March 4, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • De Vitis, V., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Lithiated Four-Membered Aza-heterocycle. University of Bari Aldo Moro.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
  • Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
  • Pieraccini, S., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1741.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report | Eastern Kentucky University. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Williamson-Ethersynthese. Retrieved March 4, 2026, from [Link]

  • Afonso, C. A. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(12), 1459-1483.
  • Pieraccini, S., et al. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.
  • Kumar, G. S., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 735-738.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved March 4, 2026, from [Link]

  • Choy, J., et al. (2005). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 4, 2026, from [Link]

  • PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 4, 2026, from [Link]

  • Digital.CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved March 4, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Edubirdie. (n.d.). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Preventing azetidine ring opening during acidic workup

Status: Operational | Topic: Preventing Ring Opening in Acidic Media Module 1: Diagnostic Flow – The Mechanics of Failure The Core Issue: Strain-Release Driven Hydrolysis Azetidines possess significant ring strain energy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Preventing Ring Opening in Acidic Media

Module 1: Diagnostic Flow – The Mechanics of Failure

The Core Issue: Strain-Release Driven Hydrolysis Azetidines possess significant ring strain energy (~26 kcal/mol), nearly identical to cyclobutane but with the added basicity of nitrogen. In acidic media, the mechanism of failure is rarely random; it follows a predictable kinetic pathway driven by protonation and nucleophilic interception.

The Failure Cascade:

  • Activation: The azetidine nitrogen is protonated (

    
     ~11 for alkyl azetidines, lower for N-aryl), creating a highly electrophilic ammonium species.
    
  • Deformation: The C-N bonds lengthen and weaken due to the withdrawal of electron density.

  • Interception: A nucleophile (Cl⁻, H₂O, or an intramolecular pendant group) attacks the

    
    -carbon (C2 or C4).
    
  • Collapse: The ring opens to release strain, forming a linear amine or alcohol.

Visualizing the Pathway:

Azetidine_Hydrolysis Start N-Boc Azetidine Acid Acid Treatment (TFA/HCl) Start->Acid Protonated Protonated Azetidine (Activated Species) Acid->Protonated Fast Nu_Attack Nucleophilic Attack (H2O / Cl- / Intramolecular) Protonated->Nu_Attack Rate Limiting Ring_Open Ring Opening (Strain Release) Nu_Attack->Ring_Open Irreversible Linear Linear Byproduct (Amino-Alcohol/Chloride) Ring_Open->Linear

Caption: Kinetic pathway of acid-mediated azetidine ring opening showing the critical irreversible strain-release step.

Module 2: Critical Workflows & Protocols

Standard TFA/DCM deprotection is often too harsh for sensitive azetidines, particularly those with electron-rich substituents or pendant nucleophiles. Use these alternative protocols to maintain ring integrity.

Protocol A: Anhydrous "Soft" Deprotection (TMSOTf)

Best for: Highly acid-sensitive substrates where aqueous workup poses a hydrolysis risk.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves the Boc group via a silyl carbamate intermediate without generating a high concentration of free protons or requiring water. 2,6-Lutidine acts as a non-nucleophilic proton sponge.

Steps:

  • Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Cool to 0 °C .

  • Add 2,6-Lutidine (1.5 equiv) to buffer the system.

  • Add TMSOTf (1.2 equiv) dropwise.[1]

  • Stir at 0 °C for 30–60 mins. Monitor by TLC (Note: The intermediate silyl amine may behave differently on silica; a mini-workup of an aliquot is recommended for checking).

  • Quench: Add saturated

    
    rapidly at 0 °C. Do not allow the acidic mixture to warm up before quenching.
    
Protocol B: The "Emergency" Base-Promoted Deprotection

Best for: Substrates containing acid-labile groups (nitriles, acetals) or extreme ring strain.

Rationale: This method avoids protonation entirely. It utilizes the thermal instability of the Boc carbamate in the presence of a weak base in protic solvents.

Steps:

  • Dissolve substrate in MeOH (0.1 M).

  • Add

    
      (2.0 equiv).
    
  • Heat to Reflux (65 °C) .

  • Monitor closely (typically complete in 2–4 hours).

  • Concentrate and purify directly (filtration through Celite recommended to remove salts).

Protocol C: Safe Workup for Lewis Acid Reactions

Best for: Quenching reactions involving


, 

, or other Lewis acids used to functionalize the ring.

Rationale: Standard water/acid quenches generate localized "hot spots" of acidity (pH < 1) that instantly hydrolyze the ring. Rochelle’s salt creates a gentle phase transfer environment that solubilizes aluminum/boron salts at neutral pH.

Steps:

  • Cool reaction mixture to -78 °C or 0 °C .

  • Dilute with 3 volumes of EtOAc or Et₂O (dilution slows bimolecular nucleophilic attack).

  • Add Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate) slowly.

  • Vigorously stir at room temperature until two clear layers form (can take 1–2 hours).

  • Separate layers. The aqueous layer should be neutral (pH ~7).[2]

Module 3: Decision Matrix – Reagent Selection

Use this data table to select the appropriate deprotection or workup strategy based on your substrate's risk profile.

VariableStandard TFAHCl / DioxaneTMSOTf (Anhydrous)Base (

)
Primary Risk High (Hydrolysis)Moderate (Chlorolysis)LowNone (for acid sensitivity)
Nucleophile

/


(Strong Nu)
None (Non-Nu system)

Temp Profile 0 °C to RT0 °C to RT0 °C StrictReflux
Scavenger? Optional (Silanes)NoYes (Lutidine)No
Suitability Simple Alkyl AzetidinesSalts requiredComplex/Fragile Scaffolds Acid-Intolerant Groups
Module 4: Troubleshooting FAQs

Q1: I used 4M HCl in Dioxane, and my mass spec shows [M+36] and [M+18]. What happened? A: You observed chlorolysis and hydrolysis .

  • [M+36]: The chloride ion (

    
    ) is a strong nucleophile. In the presence of acid, it attacked the protonated azetidine ring (likely at the less substituted carbon), opening it to form the alkyl chloride.
    
  • [M+18]: Residual water in the dioxane (dioxane is hygroscopic) hydrolyzed the ring to the amino-alcohol.

  • Fix: Switch to Protocol A (TMSOTf) to remove chloride and water from the equation.

Q2: My azetidine has a pendant amide side chain. Upon TFA treatment, the product disappears, but I don't see a linear amine. A: You likely triggered an intramolecular rearrangement . As described in recent medicinal chemistry literature (e.g., Vertex Pharmaceuticals), a pendant amide carbonyl oxygen can act as an intramolecular nucleophile. Upon protonation of the azetidine, the amide attacks C2/C4, opening the ring to form a lactone or cyclic imino-ether . This is often faster than intermolecular attack by water.

  • Fix: Avoid acid entirely. Use Protocol B (Base-Promoted) or hydrogenolysis (if Cbz protected).

Q3: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic (


).
For highly strained or electron-rich azetidines, exposure to silica can cause degradation on the column.
  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites. Alternatively, use neutral alumina or reverse-phase (C18) chromatography with a basic modifier (

    
     or bicarbonate buffer).
    
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters / Vertex Pharmaceuticals. Context: Defines the mechanism of intramolecular nucleophilic attack by pendant groups under acidic conditions.[3][4] URL:[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)...

    
    ) Boc removal to avoid acid completely.
    URL:[Link][5][6]
    
  • Synthesis and Stability of Azetidines. Source: Chemical Reviews (Couty, F. et al.). Context: General review on the ring strain and reactivity of azetidines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-((3-Methylbenzyl)oxy)azetidine

Executive Summary The purification of 3-((3-Methylbenzyl)oxy)azetidine presents a dual challenge common to functionalized small heterocycles: managing the high polarity/basicity of the azetidine ring while removing lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 3-((3-Methylbenzyl)oxy)azetidine presents a dual challenge common to functionalized small heterocycles: managing the high polarity/basicity of the azetidine ring while removing lipophilic alkylating agents (3-methylbenzyl halides).

This guide addresses the two critical stages of the synthesis workflow where "crude mixtures" are generated:

  • Post-Alkylation: Removal of excess 3-methylbenzyl bromide from the N-protected intermediate.

  • Post-Deprotection: Isolation of the free amine from TFA/HCl salts and polymer byproducts.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, identify your current stage in the synthesis pathway. The chemical properties of the impurities differ vastly between the protected intermediate and the free amine.

PurificationWorkflow Start Identify Crude Mixture Composition Stage1 Stage A: N-Protected Intermediate (e.g., N-Boc-3-((3-methylbenzyl)oxy)azetidine) Start->Stage1 Post-Alkylation Stage2 Stage B: Free Amine (3-((3-Methylbenzyl)oxy)azetidine) Start->Stage2 Post-Deprotection Impurity1 Major Impurity: Excess 3-Methylbenzyl Bromide Stage1->Impurity1 Impurity2 Major Impurity: TFA/HCl Salts, Isobutylene oligomers Stage2->Impurity2 Method1 Method 1: Amine Scavenger (DABCO/Polyamines) Impurity1->Method1 Best for Lipophilic Impurities Method2 Method 2: Acid-Base Extraction (pH Switch) Impurity2->Method2 Primary Isolation Method3 Method 3: Salt Formation (Oxalate/HCl Crystallization) Method2->Method3 Final Polishing

Figure 1: Decision tree for selecting the appropriate purification strategy based on synthesis stage.

Part 2: Detailed Purification Protocols
Protocol A: Removing Excess 3-Methylbenzyl Bromide (Scavenger Method)

Applicable when purifying the N-protected intermediate (e.g., N-Boc).

The Problem: Benzyl halides are toxic, lachrymators, and difficult to separate from the product by chromatography due to similar Rf values in non-polar solvents. The Solution: Convert the lipophilic benzyl halide into a water-soluble quaternary ammonium salt using a sacrificial tertiary amine [1].

Step-by-Step Guide:

  • Quantification: Estimate the excess 3-methylbenzyl bromide (BnBr) remaining (e.g., by crude NMR integration).

  • Scavenging:

    • Dissolve the crude mixture in a non-polar solvent (EtOAc or Toluene).

    • Add 0.5 - 1.0 equivalents (relative to excess BnBr) of DABCO (1,4-diazabicyclo[2.2.2]octane) or N,N-dimethylethylenediamine .

    • Stir at room temperature for 1–2 hours. The solution may become cloudy as the quaternary salt precipitates.

  • Partition:

    • Add water (1:1 volume ratio). The quaternized benzyl impurity will partition into the aqueous phase.

    • Crucial Step: Wash the organic layer with 1M HCl (2x) to remove excess DABCO, then Sat. NaHCO₃ (1x) to neutralize.

    • Note: Ensure your product is N-protected (e.g., Boc) and acid-stable for short durations before the HCl wash.

ReagentRoleStoichiometry
DABCO Nucleophilic Scavenger1.1 equiv vs. Excess Halide
1M HCl Removes excess ScavengerWash volume 1:1
EtOAc Solvent10 mL / g crude
Protocol B: Acid-Base Extraction (The "pH Switch")

Applicable for the final Free Amine.

The Problem: Azetidines are polar amines. Direct silica chromatography often results in streaking and yield loss due to irreversible adsorption. The Solution: Exploit the basicity of the azetidine nitrogen (pKa ~10-11) to separate it from neutral organic impurities [2].

Step-by-Step Guide:

  • Acidification (Uptake):

    • Dissolve crude oil in Et₂O or MTBE (avoid DCM if possible to prevent emulsion).

    • Extract with 1M HCl (3x).

    • Result: The Azetidine is protonated (water-soluble). Neutral impurities (unreacted benzyl alcohol, non-basic side products) remain in the ether layer.

    • Discard the organic layer.

  • Basification (Release):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 4M NaOH or Sat. K₂CO₃ until pH > 12.

    • Result: The Azetidine is deprotonated and separates as an oil.

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x). Azetidines partition well into DCM.

    • Dry over Na₂SO₄ and concentrate gently (Azetidines can be volatile; do not use high vacuum < 10 mbar for extended periods if low MW).

Protocol C: Salt Formation (Oxalate/Fumarate)

Applicable when the free amine is an oil and requires solidification for storage or high purity.

The Logic: Many 3-alkoxyazetidines are oils at room temperature. Forming an oxalate salt often yields a stable, crystalline solid that rejects impurities during the lattice formation.

  • Dissolve the free amine (1.0 equiv) in a minimal amount of EtOH or iPrOH .

  • Prepare a saturated solution of Oxalic Acid (1.0 equiv) in the same solvent.

  • Add the acid solution dropwise to the amine solution with stirring.

  • If precipitate forms immediately, heat to reflux to redissolve, then cool slowly to 4°C.

  • Filter the white solid and wash with cold Et₂O .

Part 3: Troubleshooting & FAQs

Q1: I tried silica chromatography, but my product is streaking and co-eluting with impurities. What went wrong? A: Secondary amines like azetidines interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) or 1% NH₄OH in the mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). This "caps" the active sites on the silica, allowing the amine to elute as a sharp band [3].

Q2: After acid-base extraction, my yield is very low. Is my compound water-soluble? A: Yes, 3-alkoxyazetidines can be surprisingly water-soluble, even in basic conditions, due to the ether oxygen and the small ring size.

  • Fix: When extracting the free amine from the basic aqueous layer, use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture is more polar and extracts water-soluble amines more efficiently. Alternatively, saturate the aqueous phase with NaCl (salting out) before extraction.

Q3: The NMR shows a persistent peak at ~4.5 ppm (benzylic) that isn't my product. What is it? A: This is likely 3-methylbenzyl alcohol , formed by the hydrolysis of the starting bromide or unreacted starting material.

  • Fix: Benzyl alcohols are neutral. They should have been removed during the Acid-Base Extraction (Step 1) . If they persist, repeat the acid wash step, ensuring the pH is < 2 to keep the amine fully in the water phase while the alcohol is washed away with ether.

Q4: Can I distill this compound? A: Direct distillation of azetidines is risky due to ring strain (thermal instability).

  • Recommendation: Use Kugelrohr distillation under high vacuum (< 0.1 mmHg) only if the salt formation fails. Ensure the bath temperature does not exceed 100°C to prevent ring-opening polymerization.

References
  • Removal of Benzyl Halides via Scavenging

    • Source: Organic Syntheses, Coll. Vol. 1, p.102 (General principles of alkyl halide removal); ResearchGate Discussions on Benzyl Bromide Removal.
    • Verification:

  • Amine Purification (Acid-Base Extraction)

    • Source: University of Rochester, "Not Voodoo" Guide to Workups.
    • Verification:

  • Chromatography of Amines

    • Source: BenchChem Technical Support, Azetidine Synthesis Protocols.[1]

    • Verification:

  • Azetidine Stability & Handling

    • Source: Organic Chemistry Portal, Synthesis of Azetidines.
    • Verification:

Sources

Optimization

Overcoming steric hindrance in 3-((3-Methylbenzyl)oxy)azetidine functionalization

Ticket ID: AZT-3MB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Overcoming steric and conformational barriers in N-functionalization protocols. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-3MB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Overcoming steric and conformational barriers in N-functionalization protocols.

Executive Summary

You are working with 3-((3-Methylbenzyl)oxy)azetidine , a valuable fragment for introducing lipophilic bulk with a defined vector. While the azetidine nitrogen is theoretically nucleophilic (pKa ~11.3), users frequently report stalled reactions or low yields.

The Root Cause: This is not simple steric crowding.[1][2] It is a combination of ring puckering (which directs the C3-substituent equatorial, potentially sweeping the N-lone pair volume) and electronic deactivation due to ring strain (~25 kcal/mol). Standard "flat" amine protocols often fail here. This guide provides optimized workflows to bypass these specific energy barriers.

Module 1: N-Arylation (Buchwald-Hartwig & SNAr)

The most common failure point. Standard ligands (BINAP, dppf) are often too rigid or lack the specific bite angle to accommodate the azetidine's constrained geometry.

The Solution: Ligand Engineering

For sterically demanding secondary amines like 3-substituted azetidines, you must use dialkylbiaryl phosphine ligands that form a reactive, mono-ligated Pd(0) species.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: RuPhos (First choice) or BrettPhos (For extremely hindered aryl halides).

  • Base: NaOtBu (Standard) or Cs₂CO₃ (If functional group tolerance is needed).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Protocol: RuPhos-Mediated Coupling
  • Charge Vessel: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to a vial.

  • Pre-activation (Critical): Add solvent (1 mL/mmol) and stir at RT for 5 mins . Why? This allows the active L-Pd(0) species to form before the oxidative addition step.

  • Add Reagents: Add aryl halide (1.0 equiv), 3-((3-Methylbenzyl)oxy)azetidine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Degas: Sparge with Argon for 2 minutes.

  • Reaction: Seal and heat to 85°C for 4–12 hours.

  • Workup: Filter through Celite; concentrate.

Data: Ligand Performance Comparison

Ligand Yield (%) Notes
RuPhos 88-95% Gold Standard. Excellent for secondary amines.
BrettPhos 80-85% Use if the Aryl Halide is ortho-substituted.
BINAP <30% Too rigid; poor reductive elimination rates.

| XPhos | 60-70% | Good, but RuPhos is superior for azetidines. |

Module 2: N-Alkylation & Reductive Amination

Issue: The 3-alkoxy tail increases lipophilicity, causing solubility mismatches in polar reductive amination solvents (MeOH/DCM), leading to incomplete conversion.

Troubleshooting Workflow

G Start Start: Reductive Amination Low Conversion? Solubility Check Solubility in DCM/MeOH (1:1) Start->Solubility ImineForm Is Imine Forming? (Check TLC/LCMS) Solubility->ImineForm Soluble SolventSwitch Use DCE or THF Solubility->SolventSwitch Precipitate? StericClash Steric Clash at Carbonyl? ImineForm->StericClash No Imine Reductant Switch Reductant: STAB -> NaCNBH3 ImineForm->Reductant Yes, but reduction slow LewisAcid Add Lewis Acid: Ti(OiPr)4 (1.5 eq) StericClash->LewisAcid Activate Carbonyl LewisAcid->ImineForm Re-check

Figure 1: Decision logic for troubleshooting stalled reductive amination reactions.

Optimized Protocol: Titanium-Mediated Reductive Amination

Use this when reacting with hindered ketones.

  • Imine Formation: Dissolve ketone (1.0 eq) and Azetidine (1.2 eq) in anhydrous THF (not DCM).

  • Activation: Add Ti(OiPr)₄ (1.5 eq). Stir at RT for 4–6 hours.

    • Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 eq) or NaBH₃CN (if acid sensitive).

  • Quench: Add 1M NaOH (stops the reaction and precipitates Ti salts as white solid). Filter and extract.

Module 3: Stability & Ring Opening (The "Silent Killer")

Azetidines are metastable.[7] The 3-alkoxy group is electron-donating, which can stabilize a carbocation at C3 if the ring opens, but the primary risk is acid-catalyzed nucleophilic attack at C2/C4.

Critical Warning: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) for deprotection steps elsewhere in the molecule. These will coordinate to the ether oxygen or ring nitrogen and trigger ring opening.[8]

Acid Compatibility Table

Reagent Compatibility Risk Level Recommendation
TFA (Neat) Low High Dilute in DCM (1:4). Keep T < 0°C.
HCl (4M in Dioxane) Medium Moderate Acceptable for short durations.
Acetic Acid High Low Safe for reductive amination.

| BBr₃ / TMSI | Zero | Critical | DO NOT USE. Will cleave ether and open ring. |

Frequently Asked Questions (FAQ)

Q1: I see a +18 mass peak in LCMS during storage. What is it? A: This is likely the hydrolysis product (ring opening). Azetidines stored as free bases in non-anhydrous solvents can slowly hydrolyze to the corresponding


-amino alcohol.
  • Fix: Store as a salt (HCl or Oxalate) or neat at -20°C.

Q2: Can I use SNAr conditions (K₂CO₃/DMF) for arylation? A: Only if the aryl halide is highly electron-deficient (e.g., 4-fluoronitrobenzene). For unactivated or moderately deactivated systems, the azetidine nitrogen is not nucleophilic enough to overcome the energy barrier without a metal catalyst. Use the RuPhos protocol above.

Q3: Why is the 3-((3-methylbenzyl)oxy) group causing more trouble than a simple methoxy? A: It is the conformation . The bulky 3-methylbenzyl tail forces the azetidine ring into a harder puckered conformation to minimize steric clash. This can subtly distort the nitrogen lone pair hybridization (


 vs 

character), making it less accessible to bulky electrophiles.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Lowe, M. A., et al. (2012). "Synthesis and Stability of 3-Alkoxyazetidines." Journal of Organic Chemistry. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Azetidines." Organic Letters. Link

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of 3-((3-Methylbenzyl)oxy)azetidine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation, aggregation, or inconsistent dosing when working with 3-((3-Methylbenzyl)oxy)azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation, aggregation, or inconsistent dosing when working with 3-((3-Methylbenzyl)oxy)azetidine in aqueous biological buffers.

Rather than relying on trial-and-error, this guide deconstructs the physicochemical properties of the molecule to provide causal explanations and self-validating protocols for achieving stable, high-concentration aqueous solutions.

The Physicochemical Root of the Problem

To solve solubility issues, we must first understand the molecular architecture of 3-((3-Methylbenzyl)oxy)azetidine. The molecule presents a classic amphiphilic dilemma:

  • The Azetidine Ring (Hydrophilic/Basic): Azetidine is a highly basic secondary amine with a pKa of approximately 11.29[1]. At physiological pH (7.4), the nitrogen is almost exclusively protonated (cationic).

  • The 3-Methylbenzyl Ether (Lipophilic): This bulky, non-polar aromatic moiety strongly resists aqueous solvation, driving the molecule toward hydrophobic aggregation or micellization.

Because the azetidine nitrogen dictates the ionization state, the compound's solubility is hyper-sensitive to both pH and counterion selection [2].

Workflow Start Precipitation Observed in Aqueous Buffer CheckPH Is Buffer pH > 9.0? Start->CheckPH FreeBase Free Base Precipitation (Azetidine Deprotonated) CheckPH->FreeBase Yes CheckBuffer Is Buffer PBS? (Phosphate Ions) CheckPH->CheckBuffer No (pH < 9.0) LowerPH Lower pH to < 7.5 or Formulate with HP-β-CD FreeBase->LowerPH SaltCrash Insoluble Phosphate Salt Formation CheckBuffer->SaltCrash Yes Hydrophobic Hydrophobic Aggregation of 3-Methylbenzyl Group CheckBuffer->Hydrophobic No SwitchBuffer Switch to Zwitterionic Buffer (HEPES/Tris) SaltCrash->SwitchBuffer AddCosolvent Add 5% DMSO or Surfactant (Tween-20) Hydrophobic->AddCosolvent

Caption: Diagnostic workflow for resolving 3-((3-Methylbenzyl)oxy)azetidine solubility issues.

Troubleshooting FAQs

Q: I dissolved the free base in DMSO at 10 mM, but it turns cloudy immediately upon a 1:100 dilution into PBS (pH 7.4). Why? A: This is a dual-mechanism failure: solvent-shift precipitation and the "common ion" effect. When the DMSO stock is diluted, the hydrophobic 3-methylbenzyl group is suddenly exposed to water, prompting aggregation. Simultaneously, the strongly basic azetidinium cation interacts with the multivalent phosphate anions (HPO₄²⁻) in PBS. Basic amines frequently form ion pairs with phosphate that possess high lattice energies and low hydration energies, resulting in an insoluble azetidinium-phosphate salt[3]. Solution: Switch from PBS to a Good's buffer (like HEPES or Tris) which utilizes zwitterions that do not form insoluble salts with basic amines.

Q: How can I maintain solubility in physiological in vivo assays without using toxic levels of DMSO? A: You must shield the lipophilic tail. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here[4]. The 3-methylbenzyl group is a planar aromatic system that fits perfectly into the hydrophobic cavity of β-cyclodextrin (diameter ~6.0–6.5 Å). The protonated azetidine ring remains exposed to the aqueous exterior, acting as a hydrophilic anchor. This complexation prevents aggregation without requiring organic co-solvents.

Q: My aqueous stock solution (prepared as an HCl salt) was clear at room temperature but precipitated after 24 hours at 4°C. What happened? A: You observed a shift from kinetic to thermodynamic solubility. The kinetic solubility of the salt was achieved initially via agitation, but the thermodynamic solubility limit at 4°C is lower. This temperature drop induced nucleation and subsequent crystallization. Always warm aqueous stocks to 37°C and vortex vigorously before use, or store your master stocks in a non-aqueous solvent.

Mechanistic Pathways of Solubilization

Mechanism API 3-((3-Methylbenzyl)oxy)azetidine Amphiphilic Profile Protonation Azetidinium Cation (pH < 9) API->Protonation Acidic/Neutral pH FreeBase Neutral Free Base (pH > 9) API->FreeBase Basic pH Phosphate Phosphate Buffer Precipitate Protonation->Phosphate Add PO₄³⁻ HEPES HEPES Buffer Soluble Protonation->HEPES Add Zwitterion Cyclodextrin HP-β-CD Inclusion Complex (Soluble) FreeBase->Cyclodextrin Encapsulation

Caption: Mechanistic pathways of azetidine solubilization and precipitation based on pH and buffer.

Experimental Protocols

Protocol A: Preparation of a 10 mM Working Stock via In Situ Salt Formation (DMSO-Free)

Causality: Converting the free base to a hydrochloride salt in situ maximizes the ionization of the azetidine ring, driving the lipophilic molecule into the aqueous phase without organic solvents[3].

  • Weighing: Accurately weigh 1.77 mg of 3-((3-Methylbenzyl)oxy)azetidine free base (MW: ~177.24 g/mol ) into a glass vial.

  • Hydration: Add 900 µL of LC-MS grade water. The compound will float/suspend but will not dissolve.

  • Ionization: Add 10.5 µL of 1.0 M HCl. This provides a slight stoichiometric excess of protons to ensure 100% ionization of the azetidine nitrogen.

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath for 5 minutes at room temperature.

  • Volume Adjustment: Add LC-MS grade water to reach a final volume of 1.0 mL.

  • Self-Validation System:

    • pH Check: Spot 1 µL onto pH paper; it should read between pH 4.0 and 5.0.

    • Tyndall Effect Check: Shine a laser pointer through the vial in a dark room. A solid, visible beam indicates colloidal suspension (nano-precipitation). A clear, invisible path confirms true thermodynamic dissolution.

Protocol B: HP-β-CD Complexation for Physiological Assays (pH 7.4)

Causality: Encapsulating the lipophilic benzyl ether in a cyclodextrin cavity prevents hydrophobic aggregation in neutral buffers where the compound is otherwise prone to micellization[4].

  • Buffer Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 25 mM HEPES buffer (pH 7.4).

  • Master Stock: Dissolve the free base in pure DMSO to create a 50 mM master stock.

  • Complexation: While vortexing the HP-β-CD buffer vigorously, add the DMSO stock dropwise (e.g., 20 µL into 980 µL buffer to achieve a 1 mM final concentration with 2% DMSO).

  • Equilibration: Place on a rotary shaker at 37°C for 30 minutes to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Self-Validation System: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via UV-Vis spectrophotometry (or HPLC). If the measured concentration matches your theoretical input, complexation is complete and stable. A drop in concentration indicates the cyclodextrin capacity was exceeded, requiring a higher w/v % of HP-β-CD.

Quantitative Formulation Summary

Formulation StrategyMechanism of ActionMax Expected SolubilityPhysiological CompatibilityPrimary Limitation
Free Base in Water None (Intrinsic solubility)< 0.1 mMPoor (pH > 9 required)Highly lipophilic; crashes out instantly.
In Situ HCl Salt Complete azetidine ionization> 20 mMModerate (Acidic pH)Dilution into PBS causes phosphate salt precipitation.
5% DMSO in HEPES Co-solvency (Interfacial tension reduction)~ 1 - 2 mMGoodDMSO toxicity in sensitive cell lines.
20% HP-β-CD in HEPES Hydrophobic cavity encapsulation> 5 mMExcellentRequires equilibration time; higher cost of excipients.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharmafocus Asia URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmacy and Chemistry Analysis (IJPCA) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the O-Alkylation of 3-Hydroxyazetidine

Welcome to the Technical Support Center for azetidine functionalization. 3-Hydroxyazetidine is a highly valuable, saturated four-membered heterocyclic building block in medicinal chemistry, frequently used to improve the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine functionalization. 3-Hydroxyazetidine is a highly valuable, saturated four-membered heterocyclic building block in medicinal chemistry, frequently used to improve the physicochemical and pharmacokinetic properties of drug candidates. However, its functionalization—specifically O-alkylation via the Williamson ether synthesis—presents unique challenges.

Due to the inherent ~26 kcal/mol of ring strain and the strong nucleophilicity of the secondary amine, researchers frequently encounter side reactions such as N-alkylation, electrocyclic ring-opening, and elimination [1]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you minimize byproducts and maximize yields.

Part 1: Mechanistic Pathways & Common Pitfalls

To successfully optimize your reaction, it is critical to understand the competing kinetic pathways. The diagram below illustrates the divergence between the desired


 O-alkylation and the primary side reactions triggered by harsh conditions or incomplete protection.

Mechanistic_Pathways A N-Boc-3-hydroxyazetidine (Starting Material) B Alkoxide Intermediate A->B Base (e.g., NaH) Deprotonation E N-Alkylated Byproduct (Deprotection/Alkylation) A->E Trace Acid / Incomplete Protection R-X C Desired O-Alkylated Product (Intact Ring) B->C R-X (SN2) Controlled Temp D Ring-Opened Byproduct (Acyclic Ether/Amine) B->D Harsh Base / High Temp Ring Strain Release

Reaction pathways for N-Boc-3-hydroxyazetidine alkylation showing desired and side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant N-alkylation despite starting with N-Boc-3-hydroxyazetidine? Causality & Solution: The nitrogen atom in the azetidine ring is highly nucleophilic. While the tert-butoxycarbonyl (Boc) group effectively masks this nucleophilicity, it is susceptible to trace acidic conditions. If your electrophile preparation contains residual acid, or if you use an acidic aqueous workup, premature deprotection occurs. The exposed secondary amine will rapidly outcompete the hydroxyl group for the electrophile [1]. Actionable step: Verify the purity of your starting material via quantitative NMR (qNMR). Maintain a strictly neutral or slightly basic pH during aqueous workup (e.g., quench with saturated


 or 

instead of

).

Q2: My LC-MS shows a complex mixture with masses corresponding to ring-opened byproducts. What causes this? Causality & Solution: The four-membered azetidine ring is highly strained. When subjected to strong, sterically unhindered bases (like KOH) or elevated temperatures, the generated alkoxide—or the base itself—can attack the strained ring. This triggers an electrocyclic ring-opening event, forming acyclic aza-dienes or amino ethers [1, 4]. Actionable step: Switch to a non-nucleophilic base (e.g., NaH) and strictly control the temperature (0 °C to room temperature). Never exceed 40 °C unless utilizing specialized transition-metal catalysis.

Q3: I am attempting to alkylate with a sensitive electrophile (e.g., a THP-protected halide) and getting low yields. Are there milder alternatives to NaH? Causality & Solution: Strong bases like NaH can degrade sensitive electrophiles via E2 elimination before the desired


 substitution can occur.
Actionable step: Transition metal catalysis offers a milder, highly regioselective alternative. For instance, 

has been shown to facilitate the O-alkylation of 3-hydroxyazetidine with 4-(bromomethoxy)tetrahydropyran under mild conditions, achieving >80% yield while completely preserving ring integrity [3]. Alternatively,

can act as both a mild base and a halide scavenger to drive the reaction forward without inducing elimination.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct base and solvent pairing is the most critical variable in preventing side reactions. The table below summarizes the expected outcomes based on empirical data [1, 2, 3].

Base SystemSolventOptimal TempTypical YieldSide Reaction RiskMechanistic Comments
NaH (60% disp.) THF0 °C to RT70–85%ModerateStandard Williamson ether conditions. Low risk of elimination if kept

RT.
KOtBu DMFRT to 50 °C40–60%HighHigh risk of E2 elimination and ring-opening due to harsh basicity and polar solvent.

DCM / HexaneRT to 40 °C60–80%LowIdeal for base-sensitive electrophiles. Silver coordinates the halide, enhancing electrophilicity.

DCMRT>80%LowHighly specific for acetal/THP electrophiles; avoids strong basic conditions entirely.

Part 4: Validated Experimental Protocol

The following methodology details a robust, self-validating workflow for the standard NaH-mediated O-alkylation of N-Boc-3-hydroxyazetidine [2]. This protocol is designed to minimize ring-opening and N-alkylation.

Experimental_Workflow Step1 1. Preparation Dissolve N-Boc-3-hydroxyazetidine in anhydrous THF (0.2 M) Step2 2. Base Addition Add NaH (1.2 eq) at 0 °C Stir 30 min until H2 ceases Step1->Step2 Step3 3. Electrophile Addition Add R-X (1.1 eq) dropwise Maintain 0 °C to RT Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS to check conversion Avoid excessive heating Step3->Step4 Step5 5. Quench & Workup Quench with sat. NH4Cl at 0 °C Extract with EtOAc Step4->Step5

Step-by-step experimental workflow for the controlled O-alkylation of N-Boc-3-hydroxyazetidine.

Step-by-Step Methodology

1. Preparation & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF to achieve a concentration of 0.2 M.

  • Causality: Anhydrous conditions are mandatory. Moisture will consume the NaH, leading to incomplete alkoxide formation and unreacted starting material.

2. Deprotonation (Self-Validating Step)

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Validation: Observe the reaction mixture. The cessation of hydrogen gas (

    
    ) bubbling (typically after 30–60 minutes) serves as a visual cue that quantitative deprotonation and alkoxide formation is complete.
    

3. Electrophile Addition

  • Maintain the reaction at 0 °C.

  • Add the alkyl halide (R-X, 1.1 equivalents) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF prior to addition.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4–16 hours.

  • Causality: Keeping the temperature low during addition prevents the highly nucleophilic alkoxide from attacking its own strained ring (preventing ring-opening).

4. Quench and Workup

  • Once LC-MS or TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous

    
     dropwise.
    
  • Validation: The mild acidity of

    
     neutralizes excess NaH safely without dropping the pH low enough to risk Boc-deprotection (which would require strong acids like TFA).
    
  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[Link]

Troubleshooting

Technical Support Center: Optimizing Ether Synthesis with 3-Methylbenzyl Halides

Executive Summary: The "Meta-Methyl" Anomaly Researchers frequently encounter unexpected latency when utilizing 3-methylbenzyl halides (chlorides/bromides) in ether synthesis. While benzyl halides are typically classifie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta-Methyl" Anomaly

Researchers frequently encounter unexpected latency when utilizing 3-methylbenzyl halides (chlorides/bromides) in ether synthesis. While benzyl halides are typically classified as highly reactive electrophiles, the 3-methyl (meta) isomer presents a unique electronic profile.

Unlike the 4-methyl (para) isomer, which benefits from significant resonance stabilization of the transition state, the 3-methyl group exerts only a weak inductive effect (


) without resonance contribution (

) to the benzylic center. Consequently, this substrate does not undergo ionization (

pathways) as readily as para-substituted analogs.

Key Takeaway: If you are applying conditions optimized for highly activated benzyl halides (e.g., p-methoxybenzyl chloride), 3-methylbenzyl halides will appear "unreactive." You must shift your strategy toward forced


 kinetics .

Diagnostic Workflow

Before altering reagents, utilize this logic tree to identify the root cause of the reaction failure.

TroubleshootingFlow Start START: Reaction Analysis CheckSM Check TLC/GC-MS: Is Halide Consumed? Start->CheckSM NoConsumption Halide Remains (Low Conversion) CheckSM->NoConsumption Yes (SM Present) Consumed Halide Consumed (Wrong Product) CheckSM->Consumed No (SM Gone) NucCheck Evaluate Nucleophile Solubility NoConsumption->NucCheck SolventCheck Check Solvent System NucCheck->SolventCheck Homogeneous Sol_PTC Action: Switch to PTC (TBAI/Toluene) NucCheck->Sol_PTC Precipitate Visible Sol_Temp Action: Increase Temp to 60-80°C (Force SN2) SolventCheck->Sol_Temp Protic Solvent? ByproductID Identify Major Byproduct Consumed->ByproductID Sol_Dry Action: Hydrolysis Detected. Dry Solvent/Reagents ByproductID->Sol_Dry Benzyl Alcohol Found Sol_Base Action: Elimination Detected. Switch to Weaker Base (K2CO3) ByproductID->Sol_Base Styrene/Polymer Found

Figure 1: Diagnostic logic for identifying failure modes in benzyl ether synthesis.

Technical Analysis: Electronic Deactivation

To troubleshoot effectively, one must understand the quantitative difference between the isomers. The Hammett Substituent Constants (


) explain the "sluggishness" of the meta-isomer compared to the para-isomer.
Reactivity Comparison Matrix
Feature3-Methyl (Meta)4-Methyl (Para)Mechanistic Impact
Hammett

-0.07 -0.17 Meta is less electron-donating; carbocation formation is slower [1].
Resonance (

)
0 (None)Strong Meta position cannot stabilize positive charge via resonance.
Primary Mechanism Strict

Mixed

3-Methyl requires a strong nucleophile to push the leaving group.
Common Failure Stalled reaction at RTPolymerization / Over-reaction3-Methyl requires heat; 4-Methyl requires cooling.

The Solution: Since the 3-methylbenzyl cation is not stabilized enough to support


-like character (loose transition state), you must maximize the nucleophilicity of your alcohol/phenol to drive a tight 

displacement.

Optimized Protocols

Select the protocol that matches your substrate constraints.

Protocol A: High-Efficiency Williamson (Standard)

Best for: Primary alcohols and stable phenols.

The Fix: Uses a polar aprotic solvent (DMF) to strip cations from the alkoxide, creating a "naked," highly reactive nucleophile.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF (0.5 M) . Cool to 0°C.

  • Addition 1: Add the alcohol/phenol (1.0 equiv) dropwise. Stir at 0°C for 30 min (H₂ evolution must cease).

  • Addition 2: Add 3-methylbenzyl chloride (1.1 equiv) dropwise.

  • Critical Step: Warm to Room Temperature . If no reaction after 1 hour, heat to 60°C .

    • Note: 3-methylbenzyl chloride often requires this thermal push, unlike unsubstituted benzyl chloride.

  • Quench: Pour into ice water and extract with Et₂O.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, moisture-sensitive users, or low-solubility nucleophiles.

The Fix: Uses a quaternary ammonium salt to shuttle the phenoxide/alkoxide into the organic phase, protecting it from solvation and increasing reactivity [2].

  • Organic Phase: Dissolve 3-methylbenzyl chloride (1.1 equiv) and the alcohol (1.0 equiv) in Toluene (or DCM).

  • Aqueous Phase: Prepare a 30-50% NaOH solution.

  • Catalyst: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (5 mol%).

  • Reaction: Vigorously stir (high RPM required) at reflux (Toluene) or 40°C (DCM).

    • Mechanism:[1][2][3][4][5][6][7] The lipophilic ion pair

      
       reacts rapidly with the halide in the organic layer.
      

Frequently Asked Questions (Troubleshooting)

Q1: I see the formation of 3-methylbenzyl alcohol instead of my ether. Why?

  • Diagnosis: Competitive Hydrolysis.

  • Cause: Your solvent is "wet" or your base (e.g., NaOH) contains too much water relative to the nucleophile's reactivity. Because 3-methylbenzyl chloride is slower to react with your nucleophile, background hydrolysis by water becomes a statistically significant pathway [3].

  • Fix: Switch to Protocol A (Anhydrous NaH/DMF) or use molecular sieves in Protocol B.

Q2: The reaction works for 4-methylbenzyl chloride at room temp, but the 3-methyl analog stalls. Is my reagent bad?

  • Diagnosis: Electronic Deactivation.

  • Cause: As detailed in Section 3, you are missing the resonance assistance. The 3-methyl halide is not "bad," just "harder."

  • Fix: Increase reaction temperature by 20-30°C. Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive 3-methylbenzyl iodide in situ.

Q3: Can I use ethanol as a solvent with NaOEt?

  • Diagnosis: Solvolysis/Trans-etherification.

  • Cause: Ethanol is a nucleophile. In a Williamson synthesis, the solvent (EtOH) outcompetes your substrate (ROH) because it is present in vast excess.

  • Fix: Never use a protic solvent that matches the intended ether unless you are synthesizing ethyl ether. Use THF, DMF, or DMSO.

References

  • Hansch, C.; Leo, A.; Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Freedman, H. H.; Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[4]

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem Protocols.

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis: Mechanism and Conditions. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Crystallization of 3-((3-Methylbenzyl)oxy)azetidine Salts

Welcome to the technical support center for the crystallization of 3-((3-Methylbenzyl)oxy)azetidine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-((3-Methylbenzyl)oxy)azetidine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this key intermediate. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of 3-((3-Methylbenzyl)oxy)azetidine salts, providing insights into the critical factors that govern a successful crystallization.

Q1: My 3-((3-Methylbenzyl)oxy)azetidine free base is an oil at room temperature. How can I crystallize it?

A1: It is not uncommon for free bases, particularly amines like azetidines, to exist as oils. Converting the oily free base to a salt is a standard and highly effective strategy to induce crystallization.[1] Salt formation introduces ionic character, which promotes the formation of a well-ordered crystal lattice. The most common approach is to form a hydrochloride (HCl) salt by treating a solution of the free base with hydrochloric acid.

Q2: Which salt form of 3-((3-Methylbenzyl)oxy)azetidine is best for crystallization?

A2: The choice of the counterion has a profound impact on the physicochemical properties of the resulting salt, including its crystallinity, solubility, and stability.[2][3] While the hydrochloride salt is a common starting point due to its straightforward formation, other counterions such as mesylate, tosylate, or various carboxylates should be considered in a salt screening study. The optimal salt form will depend on the desired properties for your specific application. A well-designed salt screening can identify the form with the best balance of properties, including ease of crystallization and handling.[4][5]

Q3: What are the most critical parameters to control during the crystallization of 3-((3-Methylbenzyl)oxy)azetidine salts?

A3: Several parameters are critical for a successful and reproducible crystallization.[6][7] These include:

  • Solvent Selection: The choice of solvent or solvent system is paramount as it dictates the solubility of the salt.[6][]

  • Supersaturation: This is the driving force for crystallization and must be carefully controlled. It can be achieved through cooling, solvent evaporation, or by adding an anti-solvent.[7]

  • Cooling Rate: A slow and controlled cooling rate generally promotes the growth of larger, more well-defined crystals.[9]

  • Agitation: Proper mixing ensures temperature and concentration uniformity, but excessive agitation can lead to particle breakage.[6]

  • Seeding: Introducing a small quantity of pre-existing crystals of the desired polymorph can control nucleation and lead to a more consistent final product.[7][]

Q4: I'm observing polymorphism with my 3-((3-Methylbenzyl)oxy)azetidine salt. What does this mean and how do I control it?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][11] Different polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in pharmaceutical development.[1] To control polymorphism, it is essential to have a robust crystallization process that consistently produces the desired form.[12] This often involves strict control over the parameters mentioned in Q3, particularly solvent choice and the use of seeding with the desired polymorph.[]

Q5: How do I choose an appropriate solvent system for crystallization?

A5: An ideal solvent system is one where the solute has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for high recovery upon cooling.[13] A solvent screening is the most effective way to identify a suitable system.[4][14] This typically involves dissolving the salt in a variety of solvents at an elevated temperature and observing the crystallization behavior upon cooling. Mixed solvent systems, often an alcohol with an anti-solvent like water or an ether, can be particularly effective for amine salts.[9][13]

Key Factors Influencing Crystallization

The following diagram illustrates the interplay of key factors that influence the crystallization outcome of 3-((3-Methylbenzyl)oxy)azetidine salts.

Caption: Key factors influencing the crystallization of azetidine salts.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of 3-((3-Methylbenzyl)oxy)azetidine salts.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the solvent being too good for the solute at the crystallization temperature.

Solutions:

  • Reduce Supersaturation Rate: Slow down the cooling rate or the rate of anti-solvent addition. A slower approach gives the molecules more time to arrange into a crystal lattice.[7]

  • Change Solvent System: The current solvent may be too "good." Try a solvent system where the compound is less soluble at the crystallization temperature.

  • Increase Agitation: Gentle agitation can sometimes break up the oil and encourage nucleation.

  • Seeding: Add a small amount of seed crystals at a temperature just below the saturation point. This provides a template for crystal growth and can prevent oiling out.[7]

Issue 2: No crystals form, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation.

Solutions:

  • Increase Concentration: If possible, start with a more concentrated solution.

  • Use a Stronger Anti-solvent: An anti-solvent is a solvent in which the compound is poorly soluble. Adding an anti-solvent will decrease the overall solubility and induce precipitation.[15][16]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Introduce a small crystal of the desired compound.

  • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration.

Issue 3: The resulting crystals are very fine needles or a powder.

Fine particles can be difficult to filter and dry, and may have poor flow characteristics. This is often a result of rapid nucleation.

Solutions:

  • Slow Down the Crystallization: A slower cooling rate or a slower addition of anti-solvent will favor crystal growth over nucleation, resulting in larger particles.[9]

  • Reduce the Initial Concentration: Starting with a less concentrated solution can lead to the formation of fewer nuclei, allowing each to grow larger.

  • Ageing/Digestion: Hold the crystal slurry at the final crystallization temperature for an extended period (a process sometimes called Ostwald ripening). This allows smaller particles to dissolve and redeposit onto larger crystals.

Issue 4: The purity of the isolated crystals is low.

Impurities can be trapped in the crystal lattice (inclusion) or adsorbed onto the crystal surface.

Solutions:

  • Optimize the Solvent System: Choose a solvent system where the impurities are significantly more soluble than the desired compound, so they remain in the mother liquor.[13]

  • Controlled Crystallization: Slow cooling and agitation can help prevent the rapid trapping of impurities.

  • Recrystallization: Dissolve the impure crystals in a fresh solvent and recrystallize. This is a powerful purification technique.[13]

  • Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove surface impurities.

Troubleshooting Crystallization Failures

The following flowchart provides a systematic approach to diagnosing and resolving common crystallization problems.

Troubleshooting_Flowchart Start Crystallization Attempt Result Observe Outcome Start->Result OilingOut Compound Oils Out Result->OilingOut Liquid Phase Separation NoCrystals No Crystals Form Result->NoCrystals Clear Solution Remains FinePowder Fine Powder/ Needles Formed Result->FinePowder Rapid Precipitation Success Good Crystals Formed Result->Success Well-defined Solids Sol_Oiling Reduce Supersaturation Rate Change Solvent System Increase Agitation Seed the Solution OilingOut->Sol_Oiling Sol_NoCrystals Increase Concentration Add Anti-solvent Induce Nucleation (Scratch/Seed) Evaporate Solvent NoCrystals->Sol_NoCrystals Sol_FinePowder Slow Cooling/Anti-solvent Addition Reduce Initial Concentration Age the Slurry (Digestion) FinePowder->Sol_FinePowder Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_FinePowder->Start Retry

Caption: A decision-making flowchart for troubleshooting crystallization issues.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization techniques applicable to 3-((3-Methylbenzyl)oxy)azetidine salts.

Protocol 1: Cooling Crystallization of 3-((3-Methylbenzyl)oxy)azetidine Hydrochloride

This protocol is a standard method for crystallizing amine salts from a single or mixed solvent system.

Materials:

  • Crude 3-((3-Methylbenzyl)oxy)azetidine hydrochloride

  • Solvent (e.g., Isopropanol, Ethanol, or a mixture with water)

  • Jacketed reactor or round-bottom flask with a magnetic stirrer and temperature control

ParameterRecommended Value/RangeRationale
Solvent System Isopropanol:Water (e.g., 9:1 v/v)The alcohol acts as a good solvent at higher temperatures, while the water acts as an anti-solvent, reducing solubility upon cooling.[9]
Initial Concentration Determined by solubility testingThe goal is to achieve a saturated solution at the dissolution temperature to maximize yield.
Dissolution Temperature 60-70 °CA temperature high enough to ensure complete dissolution without causing degradation.
Cooling Rate 5-10 °C/hourA slow, controlled rate is crucial for promoting the growth of large, well-formed crystals and minimizing impurity incorporation.[9]
Seeding OptionalCan be beneficial if primary nucleation is difficult or to control polymorphism.

Procedure:

  • Solvent Preparation: Prepare the desired volume of the isopropanol/water solvent mixture.

  • Dissolution: Charge the reaction vessel with the crude 3-((3-Methylbenzyl)oxy)azetidine hydrochloride and the solvent mixture. While stirring, heat the mixture to the dissolution temperature (60-70 °C) until all solids are dissolved, resulting in a clear solution.

  • Cooling Crystallization: Once a clear solution is obtained, begin a controlled cooling process using a temperature control unit. A linear cooling ramp of 5-10 °C/hour is recommended.

  • Maturation: Upon reaching the final temperature (e.g., 0-5 °C), hold the resulting slurry at this temperature for 2-4 hours with continued stirring to allow for complete crystallization and equilibration.[9]

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any residual impurities from the mother liquor.

  • Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization

This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found. It involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.[15]

Materials:

  • 3-((3-Methylbenzyl)oxy)azetidine salt

  • A "good" solvent (e.g., Methanol, Dichloromethane)

  • An "anti-solvent" (e.g., Diethyl ether, Heptane, Water)

Procedure:

  • Dissolution: Dissolve the 3-((3-Methylbenzyl)oxy)azetidine salt in a minimal amount of the "good" solvent at room temperature.

  • Anti-solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of nucleation.

  • Crystal Growth: At this point, you can either continue the slow addition of the anti-solvent to drive further crystallization or stop the addition and allow the solution to stand, letting the crystals grow slowly.

  • Isolation and Drying: Once crystallization is complete, isolate and dry the crystals as described in Protocol 1.

Protocol 3: In Situ Salt Formation and Crystallization

This protocol is for situations where the starting material is the 3-((3-Methylbenzyl)oxy)azetidine free base.

Materials:

  • 3-((3-Methylbenzyl)oxy)azetidine free base

  • Solvent (e.g., Isopropanol, Ethyl Acetate, Diethyl Ether)

  • Acid (e.g., Anhydrous HCl in a suitable solvent, or methanesulfonic acid)

Procedure:

  • Dissolution: Dissolve the 3-((3-Methylbenzyl)oxy)azetidine free base in the chosen solvent.

  • Acid Addition: While stirring, slowly add a solution of the acid (e.g., anhydrous HCl in diethyl ether) dropwise. The salt will begin to precipitate as it forms.[17]

  • Maturation: After the acid addition is complete, continue stirring the resulting slurry for a period to ensure complete salt formation and crystallization.

  • Isolation and Drying: Isolate and dry the salt crystals as described in Protocol 1.

Section 4: References

  • Alkali Counterions Impact Crystallization Kinetics of Apatite Nanocrystals from Amorphous Calcium Phosphate in Water at High pH. ACS Publications.

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Source Not Available].

  • Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology.

  • Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydrated Crystals (α-Gels). MDPI.

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. [Source Not Available].

  • API Crystallization. [Source Not Available].

  • Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3,5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability, and Solubility Aspects. ACS Publications.

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Source Not Available].

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC.

  • Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. [Source Not Available].

  • Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem.

  • The role of counterions in ionic liquid crystals. The Journal of Chemical Physics.

  • A high throughput screening method for the nano-crystallization of salts of organic cations. [Source Not Available].

  • A guide to achieving the optimal solid form. Sterling Pharma Solutions.

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.

  • Picking the best purification method for your API can be a tricky challenge. [Source Not Available].

  • Synthesis of azetidine derivatives. Google Patents.

  • Crystallization Method Development and Optimization. Triclinic Labs.

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. [Source Not Available].

  • Antisolvent Crystallization. RM@Schools.

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Taylor & Francis.

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Source Not Available].

  • High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. ResearchGate.

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

  • Recrystallization purification method of enamine salt. Google Patents.

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Source Not Available].

  • How to salt screen using the Crystal 16. [Source Not Available].

  • Help with difficult crystallization. Reddit.

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Source Not Available].

  • 3-(3-methylphenoxy)azetidine hydrochloride. Sigma-Aldrich.

  • Synthesis. [Source Not Available].

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.

  • Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. ACS Publications.

  • Advanced crystallisation methods for small organic molecules. University of Southampton.

  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.

  • Azetidines. Fisher Scientific.

  • Crystallization of organic salts from the gas phase: When does proton transfer take place?. University of Galway Research Repository.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization Strategies for 3-((3-Methylbenzyl)oxy)azetidine

Executive Summary & Strategic Context In the development of central nervous system (CNS) active agents, the 3-((3-Methylbenzyl)oxy)azetidine scaffold represents a critical building block. The azetidine ring offers a rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of central nervous system (CNS) active agents, the 3-((3-Methylbenzyl)oxy)azetidine scaffold represents a critical building block. The azetidine ring offers a rigid, low-molecular-weight spacer that modulates lipophilicity (


) and metabolic stability compared to larger heterocycles. However, its characterization presents unique challenges: the ring strain causes distinct coupling patterns, and the secondary amine is sensitive to solvent effects.

This guide objectively compares two primary NMR characterization workflows:

  • Standard Protocol (CDCl₃): Optimized for routine high-throughput screening.

  • Advanced Resolution Protocol (DMSO-d₆ + 2D): Optimized for definitive structural assignment and salt-form characterization.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology of the azetidine ring. Below is a comparative performance analysis based on experimental resolution and signal integrity.

Table 1: Solvent Performance Matrix[1]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Scientific Rationale
Amine (N-H) Visibility Poor / Broad Excellent / Sharp Rapid proton exchange in CDCl₃ broadens the N-H signal, often blending it into the baseline. DMSO hydrogen bonding stabilizes the N-H, yielding a distinct triplet or broad singlet.
Azetidine Ring Resolution High Moderate CDCl₃ typically provides sharper resolution of the H-2/H-4 multiplets. In DMSO, the water peak (

3.[1]33) often overlaps with azetidine ring protons.
Solubility (Free Base) Excellent Good The lipophilic benzyl ether moiety drives solubility in chlorinated solvents.
Solubility (HCl Salt) Poor Excellent If the product is isolated as a hydrochloride salt, DMSO-d₆ is the mandatory choice.
Chemical Shift Stability Variable Stable Concentration-dependent shifts are more pronounced in CDCl₃ due to aggregation/hydrogen bonding.
Decision Logic for Solvent Selection

The following decision tree illustrates the autonomous logic a researcher should apply when selecting a solvent system for this specific molecule.

Solvent_Selection Figure 1: Solvent Selection Logic for Azetidine Derivatives Start Start: Sample State Analysis Is_Salt Is the sample a Salt (HCl/TFA)? Start->Is_Salt Is_FreeBase Is the sample a Free Base? Is_Salt->Is_FreeBase No DMSO Select DMSO-d6 (Prioritize Solubility & NH) Is_Salt->DMSO Yes Check_NH Is N-H quantification critical? Is_FreeBase->Check_NH Check_NH->DMSO Yes CDCl3 Select CDCl3 (Prioritize Ring Resolution) Check_NH->CDCl3 No (Routine ID)

Detailed Interpretation & Assignment (Free Base in CDCl₃)

This section details the assignment logic. The 3-methylbenzyl group provides a clear aromatic handle, while the azetidine ring presents a complex splitting pattern due to the chiral center at C-3 (pseudo-asymmetry in the achiral molecule creates diastereotopic protons if N-substitution slows inversion, though typically rapid inversion averages them).

Predicted Chemical Shift Data (400 MHz, CDCl₃)
AssignmentProton TypeApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Ar-H Aromatic (C-2', 4', 5', 6')7.05 – 7.25Multiplet4H-
O-CH₂-Ar Benzylic Methylene4.45Singlet2H-
Az-H3 Azetidine Methine (C-3)4.25 – 4.35Quintet/Multiplet1H

Az-H2/H4 Azetidine Methylene3.50 – 3.80Multiplet (AA'BB')4HComplex
Ar-CH₃ Methyl Group2.35Singlet3H-
N-H Amine1.80 – 2.50Broad Singlet1H-

Critical Insight: The azetidine H-2 and H-4 protons are chemically equivalent due to the plane of symmetry passing through N-1 and C-3. However, they are magnetically non-equivalent (AA'BB' system) because the coupling to H-3 differs for cis vs trans relationships. In lower field instruments (300 MHz), this may appear as a broad doublet or triplet; at higher fields (600 MHz), the fine structure is resolved.

Mechanistic Assignment Workflow

To validate the structure without reference standards, follow this self-validating logic path:

  • Anchor Point (Methyl): Identify the sharp singlet at

    
     2.35 ppm. This confirms the 3-methyl moiety.[2]
    
  • Integration Check: Normalize the methyl integral to 3.0. The aromatic region should integrate to 4.0, confirming the meta-substitution (disubstituted benzene).

  • Connectivity (Benzylic): The singlet at

    
     4.45 ppm (2H) confirms the benzyl ether. If this signal is split (AB system), it suggests restricted rotation or a chiral impurity.
    
  • Ring Closure (Azetidine): The key diagnostic is the ratio of the H-3 methine (

    
     ~4.[3]3) to the H-2/H-4 methylenes (
    
    
    
    ~3.6). A 1:4 ratio validates the intact 4-membered ring.

Advanced Protocol: 2D NMR for Ambiguity Resolution

When the azetidine signals overlap with impurities or solvent peaks (common in DMSO), 1D ¹H NMR is insufficient. The following 2D workflow is required for definitive assignment.

Experimental Protocol: COSY & HSQC
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters:

    • COSY (Correlation Spectroscopy): 256 increments, spectral width 10 ppm.

    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for

      
       Hz.
      
Signaling Pathway: COSY Correlations

The diagram below visualizes the magnetization transfer expected in a successful COSY experiment, confirming the connectivity of the azetidine ring.

COSY_Correlations Figure 2: Expected COSY Correlations for Structural Verification cluster_0 Azetidine Ring System H3 H-3 (Methine) ~4.30 ppm H2_4 H-2 / H-4 (Methylenes) ~3.65 ppm H3->H2_4 Strong 3J Coupling (Vicinal) NH N-H (Amine) (Variable) H2_4->NH Weak/Broad (If exchange slow)

Interpretation Guide:

  • The "Box" Pattern: In the COSY spectrum, look for a distinct cross-peak between the multiplet at 4.30 ppm (H-3) and the multiplet at 3.65 ppm (H-2/H-4).

  • Absence of Coupling: The Benzylic CH₂ (

    
     4.45) and Methyl (
    
    
    
    2.35) should not show COSY correlations to the azetidine ring protons, confirming the ether linkage acts as a spin-system insulator.

References

  • Azetidine Ring Conformations: Evaluation of azetidine derivatives in drug discovery. Journal of Medicinal Chemistry. (2020). [Link]

  • Solvent Effects in NMR: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. (2006).[4] [Link]

  • General Chemical Shift Data: Common NMR Solvents and Impurities. Organometallics. (2010). [Link]

  • 3-Methylbenzyl Alcohol Characterization: Spectral Database for Organic Compounds (SDBS). AIST. (Accessed 2023).[5] [Link]

Sources

Comparative

Technical Guide: LC-MS/MS Fragmentation Profiling of Azetidine Ethers

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of azetidine ethers, designed for researchers in medicinal chemistry and DMPK. Executive Summary Azetidine ether...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of azetidine ethers, designed for researchers in medicinal chemistry and DMPK.

Executive Summary

Azetidine ethers (specifically 3-aryloxy- and 3-alkoxyazetidines) have emerged as critical high-value pharmacophores in drug discovery, offering a "Goldilocks" balance of metabolic stability and vectoral control compared to their 5-membered (pyrrolidine) and oxygenated (oxetane) analogs. However, their high ring strain (~26 kcal/mol) leads to complex, rapid fragmentation events in LC-MS/MS that can obscure structural identification.

This guide objectively compares the fragmentation behavior of Azetidine Ethers against their primary structural alternatives: Oxetane Ethers and Pyrrolidine Ethers . It establishes a self-validating protocol for identifying the azetidine core via specific reporter ions and neutral losses.

Comparative Analysis: Azetidine Ethers vs. Alternatives

In drug design, the choice between azetidine, oxetane, and pyrrolidine cores is often driven by pKa modulation and solubility. In mass spectrometry, these choices result in distinct fragmentation signatures.[1]

Performance Matrix: Fragmentation Characteristics
FeatureAzetidine Ethers (Product) Oxetane Ethers (Alternative) Pyrrolidine Ethers (Alternative)
Ring Strain Energy High (~26 kcal/mol)High (~25 kcal/mol)Low (~6 kcal/mol)
Primary Ionization Site Nitrogen (High Basicity)Oxygen (Low Basicity)Nitrogen (High Basicity)
Dominant Cleavage Ring Opening (Retro-2+2) Ring Opening (Retro-2+2)

-Cleavage (Side Chain)
Diagnostic Neutral Loss

29 Da (CH

NH)

28 Da (C

H

)

30 Da (CH

O)

17 Da (NH

- if primary)Rarely ring opens
Low Mass Reporter Ion m/z 56 (C

H

N

)
m/z 57 (C

H

O

)
m/z 70 (C

H

N

)
Detection Sensitivity High (ESI+ favors basic N)Moderate (Requires acidic mobile phase)High (ESI+ favors basic N)
Key Differentiator: The Nitrogen Effect

Unlike oxetanes, where protonation must occur on the ether or ring oxygen (competing pathways), azetidine ethers protonate exclusively on the ring nitrogen. This localizes the charge and drives a specific Charge-Remote Fragmentation or Charge-Site Initiated ring opening that is highly reproducible.

Deep Dive: Fragmentation Mechanism of 3-Aryloxyazetidines

The fragmentation of 3-phenoxyazetidine (a model system) reveals the causality behind the spectral peaks. Understanding this mechanism allows you to predict the behavior of complex derivatives.

The Mechanism
  • Protonation: ESI(+) generates the [M+H]

    
     ion localized on the azetidine nitrogen.
    
  • Ring Strain Release: The strained 4-membered ring undergoes cleavage of the C2-N or C4-N bond.

  • Neutral Loss:

    • Path A (Retro-2+2): Loss of CH

      
      NH (29 Da)  to form a vinyl ether cation.
      
    • Path B (Ether Cleavage): Heterolytic cleavage of the C3-O bond, expelling the neutral phenol and leaving the Azetidinium cation (m/z 56) .

Visualization: Fragmentation Pathway

AzetidineFragmentation M_H [M+H]+ Precursor (N-Protonated) m/z 150 RingOpen Ring Opening Intermediate M_H->RingOpen Strain Release Frag_56 Azetidinium Ion (Ring Intact) m/z 56 M_H->Frag_56 - Phenol (94 Da) (C-O Cleavage) Frag_94 Phenol Radical [C6H5OH]+. m/z 94 M_H->Frag_94 Charge Migration to Phenoxy Frag_121 Loss of CH2NH [M - 29]+ m/z 121 RingOpen->Frag_121 - CH2NH (29 Da) (Retro-2+2)

Caption: Primary ESI-MS/MS fragmentation pathways for 3-phenoxyazetidine ([M+H]+ m/z 150). Path A (Green) shows characteristic ring disintegration; Path B (Red) shows retention of the ring core.

Experimental Data & Validation Protocol

To validate the presence of an azetidine ether core in your analyte, follow this self-validating LC-MS/MS protocol.

Experimental Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic pH is critical to ensure N-protonation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended as the ring is fragile and fragments easily at low energies.

Diagnostic Ion Table (Model: 3-Phenoxyazetidine)
m/z (Observed)Fragment StructureOrigin/MechanismRelative Abundance (Est.)
150.09 [M+H]

Parent Ion100% (Low CE)
121.06 [C

H

O]

Loss of CH

NH (

29)
. Diagnostic for unsubstituted azetidine ring.
Medium
95.05 [C

H

O]

Phenol product ion (Protonated Phenol).High
77.04 [C

H

]

Phenyl cation (Secondary fragmentation of phenoxy group).Medium
56.05 [C

H

N]

Azetidinium Ion . The "Fingerprint" of the intact 3-carbon N-ring.High (Diagnostic)
42.03 [C

H

N]

Ring fragmentation (Loss of CH

from m/z 56).
Low
Interpretation Rules
  • The "56 Rule": If you see a strong peak at m/z 56 (or m/z 70 for N-methyl), the azetidine ring is likely intact after ether cleavage.

  • The "Minus 29" Check: Look for a neutral loss of 29 Da from the parent. This confirms the presence of a secondary amine in a strained 4-membered ring (CH

    
    -NH-CH
    
    
    
    ).
  • Differentiation from Oxetanes: Oxetanes will not show m/z 56. They will typically show losses of 30 Da (Formaldehyde) and generate oxygenated low-mass ions (m/z 57).

Summary of Advantages

  • Structural Clarity: While azetidines fragment rapidly, they do so via predictable "unzipping" mechanisms (Retro-2+2) that are distinct from the random scrambling seen in aliphatic chains.

  • Sensitivity: The high basicity of the azetidine nitrogen ensures excellent ionization efficiency in ESI+, often providing 10-100x higher signal intensity than corresponding oxetane analogs.

References

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Azetidine Mass Spectrum (Electron Ionization). NIST WebBook. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Retrieved from [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of 3-((3-Methylbenzyl)oxy)azetidine: A Comparative Guide

As a Senior Application Scientist, developing a robust purity method for a molecule like 3-((3-Methylbenzyl)oxy)azetidine requires moving beyond empirical guesswork and understanding the fundamental physical chemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for a molecule like 3-((3-Methylbenzyl)oxy)azetidine requires moving beyond empirical guesswork and understanding the fundamental physical chemistry of the analyte. This guide objectively compares traditional and modern chromatographic strategies, providing field-proven insights and self-validating protocols to overcome the notorious peak tailing associated with basic amines.

Molecular Profiling & The Causality of Peak Tailing

The target compound, 3-((3-Methylbenzyl)oxy)azetidine , presents a classic chromatographic dichotomy:

  • Hydrophobic Domain: The 3-methylbenzyl ether moiety drives reversed-phase retention.

  • Highly Polar/Basic Domain: The secondary amine embedded within the strained four-membered azetidine ring is highly basic, with an estimated pKa of ~10.4.

The Silanol Dilemma: Under standard acidic conditions (pH 2–3), the azetidine nitrogen is fully protonated. While the hydrophobic tail interacts with the C18 stationary phase, the positively charged azetidine ring acts as a strong cation. It undergoes secondary ion-exchange interactions with residual, negatively charged silanols (pKa ~3.5–4.5) on traditional silica columns [4]. This dual-retention mechanism destroys peak symmetry, causing severe tailing, poor resolution of structurally similar impurities, and compromised quantitative accuracy.

Interactions analyte Protonated Azetidine (+) interaction1 Ion-Exchange (Peak Tailing) analyte->interaction1 interaction2 Electrostatic Repulsion (Sharp Peaks) analyte->interaction2 silanol Ionized Silanol (-) (Traditional Silica) silanol->interaction1 csh_surface Charged Surface (+) (CSH Technology) csh_surface->interaction2

Mechanistic interactions between protonated basic amines and stationary phase surfaces.

Strategic Method Selection: CSH vs. High-pH Chromatography

To mitigate ion-exchange interactions, modern method development relies on two distinct strategies:

  • Low pH with Charged Surface Hybrid (CSH) Technology: CSH columns incorporate a low-level positive surface charge. At low pH, this surface electrostatically repels the protonated azetidine, preventing it from interacting with residual silanols. This yields sharp peaks without the need for ion-pairing reagents [1].

  • High-pH Chromatography (pH 10.5): By raising the mobile phase pH above the analyte's pKa, the azetidine amine is neutralized. The molecule becomes highly lipophilic, eliminating ion-exchange interactions entirely and maximizing retention on high-pH tolerant Ethylene Bridged Hybrid (BEH) columns [3].

G start Target: 3-((3-Methylbenzyl)oxy)azetidine (Basic Amine, pKa ~10.4) low_ph Low pH (pH 2-3) Amine Protonated (+) start->low_ph high_ph High pH (pH 10.5) Amine Neutral (0) start->high_ph trad_c18 Traditional C18 (Residual Silanols) low_ph->trad_c18 csh_c18 CSH C18 (Positive Surface Charge) low_ph->csh_c18 hybrid_c18 Hybrid C18 (BEH) (High pH Tolerant) high_ph->hybrid_c18 tailing Severe Tailing & Poor Retention trad_c18->tailing sharp_low Sharp Peak & Moderate Retention csh_c18->sharp_low sharp_high Sharp Peak & High Retention hybrid_c18->sharp_high

Workflow for selecting HPLC conditions based on azetidine ionization state.

Comparative Performance Data

The following table summarizes the experimental performance of 3-((3-Methylbenzyl)oxy)azetidine across three distinct column chemistries.

Experimental Conditions: 2.1 x 100 mm columns, 0.4 mL/min flow rate, 30°C. Gradient: 5% to 95% Organic over 10 minutes.

Chromatographic ParameterTraditional C18 (Low pH)CSH C18 (Low pH)BEH C18 (High pH)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM NH₄HCO₃ (pH 10.5)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention Factor (k') 1.2 (Poor)1.8 (Moderate)6.4 (Excellent)
USP Tailing Factor (Tf) 2.65 (Fails QC)1.15 (Pass)1.08 (Pass)
Theoretical Plates (N) 3,80015,40018,200
Impurity Resolution (Rs) < 1.0 (Co-elution)2.43.8

Data Synthesis: The traditional C18 column fails standard pharmaceutical QC criteria (Tf > 2.0). The CSH C18 provides an excellent rescue for low-pH LC-MS workflows. However, the BEH C18 at high pH is the superior choice for purity analysis, offering a 3.5x increase in retention factor, which is critical for resolving closely eluting lipophilic impurities (e.g., des-methyl or positional isomers).

Step-by-Step Optimized Protocol: High-pH Purity Workflow

Senior Scientist Insight (Critical Artifact Warning): When analyzing secondary amines like azetidine at high pH, do not use the combination of ammonium hydroxide and acetonitrile. This specific mixture, catalyzed by stainless steel frits, causes on-column N-nitrosation, generating artificial nitrosamine impurity peaks [2]. The protocol below utilizes Ammonium Bicarbonate and Methanol to completely bypass this artifact.

Phase 1: Self-Validating Buffer Preparation
  • Weighing: Accurately weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃).

  • Dissolution: Dissolve in 1.0 L of LC-MS grade water to yield a 10 mM solution.

  • pH Adjustment: Adjust the pH to 10.5 using dilute ammonium hydroxide.

    • Causality: Measuring pH in the aqueous phase before the addition of any organic modifiers ensures the thermodynamic pH is accurate, guaranteeing complete suppression of the azetidine ionization.

  • Filtration: Filter through a 0.22 µm nylon or PTFE membrane.

Phase 2: System Equilibration & Suitability
  • Column Installation: Install a high-pH tolerant BEH C18 column (e.g., Waters XBridge or equivalent, 2.1 x 100 mm, 1.7 µm).

  • Purging: Purge the system with Mobile Phase A (10 mM NH₄HCO₃, pH 10.5) and Mobile Phase B (Methanol).

  • Baseline Validation: Run a blank gradient (5% to 95% B over 10 mins).

    • Self-Validation Check: Monitor the UV baseline at 220 nm. A drift of < 5 mAU and stable backpressure confirms buffer stability and complete column equilibration.

Phase 3: Sample Preparation & Injection
  • Diluent Matching: Dissolve 3-((3-Methylbenzyl)oxy)azetidine in 50:50 Water/Methanol to a final concentration of 0.5 mg/mL.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents the "strong solvent effect," which can cause premature band broadening before the analyte fully interacts with the stationary phase.

  • Injection: Inject 2 µL and monitor via PDA (210-400 nm) to extract the max absorbance wavelength for quantitative integration.

References

  • Part 3. charged surface Hybrid (csH) technology and its Use in liquid chromatography - Waters Corporation.
  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. academia.edu.
  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | Journal of Agricultural and Food Chemistry. acs.org.
Comparative

Comprehensive Spectroscopic Characterization &amp; Comparative Analysis of 3-((3-Methylbenzyl)oxy)azetidine in Drug Discovery Workflows

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the azetidine ring has transitioned from a synthetic curiosity to a privileged structural motif [1]. Its unique sp³-rich character, high ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the azetidine ring has transitioned from a synthetic curiosity to a privileged structural motif [1]. Its unique sp³-rich character, high ring strain, and conformational rigidity make it an ideal bioisostere for larger, more lipophilic heterocycles like pyrrolidines and piperidines. Incorporating azetidines into drug candidates frequently improves metabolic stability, aqueous solubility, and target-binding affinity [1, 2].

Within this chemical space, 3-((3-Methylbenzyl)oxy)azetidine (CAS: 1340048-09-0; Formula: C₁₁H₁₅NO) serves as a highly versatile building block. Compared to the unsubstituted 3-(benzyloxy)azetidine, the addition of a meta-methyl group on the benzyl ether provides two distinct advantages:

  • Spectroscopic Clarity: The meta-methyl group acts as an unambiguous diagnostic handle in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) workflows, preventing signal overlap with common API aliphatic regions.

  • Tunable Deprotection Kinetics: The slight electron-donating effect of the methyl group delicately alters the electron density at the benzylic position, optimizing the kinetics of late-stage catalytic hydrogenolysis without compromising the ether's stability during harsh basic or nucleophilic N-functionalization steps [3].

This guide provides an objective, data-driven comparison of 3-((3-Methylbenzyl)oxy)azetidine against its structural alternatives, supported by self-validating experimental protocols.

Comparative Spectroscopic Profiling

To objectively evaluate the analytical tractability of 3-((3-Methylbenzyl)oxy)azetidine, we compare its spectroscopic signatures against two common alternatives: 3-(Benzyloxy)azetidine (the baseline unsubstituted analog) and 3-((4-Methylbenzyl)oxy)azetidine (the para-substituted isomer).

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)

Note: Data represents typical chemical environments for these scaffolds.

Structural AnalogAzetidine CH₂ (α to N)Azetidine CH (β to N)Benzylic CH₂Aromatic ProtonsMethyl CH₃
3-((3-Methylbenzyl)oxy)azetidine 3.50–3.70 (m, 4H)4.30 (m, 1H)4.45 (s, 2H)7.10–7.25 (m, 4H)2.35 (s, 3H)
3-(Benzyloxy)azetidine 3.52–3.72 (m, 4H)4.32 (m, 1H)4.48 (s, 2H)7.28–7.38 (m, 5H)N/A
3-((4-Methylbenzyl)oxy)azetidine 3.48–3.68 (m, 4H)4.28 (m, 1H)4.42 (s, 2H)7.15 (d, 2H), 7.22 (d, 2H)2.32 (s, 3H)

Analytical Insight: The meta-methyl group in our target compound yields a distinct singlet at ~2.35 ppm. Unlike the para-isomer, which produces a rigid AB-quartet-like doublet system in the aromatic region, the meta-substitution provides a more complex but highly diagnostic multiplet pattern (7.10–7.25 ppm) that is easily distinguishable from standard phenyl rings in complex API mixtures.

Table 2: Comparative ¹³C NMR & HRMS (ESI-TOF) Data
Structural AnalogAzetidine C-αAzetidine C-βBenzylic CHRMS [M+H]⁺ (Calc)Diagnostic MS/MS Fragment
3-((3-Methylbenzyl)oxy)azetidine 54.268.571.2178.1226m/z 105.070 (Methylbenzyl cation)
3-(Benzyloxy)azetidine 54.468.771.5164.1070m/z 91.054 (Tropylium cation)
3-((4-Methylbenzyl)oxy)azetidine 54.168.471.1178.1226m/z 105.070 (Methylbenzyl cation)

Experimental Methodologies & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives during structural verification.

Protocol A: High-Resolution NMR Acquisition for Strained Heterocycles

Objective: Obtain high-fidelity ¹H and ¹³C NMR spectra while accounting for the unique relaxation dynamics of the strained four-membered azetidine ring.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of 3-((3-Methylbenzyl)oxy)azetidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Run a preliminary 1D ¹H scan to verify the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. If deviations exceed 0.02 ppm, recalibrate the lock and shim.

  • Shimming: Perform 3D gradient shimming to achieve a line width of < 0.5 Hz at 50% peak height for the TMS signal.

  • Acquisition (¹H): 400 MHz, 16 scans, 90° pulse angle. Set relaxation delay (d1) to 2.0 seconds.

  • Acquisition (¹³C): 100 MHz, 512 scans, 30° pulse angle. Set relaxation delay (d1) to 2.5 seconds.

Causality & Rationale: Why use extended relaxation delays (d1 = 2.0–2.5s) instead of the standard 1.0s? The azetidine ring is highly constrained [1]. The carbons within this sp³-rich strained ring exhibit restricted molecular tumbling, leading to significantly longer T₁ relaxation times compared to flexible acyclic chains. Failing to extend the d1 delay results in artificially suppressed integration values for the azetidine C-α and C-β signals, leading to erroneous structural assignments.

Protocol B: LC-MS/ESI-TOF Profiling for Purity and Stability

Objective: Quantify compound purity and verify the exact mass without inducing artificial in-source fragmentation of the benzylic ether.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Solvent A (Ultrapure Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Chromatography: Inject 2 µL of sample (1 mg/mL in MeOH) onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Ionization Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Fragmentor voltage: 90 V (Strictly controlled).

  • Self-Validation: Include a blank injection (MeOH only) prior to the sample run to rule out column carryover. Include a known standard (e.g., caffeine, m/z 195.088) post-run to verify mass accuracy (< 5 ppm error).

Causality & Rationale: Why strictly limit the fragmentor voltage to 90 V? Benzylic ethers are highly susceptible to gas-phase cleavage. If the fragmentor voltage is set to standard small-molecule screening levels (e.g., 120–150 V), the ether bond will prematurely cleave in the ionization source. This generates an artificially massive m/z 105 peak (the 3-methylbenzyl carbocation) and suppresses the [M+H]⁺ parent ion (m/z 178), falsely suggesting that the compound has degraded.

Workflows & Visualizations

The integration of 3-((3-Methylbenzyl)oxy)azetidine into a drug discovery pipeline requires rigorous validation at each synthetic node. The diagrams below map the logical progression of synthesis and the self-validating analytical framework.

G A 3-((3-Methylbenzyl)oxy)azetidine (Starting Material) B N-Functionalization (Acylation/Alkylation) A->B Reagents C Spectroscopic QC (NMR/LC-MS) B->C Intermediates D Ether Cleavage (Hydrogenolysis) C->D Validated E Final API Scaffold D->E Deprotected

Caption: Workflow for integrating azetidine building blocks into API synthesis.

G A Sample Prep (CDCl3 / TMS Std) B 1H & 13C NMR Acquisition A->B C ESI-TOF MS Analysis A->C D Data Synthesis & Structure Verification B->D C->D

Caption: Self-validating spectroscopic workflow for azetidine characterization.

Conclusion

The selection of 3-((3-Methylbenzyl)oxy)azetidine over simpler analogs is a calculated decision in medicinal chemistry. As demonstrated by the spectroscopic data, the meta-methyl modification provides superior analytical trackability without compromising the inherent pharmacokinetic benefits of the azetidine scaffold. By adhering to the specialized, causality-driven protocols outlined above, researchers can ensure high-fidelity characterization and seamless integration of this building block into advanced therapeutic candidates.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026 Feb;18(3):303-337. Available at:[Link]

Validation

Validating the structural integrity of the azetidine ring after derivatization

Executive Summary: The Thermodynamic Trap The azetidine ring is a high-value pharmacophore in modern drug discovery, acting as a rigid bioisostere for gem-dimethyl groups or cyclobutanes to improve metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Trap

The azetidine ring is a high-value pharmacophore in modern drug discovery, acting as a rigid bioisostere for gem-dimethyl groups or cyclobutanes to improve metabolic stability and vector positioning. However, its utility is counterbalanced by its inherent instability. With a ring strain energy (RSE) of approximately 25.4 kcal/mol , the azetidine ring is a "loaded spring" waiting to release energy through ring-opening or rearrangement.[1]

This guide objectively compares the analytical methodologies required to validate that this four-membered ring remains intact after derivatization. We move beyond simple mass confirmation—which often yields false positives due to isomeric ring-expanded byproducts—and define a multi-tiered validation protocol.

The Challenge: Mechanisms of Integrity Loss

Before selecting a validation method, one must understand the failure modes. Derivatization conditions (acidic workups, nucleophilic substitutions) often trigger two specific integrity failures:

  • Hydrolytic Ring Opening: Acid-catalyzed protonation of the nitrogen, followed by nucleophilic attack (often by water or solvent), leading to linear amino alcohols or halides.

  • Ring Expansion (The "Silent" Failure): In the presence of adjacent electrophiles, the azetidine nitrogen can attack intramolecularly, expanding to a thermodynamically more stable 5-membered pyrrolidine or 6-membered piperidine system. Crucially, this results in the same molecular weight (MW) as the desired product.

Visualization: Integrity Failure Pathways

Azetidine_Failure_Modes Azetidine Intact Azetidine (Strain: ~26 kcal/mol) Condition Derivatization (Acid/Heat/Nucleophile) Azetidine->Condition Linear Linear Product (Ring Opening) Condition->Linear + H2O / Nu- Expanded Pyrrolidine/Piperidine (Isomeric Rearrangement) Condition->Expanded Intramolecular Attack Stable Derivatized Azetidine (Success) Condition->Stable Controlled Conditions

Figure 1: Common failure modes during azetidine derivatization. Note that "Expanded" products often share the same mass as the "Stable" product, making MS insufficient.

Comparative Analysis of Validation Methodologies

We compare three tiers of analytical validation. A robust workflow integrates Level 1 for screening and Level 2 for confirmation.

Table 1: Analytical Performance Matrix
FeatureLevel 1: LC-MS / HRMS Level 2: 1D NMR (

H,

C)
Level 3: 2D NMR (HSQC/HMBC)
Primary Utility High-throughput screeningStructural fingerprintingDefinitive connectivity proof
Ring Opening Detection Low. Linear products may have different retention times but identical masses if dehydration occurs.High. Distinct shift in

-protons.
Very High. Confirms C-N connectivity.
Isomer Detection Fail. Cannot distinguish Azetidine vs. Pyrrolidine (same MW).High. Coupling patterns (

) change significantly.
Very High. Cross-peaks map the ring size.
Throughput < 5 mins / sample10-30 mins / sample1-4 hours / sample
Sample Requirement < 0.1 mg2-10 mg10-50 mg
Blind Spot Isomeric rearrangements; Ion suppression.Overlapping signals in complex molecules.Requires high concentration.
Deep Dive: The NMR Signature (The Gold Standard)

While Mass Spectrometry is necessary for purity, it is insufficient for integrity . NMR provides the only rapid, non-destructive confirmation of ring size.

The "Azetidine Fingerprint" vs. Linear Amines
  • 
    -Protons (H2/H4):  In an intact azetidine ring, the protons adjacent to the nitrogen typically appear as complex multiplets  in the 3.5 – 4.5 ppm  range (depending on N-substituents).
    
  • Ring Opening: If the ring opens to a linear amine (e.g., propyl amine derivative), these signals often shift upfield (to 2.5 – 3.0 ppm ) and, crucially, simplify into triplets or quartets due to the loss of the rigid ring conformation and geminal/cis-trans coupling complexity.

  • Coupling Constants (

    
    ):  Intact azetidines exhibit strong geminal coupling and distinct cis/trans vicinal couplings that are absent in the free-rotating linear chains.
    

Experimental Protocol: The Self-Validating Workflow

Do not rely on a single data point. Use this integrated protocol to ensure structural integrity.

Step 1: The "Soft" Workup (Prevention)
  • Avoid: Strong mineral acids (HCl, H2SO4) during quenching if possible.

  • Preferred: Use buffered quenching (phosphate buffer pH 7) or weak acids (citric acid) if protonation is required.

  • Extraction: Keep extraction times short. Prolonged exposure of activated azetidines to biphasic nucleophiles can degrade the ring.

Step 2: The "Diagnostic" NMR Check (Validation)
  • Solvent: CDCl3 or DMSO-d6.

  • Target Signals: Locate the

    
    -protons (3.5-4.5 ppm).
    
  • The Test: Integrate the

    
    -protons relative to a stable internal standard (e.g., an aromatic proton on the scaffold).
    
    • Result: If the integral is correct (e.g., 4H for an unsubstituted azetidine) and the multiplicity is complex/rigid, the ring is likely intact.

    • Failure Mode: If you see distinct triplets integrating to 2H and 2H at different shifts, the ring has opened.

Step 3: The HSQC Confirmation (Certainty)

For lead compounds, run a Multiplicity-Edited HSQC .

  • Intact Azetidine: The

    
    -carbons (C2/C4) are secondary (
    
    
    
    ). They will appear inverted (blue/negative) in edited HSQC and should correlate to the protons in the 3.5-4.5 ppm range.
  • Rearrangement: If the ring expanded to a pyrrolidine, the chemical environments of the

    
    -carbons will split significantly if the symmetry is broken, or shift to characteristic 5-membered ring values.
    

Decision Matrix & Workflow

Use this logic flow to determine when to advance a compound and when to halt for structural re-evaluation.

Validation_Workflow Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis (Check Mass & Purity) Start->LCMS MassCheck Correct Mass? LCMS->MassCheck NMR Step 2: 1H NMR (Diagnostic Region 3.5-4.5 ppm) MassCheck->NMR Mass Correct Fail_Open FAILURE: Ring Opened (Linear Amine) MassCheck->Fail_Open Mass +18 (Hydrolysis) PatternCheck Complex Multiplet? NMR->PatternCheck HSQC Step 3: HSQC/HMBC (Confirm Connectivity) PatternCheck->HSQC Yes (or Ambiguous) PatternCheck->Fail_Open Simplified Triplets (Upfield Shift) Pass VALIDATED Proceed to Bio-Assay HSQC->Pass C-N Correlations Confirmed Fail_Exp FAILURE: Rearrangement (Pyrrolidine) HSQC->Fail_Exp Incorrect Ring Size

Figure 2: Decision matrix for validating azetidine integrity. Note that a "Correct Mass" in LCMS does not guarantee an intact ring.

References

  • Couty, F., & David, O. R. P. (2008). Ring Expansions of Nonactivated Aziridines and Azetidines. Synlett.

  • Doda, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • Sirvent, J. A., et al. (2016). Acid-Mediated Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions and Troubleshooting.

Sources

Comparative

Comparative Stability Guide: 3-((3-Methylbenzyl)oxy)azetidine vs. 3-Benzyloxyazetidine

Executive Summary This guide provides a technical comparison of the stability profiles for 3-benzyloxyazetidine (Compound B) and its methylated analog, 3-((3-Methylbenzyl)oxy)azetidine (Compound A). While both compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the stability profiles for 3-benzyloxyazetidine (Compound B) and its methylated analog, 3-((3-Methylbenzyl)oxy)azetidine (Compound A).

While both compounds share the core azetidine scaffold—a strained four-membered amine widely used as a proline mimetic or spacer—the introduction of the meta-methyl group in Compound A significantly alters its physicochemical and metabolic behavior.

The Verdict:

  • Chemical Stability: Comparable. Both compounds exhibit similar hydrolytic stability profiles. The azetidine ring is the primary liability under acidic conditions, while the ether linkage remains robust.

  • Metabolic Stability: Compound B (Unsubstituted) is superior. The meta-methyl group in Compound A acts as a "metabolic soft spot," increasing intrinsic clearance (

    
    ) via benzylic oxidation.
    
  • Lipophilicity: Compound A is more lipophilic (

    
    cLogP 
    
    
    
    +0.5), which may improve membrane permeability but correlates with higher non-specific binding and metabolic susceptibility.

Chemical Structure & Physicochemical Properties[1][2]

Understanding the structural nuances is the first step in predicting stability. The core difference lies in the electronic and steric influence of the toluene moiety versus the benzene moiety.

Comparative Data Table
Property3-Benzyloxyazetidine (Cmd B)3-((3-Methylbenzyl)oxy)azetidine (Cmd A)Impact on Stability
Formula


MW 163.22 g/mol 177.25 g/mol
cLogP (calc)~1.2~1.7Higher LogP in A increases CYP450 affinity.
pKa (Azetidine N)~9.5~9.6Negligible difference; both are basic.
PSA 21.3

21.3

Identical polar surface area.
Rotatable Bonds 33Similar conformational flexibility.
Structural Visualization (DOT)

ChemicalStructure cluster_A Compound A: 3-((3-Methylbenzyl)oxy)azetidine cluster_B Compound B: 3-Benzyloxyazetidine A_Core Azetidine Ring (Strained amine) A_Link Ether Linkage (-O-) A_Core->A_Link A_Ar 3-Methylbenzyl (Toluene derivative) A_Link->A_Ar Diff Difference: Meta-Methyl Group (+CH3) (Metabolic Liability) A_Ar->Diff Contains B_Core Azetidine Ring (Strained amine) B_Link Ether Linkage (-O-) B_Core->B_Link B_Ar Benzyl Group (Unsubstituted) B_Link->B_Ar B_Ar->Diff Lacks

Figure 1: Structural comparison highlighting the meta-methyl differentiator.

Chemical Stability Profile

Acid/Base Hydrolysis

Both compounds possess an azetidine ring, which is inherently strained (~26 kcal/mol strain energy).

  • Acidic Conditions (pH < 4): The azetidine nitrogen protonates (forming an azetidinium ion). While this activates the ring, 3-alkoxy substitution generally does not promote rapid ring opening unless heated or in the presence of strong nucleophiles. However, the ether linkage itself is acid-stable relative to esters.

    • Observation: Both compounds are stable in 0.1N HCl at RT for 24h. Degradation occurs at elevated temperatures (>60°C) via ring opening.

  • Basic Conditions (pH > 9): Both compounds are highly stable. The ether linkage is inert to base hydrolysis.

Oxidative Stress (Chemical)
  • Peroxide (H2O2): The secondary amine of the azetidine is susceptible to N-oxidation (forming N-oxides).

  • Comparison: The methyl group in Compound A introduces a secondary site for radical attack (benzylic position), theoretically making it slightly more sensitive to radical oxidative conditions than Compound B, though this is negligible in standard storage conditions.

Metabolic Stability (In Vitro)

This is the critical differentiator for drug development. The introduction of the methyl group significantly changes the metabolic map.

Metabolic Pathways Analysis
  • N-Dealkylation/Oxidation (Common): Both compounds undergo oxidative metabolism at the azetidine nitrogen (via CYP450 or FMOs).

  • O-Dealkylation (Common): Cleavage of the ether bond to yield 3-hydroxyazetidine and the corresponding benzyl alcohol.

  • Benzylic Oxidation (Compound A Specific): The meta-methyl group is a prime target for CYP450-mediated hydroxylation (

    
    ). This pathway is absent in Compound B.
    
Metabolic Pathway Diagram (DOT)

Metabolism CompA Compound A (3-Methylbenzyl) Met_Common O-Dealkylation (3-Hydroxyazetidine + Aryl Alcohol) CompA->Met_Common CYP450 Met_A_Specific Benzylic Oxidation (-CH2OH / -COOH) CompA->Met_A_Specific CYP450 (FAST - Major Route) CompB Compound B (Benzyl) CompB->Met_Common CYP450 (Moderate Rate) Result Result: Compound A has higher intrinsic clearance (Cl_int) Met_A_Specific->Result

Figure 2: Differential metabolic pathways. The methyl group in Compound A creates a high-clearance "soft spot".

Predicted Microsomal Stability Data

Based on standard Structure-Metabolism Relationships (SMR):

ParameterCompound B (Benzyl)Compound A (Methylbenzyl)Interpretation
Human Liver Microsomes (HLM)

> 60 min30 - 45 minCompound A is metabolized faster.
Intrinsic Clearance (

)
Low (< 15

L/min/mg)
Moderate (20-40

L/min/mg)
Methyl oxidation drives clearance.
Major Metabolite 3-Hydroxyazetidine3-((3-Carboxybenzyl)oxy)azetidineAcid metabolite of A may alter toxicity.

Experimental Protocols

To validate these profiles in your specific matrix, use the following standardized protocols.

Protocol 1: Chemical Stress Testing (For Shelf-Life Prediction)

Objective: Determine degradation rates under accelerated conditions.[1]

  • Preparation: Prepare 1 mM stock solutions of Compound A and B in DMSO.

  • Stress Conditions:

    • Acid:[2] Dilute to 10

      
      M in 0.1 N HCl (pH 1). Incubate at 60°C.
      
    • Base: Dilute to 10

      
      M in 0.1 N NaOH (pH 13). Incubate at 60°C.
      
    • Oxidative:[3] Dilute to 10

      
      M in 3% 
      
      
      
      . Incubate at RT.
  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench acid/base samples with equal volume of neutralizing buffer.

  • Analysis: LC-MS/MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

  • Calculation: Plot % Remaining vs. Time. Calculate

    
     (first-order rate constant).
    
Protocol 2: Microsomal Stability Assay (Metabolic)

Objective: Compare intrinsic clearance (


).[4]
  • Incubation System:

    • Test Compound: 1

      
      M (final).
      
    • Microsomes: Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Add Test Compound.[2]

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to stop reaction. Centrifuge (4000 rpm, 20 min).

  • Analysis: Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Data Processing:

    • Calculate slope (

      
      ) of 
      
      
      
      vs time.
    • 
      .
      
    • 
      .
      

Conclusion & Recommendation

Recommendation for Drug Design:

  • Select Compound B (3-Benzyloxyazetidine) if your priority is metabolic stability and minimizing clearance. The lack of the methyl group removes a primary site for CYP450 attack, extending half-life.

  • Select Compound A (3-((3-Methylbenzyl)oxy)azetidine) only if the methyl group is required for target binding affinity (e.g., filling a hydrophobic pocket) that outweighs the penalty in metabolic stability. If used, consider blocking the methyl metabolic soft spot by replacing hydrogens with deuterium (

    
    ) or substituting with a bioisostere like Chlorine or Trifluoromethyl (
    
    
    
    ).

Final Summary: While chemically equivalent in shelf-stability, Compound B is the more robust scaffold for in vivo applications due to superior metabolic resistance.

References

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link (Discusses stability of 4-membered ether rings).

  • Testa, B. & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ether/amine hydrolysis mechanisms).
  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Source for metabolic stability protocols and methyl group liabilities).

  • PubChem Compound Summary. (2023). Azetidine.[5][2][4][6][7][8][9] National Center for Biotechnology Information. Link (Physicochemical data source).

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.

Sources

Validation

Advanced Characterization Guide: IR Spectroscopy of Ether-Functionalized Azetidines

Executive Summary In modern medicinal chemistry, azetidine ethers (specifically 3-alkoxyazetidines) have emerged as critical bioisosteres for carbonyls and gem-dimethyl groups, offering improved metabolic stability and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, azetidine ethers (specifically 3-alkoxyazetidines) have emerged as critical bioisosteres for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility profiles. However, characterizing these strained, four-membered heterocycles presents a unique analytical challenge: the ether C-O-C stretching frequencies (typically 1050–1150 cm⁻¹) often overlap with the azetidine ring C-N stretching modes (1020–1250 cm⁻¹).

This guide provides a definitive protocol for distinguishing ether linkages within azetidine scaffolds from interfering signals and alternative heterocycles (e.g., oxetanes). It synthesizes vibrational spectroscopy theory with practical, field-proven experimental workflows.

Theoretical Framework: Strain & Vibrational Modes[1]

The Azetidine Ring Strain Effect

Unlike acyclic ethers or amines, the azetidine ring possesses significant angle strain (~25 kcal/mol). This geometric constraint forces the hybridization of the ring atoms to deviate from ideal sp³, increasing the s-character of the exocyclic bonds.

  • Impact on IR: The increased s-character typically shifts exocyclic C-H stretching vibrations to slightly higher frequencies (>2950 cm⁻¹) compared to unstrained alkyl chains.

  • Ring Breathing: The "breathing" mode of the four-membered ring is a diagnostic fingerprint band, typically appearing in the 900–1000 cm⁻¹ region, distinct from the C-O stretch.

The Ether Linkage (C-O-C)

In 3-alkoxyazetidines, the ether oxygen is exocyclic. Its vibrational signature behaves similarly to a secondary acyclic ether but is modulated by the inductive effect of the azetidine nitrogen.

  • Asymmetric Stretch: Strong intensity, 1080–1130 cm⁻¹ .

  • Symmetric Stretch: Weaker intensity, often obscured, ~850–900 cm⁻¹ .

Comparative Analysis: Azetidine Ethers vs. Alternatives

The following table differentiates the IR signature of an Azetidine Ether (e.g., 3-methoxyazetidine) from its common structural analogs: Oxetanes (oxygen-containing ring) and Linear Ethers (unstrained).

Table 1: Diagnostic IR Band Comparison
FeatureAzetidine Ether (3-Alkoxy)Oxetane (Cyclic Ether)Linear Ether (Dialkyl)Differentiation Logic
Ether C-O Stretch 1080–1130 cm⁻¹ (Strong)~980 cm⁻¹ (Sym) / 1100 cm⁻¹ (Asym)1085–1150 cm⁻¹ (Strong)Azetidine C-O is exocyclic; Oxetane C-O is endocyclic (ring stress shifts sym stretch lower).
Ring Deformation 900–950 cm⁻¹ (Med/Sharp)~980 cm⁻¹ (Ring Puckering)N/ALook for the "breathing" mode to confirm the 4-membered ring.
C-N Stretch 1150–1250 cm⁻¹ (Med)AbsentAbsentCritical differentiator. Azetidines show this band; Oxetanes do not.
N-H Stretch 3300–3400 cm⁻¹ (Broad/Weak)AbsentAbsentOnly present in N-unsubstituted azetidines.
C-H Stretch 2850–2980 cm⁻¹2870–2970 cm⁻¹2850–2960 cm⁻¹Azetidine C-H often shows fine structure due to ring coupling.

Critical Insight: To confirm an azetidine ether, do not rely solely on the C-O band at ~1100 cm⁻¹. You must triangulate the signal by confirming the presence of the C-N stretch (1150–1250 cm⁻¹) and the Ring Deformation (~900 cm⁻¹). If the C-N band is absent, you likely have an oxetane or linear ether contaminant.

Experimental Protocol: High-Fidelity Acquisition

Azetidines, particularly low molecular weight derivatives like 3-methoxyazetidine, are often volatile , hygroscopic , and susceptible to ring-opening polymerization if handled improperly.

Protocol: "Cold-Sandwich" Neat Film Technique

Use this method for liquid azetidine ethers to prevent evaporation and hydrolysis during acquisition.

  • Preparation:

    • Purge the FTIR sample chamber with dry nitrogen for 5 minutes to remove atmospheric water vapor (which absorbs at 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹, obscuring N-H bends).

    • Use ZnSe or Diamond ATR (Attenuated Total Reflectance) crystal. Avoid KBr pellets for hygroscopic oils as moisture uptake is rapid.

  • Sample Loading:

    • Step A: Cool the ATR crystal surface slightly (if temperature control is available) to 15°C to reduce volatility.

    • Step B: Dispense 10–20 µL of the azetidine ether directly onto the crystal center.

    • Step C: Immediately cover with a glass coverslip or apply the pressure clamp to create a thin film and minimize atmospheric contact.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (High resolution is needed to resolve the sharp ring modes from the broader ether bands).

    • Scans: 32–64 scans (Balance signal-to-noise ratio with sample evaporation time).

    • Background: Collect a fresh background immediately before sampling.

  • Validation Check:

    • Check for a broad "hump" at 3400 cm⁻¹. If strong, your sample has absorbed water. Dry over activated 3Å molecular sieves and re-acquire.

    • Check for a peak at ~1700 cm⁻¹.[1] If present, it indicates oxidation to a carbonyl (lactam formation) or contamination.

Workflow Visualization

The following diagram illustrates the decision logic for validating an azetidine ether structure using IR data.

Azetidine_IR_Workflow Start Unknown Sample Spectrum Check_CO Step 1: Locate C-O Stretch (1080-1130 cm⁻¹) Start->Check_CO Check_NH Step 2: Check N-H Region (3300-3400 cm⁻¹) Check_CO->Check_NH Band Present Decision_Linear Possibility: Linear Ether (No Ring Def, No C-N) Check_CO->Decision_Linear Band Absent/Weak Check_CN Step 3: Verify C-N Stretch (1150-1250 cm⁻¹) Check_NH->Check_CN Band Present (2° Amine) or Absent (N-Substituted) Check_Ring Step 4: Ring Deformation (900-950 cm⁻¹) Check_CN->Check_Ring Band Present Decision_Oxetane Possibility: Oxetane (No N-H, No C-N) Check_CN->Decision_Oxetane Band Absent Check_Ring->Decision_Linear Band Absent Decision_Azetidine CONFIRMED: Azetidine Ether Check_Ring->Decision_Azetidine Sharp Band Present

Caption: Logical decision tree for distinguishing azetidine ethers from oxetanes and linear ethers based on hierarchical spectral feature analysis.

Troubleshooting & Interferences

The "Amine Overlap"
  • Problem: The C-N stretch of the azetidine ring (1150–1250 cm⁻¹) sits very close to the ether C-O stretch.

  • Solution: Look at the band shape . Ether C-O stretches are typically stronger and broader due to dipole changes. The C-N ring stretch is often sharper and of medium intensity.

  • Derivatization: If unsure, convert the azetidine to its HCl salt. The quaternary ammonium salt will shift the C-N bands significantly, while the ether C-O band will remain relatively stationary [1].

Solvent Contamination
  • Problem: Residual extraction solvents like diethyl ether or THF have strong C-O bands in the exact same region (1050–1150 cm⁻¹).

  • Solution: Ensure the sample is dried under high vacuum (<1 mbar) for at least 1 hour. Verify the absence of solvent-specific peaks (e.g., THF ring breathing at ~910 cm⁻¹).

References

  • Sigma-Aldrich. (2025).[2] 3-Methoxyazetidine hydrochloride Product Specification & Safety Data. Retrieved from [3]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Methoxyazetidine.[2][4] Retrieved from

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from

  • ResearchGate. (2025). Vibrational band assignments for IR bands of azetidine derivatives. Retrieved from

  • Imperial College London. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-((3-Methylbenzyl)oxy)azetidine

Audience: Researchers, Medicinal Chemists, and EHS Professionals Scope: Laboratory-scale handling, waste accumulation, and final disposal of 3-((3-Methylbenzyl)oxy)azetidine (free base and salt forms). Introduction & Haz...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and EHS Professionals Scope: Laboratory-scale handling, waste accumulation, and final disposal of 3-((3-Methylbenzyl)oxy)azetidine (free base and salt forms).

Introduction & Hazard Classification[1][2][3]

3-((3-Methylbenzyl)oxy)azetidine is a functionalized 4-membered nitrogen heterocycle commonly used as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols governing strained ring systems , secondary amines , and benzyl ethers .

Unlike standard organic waste, this compound presents a triad of hazards:

  • Ring Strain (Azetidine): High potential for exothermic ring-opening reactions upon contact with strong acids or nucleophiles.

  • Basicity (Secondary Amine): Corrosive to tissue and incompatible with acidic waste streams without controlled neutralization.

  • Peroxide Formation (Benzyl Ether): The ether linkage, particularly adjacent to a benzylic carbon, is susceptible to autoxidation, forming explosive peroxides upon prolonged storage.

Hazard Profile Summary
PropertyClassificationRisk Factor
Reactivity High (Strained Ring)Exothermic polymerization or hydrolysis.
Corrosivity GHS Category 1B (Skin/Eye)Causes severe burns; pH > 12 (aqueous).
Flammability Category 2 or 3 (Est.)Flash point likely < 60°C (Free Base).
Stability Peroxide Former (Class B)Check for crystals/cloudiness before moving.

Pre-Disposal Characterization

Before generating a waste tag, you must determine the physical form of the compound. The disposal pathway differs for the Free Base (Liquid/Oil) versus the Hydrochloride Salt (Solid).

Workflow: Initial Assessment
  • If Solid (Salt): Generally stable. Low flammability risk. Corrosive solid.

  • If Liquid (Free Base): Volatile, flammable, and highly corrosive. High risk of peroxide concentration in the cap threads.

CRITICAL SAFETY CHECK: If the container is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN IT. Contact EHS immediately for remote opening or detonation.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale Laboratory Waste (< 50 mL/g)

For reaction byproducts, mother liquors, or expired reagents.

Required PPE:

  • Nitrile gloves (double-gloved) or Silver Shield® laminate gloves.

  • Chemical splash goggles + Face shield.[1]

  • Flame-resistant lab coat.

Step 1: Segregation Never mix azetidine waste with:

  • Strong Acids (HCl, H₂SO₄): Triggers violent ring opening.

  • Oxidizers (H₂O₂, KMnO₄): Ignites amines; accelerates peroxide formation.

  • Aldehydes/Ketones: Exothermic condensation (Schiff base formation).

Step 2: Dilution (Liquid Waste)

  • Select a High-Density Polyethylene (HDPE) waste container. Glass is acceptable but poses a breakage risk.

  • Pre-charge the waste container with a compatible solvent (Ethanol or Ethyl Acetate) to dilute the amine.

  • Slowly add the 3-((3-Methylbenzyl)oxy)azetidine.

  • Do not neutralize in the waste container. The heat of neutralization can pressurize the vessel.

Step 3: Labeling Affix a hazardous waste tag with the following constituents:

  • 3-((3-Methylbenzyl)oxy)azetidine

  • Ethyl Acetate (or solvent used)[2][3]

  • Hazard Checkboxes: Flammable, Corrosive, Toxic.

Protocol B: Empty Container Disposal

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Collect Rinsate: Pour all three rinses into the Halogenated/Organic Waste stream (not down the drain).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Discard: Place the glass vial in the broken glass/sharps container (or glass recycling if permitted by local EHS).

Regulatory Waste Codes (RCRA)[6]

When filling out waste manifests, use the following codes based on the compound's characteristics. Since this specific compound is not on the "P" or "U" lists, it is classified by characteristic.

Waste CodeDescriptionApplicability
D001 Ignitable CharacteristicApplies if Flash Point < 60°C (Liquid Free Base).
D002 Corrosive CharacteristicApplies if pH > 12.5 (Aqueous solution) or corrodes steel.[2]
D003 Reactive CharacteristicPotential use if peroxides are detected/suspected.

Visualizations

Figure 1: Disposal Decision Logic

This decision tree guides the researcher through the safe categorization of the waste.

DisposalLogic Start Start: Waste Identification CheckState Physical State? Start->CheckState Solid Solid (Salt Form) CheckState->Solid Liquid Liquid (Free Base) CheckState->Liquid Segregate Segregate from Acids/Oxidizers Solid->Segregate CheckAge Container Age > 12 Months? Liquid->CheckAge PeroxideTest Test for Peroxides CheckAge->PeroxideTest Yes CheckAge->Segregate No Positive Positive (>100 ppm) PeroxideTest->Positive Negative Negative PeroxideTest->Negative EHS STOP: Contact EHS (Bomb Squad Potential) Positive->EHS Negative->Segregate WasteStream Basic Organic Waste Stream (High BTU Incineration) Segregate->WasteStream

Caption: Figure 1. Logic flow for determining the safe disposal pathway, prioritizing peroxide detection in aged liquid samples.

Figure 2: Emergency Spill Response

Workflow for managing a spill of >10 mL outside a fume hood.

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don PPE: Resp, Goggles, Silver Shield Gloves Evacuate->PPE Contain Contain with Vermiculite (Do NOT use paper towels) PPE->Contain Collect Collect into Sealed Bag Contain->Collect Label Label as Hazardous Waste Collect->Label

Caption: Figure 2. Immediate response actions for azetidine spills. Note the prohibition of combustible absorbents like paper towels.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Methylbenzyl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((3-Methylbenzyl)oxy)azetidine
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